molecular formula C5H9ClN2O2 B1379395 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1799421-09-2

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1379395
CAS No.: 1799421-09-2
M. Wt: 164.59 g/mol
InChI Key: YYSVAKMGPKUSLU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C5H9ClN2O2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(aminomethyl)pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.ClH/c6-2-3-1-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVAKMGPKUSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for the preparation of 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride, a valuable building block in medicinal chemistry and drug development. The narrative is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles and rationale for the chosen methodologies. This document is intended for an audience of researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that ensures high purity and reasonable yields. The chosen strategy hinges on the venerable Gabriel synthesis for the introduction of the primary amine, a method renowned for its reliability in avoiding the over-alkylation often problematic in amine synthesis.[1][2]

The overall synthetic pathway can be dissected into four principal stages:

  • Formation of the Succinimide Precursor: Synthesis of 3-(bromomethyl)pyrrolidine-2,5-dione from a commercially available starting material.

  • Gabriel Amine Synthesis: Introduction of the protected amino functionality via nucleophilic substitution with potassium phthalimide.

  • Deprotection: Liberation of the primary amine through hydrazinolysis of the phthalimide protecting group.

  • Salt Formation: Conversion of the free amine to the stable hydrochloride salt.

The following diagram provides a high-level visualization of this synthetic workflow.

synthesis_overview start Itaconic Acid precursor 3-(Bromomethyl)pyrrolidine-2,5-dione start->precursor Imidation & Hydrobromination gabriel 3-(Phthalimidomethyl)pyrrolidine-2,5-dione precursor->gabriel Gabriel Synthesis (Potassium Phthalimide) amine 3-(Aminomethyl)pyrrolidine-2,5-dione gabriel->amine Deprotection (Hydrazinolysis) final 3-(Aminomethyl)pyrrolidine-2,5-dione HCl amine->final Salt Formation (HCl)

Caption: Overall synthetic workflow for this compound.

Step I: Synthesis of 3-(Bromomethyl)pyrrolidine-2,5-dione

The initial phase of this synthesis focuses on constructing the succinimide ring and installing a reactive handle for the subsequent Gabriel synthesis. A logical and cost-effective approach commences with itaconic acid.

Reaction Rationale and Mechanism

The synthesis of the succinimide precursor is a two-step process starting from itaconic acid. First, itaconic acid is converted to itaconic anhydride, which then reacts with ammonia to form the itaconimide. The exposed double bond of the itaconimide then undergoes an anti-Markovnikov addition of hydrogen bromide to yield the desired 3-(bromomethyl)pyrrolidine-2,5-dione. The anti-Markovnikov regioselectivity is crucial for obtaining the target isomer.[3]

step1_mechanism cluster_0 Imidation cluster_1 Hydrobromination Itaconic_Anhydride Itaconic Anhydride Itaconimide Itaconimide Itaconic_Anhydride->Itaconimide 1. NH3 2. Heat Bromomethylsuccinimide 3-(Bromomethyl)pyrrolidine-2,5-dione Itaconimide->Bromomethylsuccinimide HBr, Peroxides

Caption: Key transformations in the synthesis of the precursor.

Experimental Protocol

Part A: Synthesis of Itaconimide

  • To a stirred solution of itaconic acid (1.0 eq) in a suitable solvent such as toluene, add a dehydrating agent like acetic anhydride (1.1 eq).

  • Heat the mixture to reflux for 2-3 hours to form itaconic anhydride.

  • Cool the reaction mixture and slowly bubble ammonia gas through the solution until saturation.

  • Gently heat the mixture to drive off the solvent and excess ammonia, and to promote the cyclization to itaconimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure itaconimide.

Part B: Synthesis of 3-(Bromomethyl)pyrrolidine-2,5-dione

  • Dissolve the itaconimide (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Add a radical initiator, such as benzoyl peroxide (0.05 eq).

  • While irradiating with a UV lamp, slowly bubble hydrogen bromide gas through the solution, or add a solution of HBr in acetic acid.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-(bromomethyl)pyrrolidine-2,5-dione.

Reagent Data
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
Itaconic Acid130.101.63decomposesIrritant
Acetic Anhydride102.091.082139.8Corrosive, Flammable
Ammonia17.030.73 (gas)-33.34Corrosive, Toxic
Hydrogen Bromide80.913.2 (gas)-66.8Corrosive, Toxic
Benzoyl Peroxide242.231.334103-105 (decomposes)Oxidizer, Explosive

Step II: Gabriel Synthesis of 3-(Phthalimidomethyl)pyrrolidine-2,5-dione

With the brominated precursor in hand, the next stage involves the installation of a protected nitrogen atom at the methyl position. The Gabriel synthesis is the method of choice for this transformation, as it cleanly converts primary alkyl halides to primary amines upon deprotection.[1]

Reaction Rationale and Mechanism

This reaction proceeds via an SN2 mechanism. Phthalimide is first deprotonated with a base, typically potassium hydroxide, to form the highly nucleophilic potassium phthalimide. This nucleophile then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the N-alkylated phthalimide.[2]

step2_mechanism Precursor 3-(Bromomethyl)pyrrolidine-2,5-dione Product 3-(Phthalimidomethyl)pyrrolidine-2,5-dione Precursor->Product S_N2 Attack Phthalimide Potassium Phthalimide Phthalimide->Product Nucleophile

Caption: SN2 mechanism of the Gabriel synthesis step.

Experimental Protocol
  • In a round-bottom flask, dissolve 3-(bromomethyl)pyrrolidine-2,5-dione (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Dry the solid product under vacuum to yield 3-(phthalimidomethyl)pyrrolidine-2,5-dione. Further purification can be achieved by recrystallization from ethanol.

Reagent Data
ReagentMolar Mass ( g/mol )Melting Point (°C)SolventHazards
3-(Bromomethyl)pyrrolidine-2,5-dione206.02~105-110DMFLachrymator, Irritant
Potassium Phthalimide185.22>300DMFIrritant
Dimethylformamide (DMF)73.09-61-Teratogen, Irritant

Step III: Deprotection to Yield 3-(Aminomethyl)pyrrolidine-2,5-dione

The penultimate step is the cleavage of the phthalimide group to unveil the primary amine. While acidic or basic hydrolysis can be employed, hydrazinolysis (the Ing-Manske procedure) is often preferred due to its milder conditions and high efficiency.[1]

Reaction Rationale and Mechanism

Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine.

Experimental Protocol
  • Suspend 3-(phthalimidomethyl)pyrrolidine-2,5-dione (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.[4]

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to dissolve any remaining solids and protonate the product amine.

  • Filter the mixture to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride. For the free amine, the filtrate would be made basic and extracted.

Reagent Data
ReagentMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
3-(Phthalimidomethyl)pyrrolidine-2,5-dione272.25--Irritant
Hydrazine Hydrate50.061.032119Toxic, Corrosive
Ethanol46.070.78978.37Flammable

Step IV: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its more stable and easily handleable hydrochloride salt.

Reaction Rationale

This is a simple acid-base reaction where the basic amino group is protonated by hydrochloric acid.

Experimental Protocol
  • If starting from the free amine, dissolve it in a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas) with cooling.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.

  • If proceeding directly from the hydrazinolysis workup, the crude hydrochloride salt obtained after evaporation can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Conclusion

The synthetic pathway detailed in this guide, centered around the Gabriel synthesis, provides a reliable and well-precedented route to this compound. Each step has been chosen for its efficiency and the ability to produce a high-purity final product. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

  • Rhodium.ws. (n.d.). NaBH4 Phthalimide Deprotection of Amines. [Link]

  • Supporting Information for a relevant study on phthalimide deprotection. (n.d.). [Link]

  • Gabriel Synthesis. (n.d.). In Name-Reaction.com. [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Rudolf, B., Stawik, N., Starnowska, J., Luniewski, W., Chrościńska, A., Szymański, P., & Ulenberg, S. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

  • ResearchGate. (n.d.). General synthesis of pyrrolidine-2,5-diones 71a-g and 74a-e. [Link]

  • Obniska, J., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(15), 4445. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules, 27(19), 6688. [Link]

  • Patil, S. A., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(5), 1146-1153. [Link]

  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

Sources

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Introduction

This compound is a versatile heterocyclic building block of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of pyrrolidine-2,5-dione (succinimide), it belongs to a class of compounds recognized for a wide spectrum of biological activities. The presence of a primary aminomethyl group provides a reactive handle for synthetic modifications, allowing for its incorporation into more complex molecular architectures. This guide offers a comprehensive overview of its chemical and structural properties, reactivity, applications, and essential handling protocols, designed for researchers and drug development professionals. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it a convenient precursor for further synthetic transformations.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry calculations, solvent selection, and analytical characterization.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 1799421-09-2 (Note: CAS may vary for different isomers or related salts)[1]
Molecular Formula C₅H₉ClN₂O₂[1]
Molecular Weight 164.59 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[1][2]
InChI Key YYSVAKMGPKUSLU-UHFFFAOYNA-N[2]

Molecular Structure and Stereochemistry

The molecule's structure consists of a five-membered succinimide ring, which is a core feature in many biologically active compounds.[3] A key structural feature is the aminomethyl group (-CH₂NH₂) attached to the third carbon of the pyrrolidine ring. The primary amine is protonated in the hydrochloride salt form (-CH₂NH₃⁺ Cl⁻), which significantly influences its reactivity and solubility.

The carbon at position 3 of the pyrrolidine ring is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The specific stereochemistry can be critical for biological activity, as enantiomers often exhibit different binding affinities and pharmacological profiles when interacting with chiral biological targets like proteins and enzymes.[4]

Caption: 2D Structure of this compound.

Spectroscopic Profile

While specific spectra are dependent on the instrument and conditions, the expected spectroscopic characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the pyrrolidine ring protons, a distinct signal for the methylene protons of the aminomethyl group, and a broad signal for the amine protons, which may exchange with deuterium in solvents like D₂O.

  • ¹³C NMR: The carbon NMR would display signals for the two carbonyl carbons (C=O) in the succinimide ring, as well as signals for the three distinct sp³-hybridized carbons of the ring and the aminomethyl side chain.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the imide group (typically around 1700-1770 cm⁻¹), N-H stretching from the amine and imide groups, and C-H stretching.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the free base (C₅H₈N₂O₂) after loss of HCl, along with characteristic fragmentation patterns.

Synthesis and Reactivity

The pyrrolidine scaffold is a cornerstone in synthetic chemistry, with numerous established methods for its construction.[8][9]

General Synthetic Approach

A common strategy for synthesizing substituted pyrrolidine-2,5-diones involves the condensation of a suitably substituted succinic acid or its anhydride with a primary amine. For the title compound, a plausible synthetic route would start from a precursor like 2-aminomethylsuccinic acid, followed by cyclization.

Caption: Generalized synthetic workflow for pyrrolidine-2,5-dione derivatives.

Chemical Reactivity

The reactivity of this compound is governed by its primary functional groups:

  • Primary Amine: The aminomethyl group is nucleophilic (in its free base form) and is the primary site for derivatization. It readily undergoes reactions such as acylation, alkylation, sulfonylation, and reductive amination to form a wide array of derivatives. This versatility is the main reason it is considered a valuable building block.

  • Succinimide Ring: The imide functionality is generally stable but can undergo hydrolysis (ring-opening) under strong acidic or basic conditions, yielding the corresponding succinamic acid derivative.

Applications in Research and Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs.[4][10] Its non-planar, three-dimensional structure allows for effective exploration of pharmacophore space, which is advantageous for achieving high target affinity and selectivity.[3]

Derivatives of pyrrolidine-2,5-dione have been investigated for various therapeutic applications, including:

  • Anticonvulsant Activity: The succinimide core is a well-known pharmacophore for anticonvulsant drugs.[3]

  • Antidepressant and Anxiolytic Agents: The scaffold has been incorporated into molecules targeting serotonin receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), which are key targets in the treatment of depression and anxiety.[11]

  • NMDA Receptor Inhibition: Related structures like 3-(aminomethyl)piperazine-2,5-dione have been identified as inhibitors at the NMDA receptor glycine site, a target implicated in learning and memory.[12]

This compound serves as an ideal starting point for generating libraries of compounds for screening, leveraging the reactivity of its aminomethyl handle.

scaffold_application cluster_derivatives Derivative Library Core 3-(Aminomethyl)pyrrolidine- 2,5-dione HCl Amide Amides (R-CO-Cl) Core->Amide Acylation Sulfonamide Sulfonamides (R-SO₂-Cl) Core->Sulfonamide Sulfonylation SecAmine Secondary Amines (Reductive Amination) Core->SecAmine Alkylation Urea Ureas (Isocyanates) Core->Urea Addition

Caption: Use as a scaffold for generating diverse chemical libraries.

Experimental Protocol: Example N-Acylation

This protocol provides a general, self-validating method for acylating the primary amine, a common first step in utilizing this building block.

Objective: To synthesize an N-acylated derivative of 3-(aminomethyl)pyrrolidine-2,5-dione.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., HATU, HBTU)

  • Aprotic polar solvent (e.g., DMF, Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine, DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in the chosen anhydrous solvent.

  • Neutralization: Add the tertiary amine base (2.2 eq) to the suspension. The first equivalent neutralizes the hydrochloride salt to liberate the free amine, while the second scavenges the HCl generated during the acylation. Stir for 10-15 minutes.

  • Acylation: Slowly add the acyl chloride (1.1 eq) to the mixture at 0 °C. If using a carboxylic acid, pre-activate it with the coupling agent before addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The following information is synthesized from available Safety Data Sheets (SDS).[13][14][15][16]

Hazard TypeGHS Classification & Precautionary Statements
Health Hazards May be harmful if swallowed (Acute Toxicity, Oral).[16] Causes skin and eye irritation/burns.[14] May cause respiratory tract irritation. Wear protective gloves, clothing, and eye/face protection. Do not breathe dust. Use only in a well-ventilated area.[14]
First Aid If Inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Consult a physician in all cases of exposure.[13]
Handling Avoid dust formation and contact with skin, eyes, and clothing.[13][16] Handle in accordance with good industrial hygiene and safety practices.[15]
Storage Store in a tightly closed container in a dry, well-ventilated place.[15] Some related compounds are hygroscopic; store accordingly.[15]
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.[13]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its defined structure, featuring a reactive primary amine on a biologically relevant succinimide scaffold, makes it an important tool for constructing novel molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.

References

  • 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. gsrs. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

  • 3-AMINOPROPYLTRIETHOXYSILANE CAS N°:919-30-2. OECD. [Link]

  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation and characterization of the 'research chemical' diphenidine... LJMU Research Online. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • (indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity. ScienceDirect. [Link]

  • 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. PubMed. [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

Sources

Unveiling the Mechanistic Landscape of Pyrrolidine-2,5-dione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrrolidine-2,5-dione Core in Neuropharmacology

The pyrrolidine-2,5-dione, or succinimide, scaffold is a cornerstone in the design of neurologically active agents, particularly in the realm of anticonvulsant and antinociceptive therapies. Its prevalence in clinically significant molecules underscores its importance as a pharmacophore. This technical guide provides an in-depth exploration of the mechanistic underpinnings of this class of compounds, with a specific focus on 3-substituted derivatives, to which 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride belongs. While direct pharmacological data for this compound is not extensively available in the current body of literature, this guide will synthesize the established mechanisms of action for its close structural analogs. This approach offers a robust, evidence-based framework for researchers and drug development professionals to formulate hypotheses and design experimental protocols to elucidate the specific activity of this and other novel pyrrolidine-2,5-dione derivatives.

The pyrrolidine-2,5-dione ring is a key feature in several approved antiepileptic drugs (AEDs), and its derivatives are actively being explored for a wider range of neurological disorders.[1][2][3][4] The versatility of this scaffold allows for substitutions at various positions, significantly influencing the pharmacological profile.[3] This guide will delve into the primary molecular targets and signaling pathways implicated in the therapeutic effects of these compounds.

Part 1: The Core Directive - A Mechanistic Overview

The anticonvulsant and antinociceptive effects of many pyrrolidine-2,5-dione derivatives are primarily attributed to their interaction with neuronal voltage-gated ion channels.[1] The prevailing evidence points towards a multi-target mechanism of action, which likely contributes to their broad spectrum of activity observed in preclinical models.[1][5]

Modulation of Voltage-Gated Ion Channels: The Primary Hypothesis

In vitro ligand binding studies and electrophysiological assays on various 3-substituted pyrrolidine-2,5-dione derivatives have consistently identified voltage-sensitive sodium channels (VSSCs) and L-type calcium channels as key molecular targets.[1]

  • Voltage-Sensitive Sodium Channels (VSSCs): By binding to VSSCs, these compounds can stabilize the inactivated state of the channel. This action reduces the influx of sodium ions into the neuron, thereby decreasing neuronal hyperexcitability and suppressing seizure propagation. This is a well-established mechanism for many existing AEDs.

  • L-type Calcium Channels: Inhibition of L-type voltage-gated calcium channels is another significant mechanism.[1] This action curtails the influx of calcium, a critical second messenger in neurotransmitter release. By reducing calcium entry, these compounds can dampen excessive neurotransmission, a hallmark of epileptic seizures.

The dual modulation of both sodium and calcium channels is a compelling feature of this compound class, potentially leading to a synergistic anticonvulsant effect and a broader therapeutic window.

Ion_Channel_Modulation Pyrrolidine-2,5-dione Derivative Pyrrolidine-2,5-dione Derivative Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel Pyrrolidine-2,5-dione Derivative->Voltage-Gated Na+ Channel Inhibits Voltage-Gated L-type Ca2+ Channel Voltage-Gated L-type Ca2+ Channel Pyrrolidine-2,5-dione Derivative->Voltage-Gated L-type Ca2+ Channel Inhibits Reduced Neuronal Excitability Reduced Neuronal Excitability Voltage-Gated Na+ Channel->Reduced Neuronal Excitability Decreased Neurotransmitter Release Decreased Neurotransmitter Release Voltage-Gated L-type Ca2+ Channel->Decreased Neurotransmitter Release Anticonvulsant & Antinociceptive Effects Anticonvulsant & Antinociceptive Effects Reduced Neuronal Excitability->Anticonvulsant & Antinociceptive Effects Decreased Neurotransmitter Release->Anticonvulsant & Antinociceptive Effects

Figure 1: Proposed mechanism of action for pyrrolidine-2,5-dione derivatives.

The GABAergic System: A Secondary but Significant Pathway

The structural similarity of some pyrrolidine-containing compounds to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests a potential interaction with the GABAergic system. While not as extensively documented as ion channel modulation for this specific class, some studies have investigated the effects of pyrrolidine-2,5-dione derivatives on GABA transporters (GATs).[2][6]

Inhibition of GATs would lead to an increase in the synaptic concentration of GABA, thereby enhancing inhibitory neurotransmission and contributing to an anticonvulsant effect. This remains an area of active investigation for this class of compounds.

Part 2: Scientific Integrity & Logic - Experimental Validation

To rigorously determine the mechanism of action for a novel compound like this compound, a systematic, multi-tiered experimental approach is essential. The following protocols are designed to be self-validating, providing a clear and logical path to mechanistic elucidation.

In Vitro Target Engagement: Radioligand Binding Assays

The initial step is to ascertain the binding affinity of the compound to its putative molecular targets. This provides direct evidence of target engagement.

Protocol: Radioligand Binding Assay for Sodium and Calcium Channels

  • Preparation of Synaptosomes:

    • Homogenize brain tissue (e.g., rat cortex) in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in an appropriate assay buffer.

  • Binding Assay:

    • Incubate the synaptosomal preparation with a specific radioligand for the target of interest (e.g., [³H]batrachotoxin for sodium channels, [³H]nitrendipine for L-type calcium channels).

    • Add increasing concentrations of this compound to compete with the radioligand.

    • Incubate to allow for binding equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Synaptosome Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Brain Tissue Brain Tissue Homogenization Homogenization Brain Tissue->Homogenization Low-Speed Centrifugation Low-Speed Centrifugation Homogenization->Low-Speed Centrifugation High-Speed Centrifugation High-Speed Centrifugation Low-Speed Centrifugation->High-Speed Centrifugation Supernatant Synaptosomes Synaptosomes High-Speed Centrifugation->Synaptosomes Pellet Incubation Incubation Synaptosomes->Incubation Filtration Filtration Incubation->Filtration Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Calculate Specific Binding Calculate Specific Binding Scintillation Counting->Calculate Specific Binding Generate Competition Curve Generate Competition Curve Calculate Specific Binding->Generate Competition Curve Determine IC50 & Ki Determine IC50 & Ki Generate Competition Curve->Determine IC50 & Ki

Figure 2: Workflow for radioligand binding assays.

Functional Assays: Electrophysiology

Demonstrating that binding to a target translates into a functional effect is crucial. Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of ion channel activity.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use primary cultured neurons (e.g., cortical or hippocampal neurons) or acute brain slices.

    • Prepare an external recording solution (e.g., artificial cerebrospinal fluid) and an internal pipette solution.

  • Recording:

    • Position a glass micropipette filled with the internal solution onto the surface of a neuron.

    • Apply gentle suction to form a high-resistance seal (gigaohm seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply voltage protocols to elicit sodium or calcium currents.

  • Drug Application:

    • Establish a stable baseline recording of the currents.

    • Perfuse the recording chamber with a solution containing this compound at various concentrations.

    • Record the changes in the current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Construct a concentration-response curve to determine the IC₅₀ for the functional inhibition of the channels.

    • Analyze changes in channel gating properties (e.g., voltage-dependence of activation and inactivation).

In Vivo Efficacy: Animal Models of Seizures and Pain

The final validation step is to demonstrate that the in vitro activity translates to in vivo efficacy. Standardized animal models are employed for this purpose.

Animal Model Description Therapeutic Relevance
Maximal Electroshock (MES) Test A supramaximal electrical stimulus is applied to induce a tonic-clonic seizure.Models generalized tonic-clonic seizures.
Subcutaneous Pentylenetetrazole (scPTZ) Test A chemical convulsant is administered to induce clonic seizures.Models absence seizures.
6-Hz Psychomotor Seizure Test A low-frequency electrical stimulus is used to induce a psychomotor seizure.Models therapy-resistant partial seizures.
Formalin Test Formalin is injected into the paw, inducing a biphasic pain response.Models persistent inflammatory pain.

Table 1: Common in vivo models for assessing anticonvulsant and antinociceptive activity.

Part 3: Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature and position of substituents on the core ring.

  • Position 3 Substituents: The nature of the substituent at the 3-position significantly influences anticonvulsant activity. Aromatic and bulky aliphatic groups have been shown to be favorable in many cases.[3]

  • Position 1 Substituents: Modifications at the 1-position, often involving the introduction of side chains with terminal phenylpiperazine or morpholine moieties, have been a successful strategy to enhance potency and broaden the spectrum of activity.[5]

The aminomethyl group at the 3-position in this compound suggests a potential for interaction with targets that recognize amino functionalities, which warrants further investigation into its receptor binding profile beyond ion channels.

Conclusion and Future Directions

The pyrrolidine-2,5-dione scaffold is a privileged structure in the development of CNS-active agents. The primary mechanism of action for many of its anticonvulsant derivatives is the modulation of voltage-gated sodium and L-type calcium channels. While the specific mechanism of this compound remains to be definitively elucidated, the comprehensive experimental framework provided in this guide offers a clear path for its investigation. Future research should focus on conducting the outlined in vitro and in vivo studies to precisely define its pharmacological profile. Such studies will not only clarify the mechanism of this specific compound but also contribute to the broader understanding of the structure-activity relationships that govern the therapeutic potential of this important class of molecules.

References

  • Rudolf, B., Strug, A., Szulczyk, D., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. Available at: [Link]

  • Zaczyńska, E., Kołaczkowski, M., Sapa, J., & Pytka, K. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(36), 4166-4187. Available at: [Link]

  • Kamiński, K., Obniska, J., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839. Available at: [Link]

  • Góra, M., Czopek, A., Rapacz, A., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. Available at: [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Wanner, K. T., & Höfner, G. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 23(6), 1293-1314. Available at: [Link]

  • Kocabaş, A., Sirin, Y., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1245763. Available at: [Link]

  • Nguyen, K. T., Luethi, E., Syed, S., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorganic & Medicinal Chemistry Letters, 19(14), 3832-3835. Available at: [Link]

  • Macdonald, G. J., Proulx, C., & Petrone, M. (2010). Substituted phenoxypropyl-(R)-2-methylpyrrolidine aminomethyl ketones as histamine-3 receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 20(5), 1639-1642. Available at: [Link]

  • Li Petri, G., Raimondi, M. V., & Dömling, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. Available at: [Link]

  • Jäger, A. K., & Saaby, L. (2011). Flavonoids and the CNS. Molecules, 16(3), 1471-1485. Available at: [Link]

  • Barrett, T. N., Taylor, J. A., Barker, D., et al. (2019). Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. Journal of Medicinal Chemistry, 62(16), 7543-7556. Available at: [Link]

  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 71, 46-52. Available at: [Link]

  • Johnston, G. A. (2006). Flavonoid modulation of GABA(A) receptors. British Journal of Pharmacology, 147(S1), S279-S286. Available at: [Link]

Sources

A Technical Guide to the Biological Activity of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine-2,5-dione Scaffold in Neuroscience

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically significant therapeutics. Its prevalence in neuropharmacology is particularly noteworthy, with ethosuximide, a cornerstone in the treatment of absence seizures, being a prominent example. The rigid, five-membered ring of the pyrrolidine-2,5-dione structure provides an excellent platform for stereospecific substitutions, allowing for the fine-tuning of biological activity. This guide will delve into the biological activities of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride and its close analogs, with a primary focus on their well-documented anticonvulsant properties and emerging potential in analgesia. We will explore the underlying mechanisms of action, structure-activity relationships, and the established experimental protocols for their evaluation.

Anticonvulsant Activity: A Primary Therapeutic Indication

The most extensively characterized biological activity of 3-substituted pyrrolidine-2,5-dione derivatives is their ability to suppress seizures. A significant body of research has demonstrated the efficacy of this class of compounds in various preclinical models of epilepsy, suggesting their potential for the development of novel anti-epileptic drugs (AEDs).

Mechanism of Action: Modulating Neuronal Excitability

While the precise mechanisms are still under investigation for many derivatives, the anticonvulsant effects of pyrrolidine-2,5-diones are believed to stem from their ability to modulate neuronal excitability. The leading hypotheses, supported by studies on related compounds, point towards the inhibition of voltage-gated ion channels. Specifically, interactions with voltage-sensitive sodium channels (VSSCs) and T-type calcium channels are considered key to their anti-seizure effects. By blocking these channels, these compounds can reduce the excessive neuronal firing that characterizes epileptic seizures.

Experimental Evaluation of Anticonvulsant Activity

The preclinical assessment of anticonvulsant activity relies on a battery of well-established in vivo rodent models. These assays are designed to mimic different types of human seizures and provide a robust framework for evaluating the efficacy and neurotoxicity of investigational compounds.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for generalized tonic-clonic seizures.[1][2][3][4][5] It assesses the ability of a compound to prevent seizure spread.

Experimental Protocol: MES Test in Mice

  • Animal Preparation: Male ICR mice (20-25 g) are acclimated to the laboratory environment.

  • Compound Administration: The test compound, such as a derivative of 3-aminopyrrolidine-2,5-dione, is administered via an appropriate route (e.g., intraperitoneally or orally) at various doses. A vehicle control group is also included.

  • Seizure Induction: At the time of predicted peak effect of the compound, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered through corneal electrodes.[2][5]

  • Observation: The mice are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.

  • Data Analysis: The percentage of animals protected from tonic hindlimb extension at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures, often used to identify compounds effective against absence seizures.[1][6][7] It evaluates a compound's ability to elevate the seizure threshold.

Experimental Protocol: scPTZ Test in Mice

  • Animal Preparation: Male CF-1 mice (18-25 g) are used.

  • Compound Administration: The test compound is administered at various doses, alongside a vehicle control.

  • Seizure Induction: At the time of peak effect, a subcutaneous injection of pentylenetetrazole (PTZ), a GABA-A receptor antagonist, is administered at a dose known to induce clonic seizures (e.g., 85 mg/kg).[6]

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.[6]

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED₅₀ is calculated.

6-Hz Psychomotor Seizure Test

The 6-Hz test is a model for therapy-resistant partial seizures.[8][9][10][11] It is particularly valuable for identifying compounds with novel mechanisms of action.

Experimental Protocol: 6-Hz Test in Mice

  • Animal Preparation: Male ICR-CD1 mice are used.

  • Compound Administration: The test compound or vehicle is administered.

  • Seizure Induction: A low-frequency (6 Hz) electrical stimulus of long duration (3 seconds) is delivered through corneal electrodes at a specific current (e.g., 32 mA or 44 mA).[10][11]

  • Observation: The animals are observed for characteristic seizure behaviors, including a "stunned" posture, forelimb clonus, and twitching of the vibrissae.[10][11] An animal is considered protected if it resumes normal exploratory behavior within 10 seconds.[8]

  • Data Analysis: The percentage of protected animals is determined, and the ED₅₀ is calculated.

Assessment of Neurotoxicity: The Rotarod Test

A crucial aspect of developing new AEDs is to ensure a favorable safety profile. The rotarod test is a standard method for assessing motor coordination and identifying potential neurotoxic side effects.[12][13][14][15]

Experimental Protocol: Rotarod Test in Mice

  • Apparatus: A rotating rod apparatus with adjustable speed is used.

  • Training: Mice are trained to walk on the rotating rod at a constant or accelerating speed.

  • Testing: Following administration of the test compound, the mice are placed on the rod, and the latency to fall is recorded.

  • Data Analysis: A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment and potential neurotoxicity. The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, can be determined.

Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolidine-2,5-diones

The anticonvulsant activity of pyrrolidine-2,5-dione derivatives is highly dependent on the nature of the substituent at the 3-position of the ring. Research has shown that even minor modifications to this substituent can have a profound impact on efficacy and the spectrum of activity.

For the class of 3-aminopyrrolidine-2,5-diones, the nature of the group attached to the amino nitrogen is a key determinant of activity. For instance, studies have shown that aromatic substitutions on the amino group can lead to potent anticonvulsant effects. The presence of electron-withdrawing groups on the phenyl ring, such as chloro or trifluoromethyl groups, has been shown to enhance activity in some cases.[16] For example, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione has demonstrated broad-spectrum antiseizure activity in multiple models.[16] Furthermore, derivatives such as 3-(benzylamino)pyrrolidine-2,5-dione have also exhibited significant activity, particularly in the MES and 6 Hz tests.[16]

The aminomethyl group in This compound represents a smaller, more flexible substituent compared to the larger aromatic groups in many of the studied analogs. While direct comparative data is limited, it is plausible that this substitution pattern retains the core pharmacophore necessary for anticonvulsant activity. The primary amine of the aminomethyl group offers a site for potential hydrogen bonding interactions within the target protein, which could contribute to its binding affinity and biological effect. Further studies are warranted to fully elucidate the activity profile of this specific compound.

Figure 1: Structure-Activity Relationship of 3-Substituted Pyrrolidine-2,5-diones.

Emerging Biological Activities: Analgesia and Neuroprotection

Beyond their established role as anticonvulsants, there is growing evidence that some pyrrolidine-2,5-dione derivatives possess analgesic properties.[17][18][19] This is not entirely surprising, as there is significant mechanistic overlap between epilepsy and certain types of chronic pain, with ion channels playing a crucial role in both conditions.

Studies on various 3-substituted pyrrolidine-2,5-diones have demonstrated efficacy in animal models of tonic and neuropathic pain.[17][19] For instance, some derivatives have shown significant antinociceptive effects in the formalin test, a model of inflammatory pain, and in models of chemotherapy-induced peripheral neuropathy.[19]

The potential for neuroprotective effects is another area of interest.[20][21][22][23] The excessive neuronal activity in epilepsy can lead to excitotoxicity and neuronal damage. Compounds that can both suppress seizures and protect neurons from this damage would represent a significant therapeutic advance. While research in this area is still in its early stages for the 3-aminomethyl derivative, the broader class of pyrrolidine-containing compounds has shown promise in mitigating neuronal injury in various in vitro models.[20][21]

Figure 2: Experimental Workflow for Evaluating the Biological Activity.

Conclusion and Future Directions

This compound belongs to a class of compounds with well-established anticonvulsant activity. While direct experimental data for this specific molecule is not yet widely available in the public domain, the extensive research on its close analogs provides a strong rationale for its investigation as a potential anti-epileptic agent. The established protocols for in vivo seizure models and neurotoxicity assessment offer a clear path for its preclinical evaluation. Furthermore, the emerging evidence of analgesic and neuroprotective effects within the broader class of pyrrolidine-2,5-diones suggests that this compound may possess a multifaceted pharmacological profile. Future research should focus on the direct evaluation of this compound in the described experimental models to fully characterize its biological activity and therapeutic potential.

References

  • Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 79-102). Humana, New York, NY. [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 103-110). Humana, New York, NY. [Link]

  • NIEHS/DTT. (n.d.). Toxicity Specifications: Chapter 10. Neurobehavioral Testing. National Institute of Environmental Health Sciences. [Link]

  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106. [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. ResearchGate. [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]

  • Rudolf, B., Stawik, T., Starnowska-Sokół, J., Szulczyk, B., Więckowska, A., Więckowski, K., & Jarończyk, M. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility. (2014). Standard Operating Procedure: Rotarod Assay [ROT]. [Link]

  • protocols.io. (n.d.). Rotarod-Test for Mice. [Link]

  • Rudolf, B., Stawik, T., Starnowska-Sokół, J., Szulczyk, B., Więckowska, A., Więckowski, K., & Jarończyk, M. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. ResearchGate. [Link]

  • Rapacz, A., Czopek, A., Góra, M., Obniska, J., & Kamiński, K. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules, 27(7), 2298. [Link]

  • Rapacz, A., Czopek, A., Góra, M., Obniska, J., & Kamiński, K. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. PubMed. [Link]

  • Kaminski, R. M., Livingood, M. R., & Rogawski, M. A. (2015). Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds. ResearchGate. [Link]

  • Sobaś, P., Rapacz, A., Szafarz, M., Siwek, A., Gryboś, A., & Kamiński, K. (2020). Analgesic and antiallodynic activity of novel anticonvulsant agents derived from 3-benzhydryl-pyrrolidine-2,5-dione in mouse models of nociceptive and neuropathic pain. Pharmacological reports, 72(1), 167–177. [Link]

  • Dhir, A. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57579. [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]

  • Szafarz, M., Sobaś, P., Siwek, A., Gryboś, A., & Kamiński, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzamides. International journal of molecular sciences, 22(23), 13092. [Link]

  • Góra, M., Rapacz, A., Obniska, J., Czopek, A., & Kamiński, K. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 25(11), 2549. [Link]

  • Wang, Y., Zhang, Y., Gao, W., Wang, R., & Zhang, L. (2022). Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics. Metabolites, 12(5), 419. [Link]

  • Rapacz, A., Czopek, A., Góra, M., Obniska, J., & Kamiński, K. (2022). (PDF) Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. ResearchGate. [Link]

  • ResearchGate. (n.d.). 3‐(2,5‐Dihydro‐1H‐pyrrol‐2‐ylmethoxy)pyridines: Synthesis and Analgesic Activity. [Link]

  • Kumar, A., Kumar, A., Kumar, K., & Sharma, S. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, biochemistry, and behavior, 229, 173602. [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • Tukhbatullin, A. A., Zherebtsov, D. A., & Tukhbatullina, R. F. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]

  • Bobrov, M. Y., Karelina, T. V., & Stepanova, A. V. (2022). Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. International journal of molecular sciences, 23(15), 8443. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Tsvetanova, E., Zheleva, D., & Zhelev, M. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants, 11(11), 2261. [Link]

  • Starnowska-Sokół, J., Szafarz, M., & Więckowska, A. (2023). indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for 5-HT1A receptors and the serotonin transporter (SERT). Bioorganic & Medicinal Chemistry, 96, 117523. [Link]

Sources

An In-depth Technical Guide to 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrolidine-2,5-dione Scaffold

The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, lauded for its ability to explore three-dimensional pharmacophore space due to its sp3-hybridized nature.[1][2] This non-planar scaffold, capable of "pseudorotation," provides a rigid framework that can be strategically functionalized to create compounds with diverse biological activities.[1] Within this class of heterocycles, the pyrrolidine-2,5-dione (succinimide) core is of particular interest. It is a privileged scaffold found in a variety of biologically active molecules, demonstrating a broad therapeutic potential that includes anticonvulsant, anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5]

This guide focuses on a specific, yet versatile, derivative: 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride (CAS: 1799421-09-2). This compound introduces a primary aminomethyl group at the 3-position of the succinimide ring, offering a key reactive handle for further chemical modifications. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it an attractive building block for drug discovery and development professionals. While the history of this specific compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely published, its key properties are summarized below.

PropertyValueSource
CAS Number 1799421-09-2[6][7][8]
Molecular Formula C₅H₉ClN₂O₂[7]
Molecular Weight 164.59 g/mol [7]
Appearance Solid (predicted)[9]
Purity ≥95%[7][9]
InChI Key YYSVAKMGPKUSLU-UHFFFAOYNA-N[9]

Synthesis and Mechanistic Insights

The synthesis of 3-substituted pyrrolidine-2,5-diones is most commonly achieved through the aza-Michael addition reaction.[4][10][11] This powerful carbon-nitrogen bond-forming reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione, a plausible and efficient route involves the aza-Michael addition of ammonia to itaconimide (2-methylenesuccinimide), followed by hydrochloride salt formation.

Proposed Synthetic Workflow

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Salt Formation Itaconimide Itaconimide Intermediate 3-(Aminomethyl)pyrrolidine-2,5-dione (Free Base) Itaconimide->Intermediate Nucleophilic Attack Ammonia Ammonia (in solvent) Ammonia->Intermediate Proton Transfer FreeBase 3-(Aminomethyl)pyrrolidine-2,5-dione (Free Base) FinalProduct 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride FreeBase->FinalProduct Protonation HCl Hydrochloric Acid (in solvent) HCl->FinalProduct

A proposed two-step synthesis of this compound.
Experimental Protocol: A Hypothetical Approach

The following protocol is a predictive methodology based on established principles of aza-Michael additions and salt formation.

Step 1: Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione (Free Base)

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Dissolve itaconimide (1.0 eq) in a suitable polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Aza-Michael Addition: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified 3-(Aminomethyl)pyrrolidine-2,5-dione free base in a minimal amount of a suitable solvent, such as methanol or isopropanol.

  • Acidification: To this solution, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether or isopropanol) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Spectroscopic Characterization: Predicted Signatures

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, including diastereotopic protons on the CH₂ group adjacent to the chiral center. The aminomethyl protons would likely appear as a downfield multiplet. The N-H protons of the imide and the ammonium group may appear as broad singlets.

  • ¹³C NMR: The carbon NMR spectrum would feature distinct signals for the two carbonyl carbons of the succinimide ring, the chiral methine carbon, and the methylene carbons of the pyrrolidine ring and the aminomethyl group.

  • IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the imide and the ammonium salt, C=O stretching of the imide carbonyls, and C-N stretching.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base.

Applications in Drug Discovery and Development

The pyrrolidine-2,5-dione scaffold is a well-established pharmacophore in several therapeutic areas. The introduction of an aminomethyl group provides a crucial point for diversification, allowing for the synthesis of libraries of compounds for screening.

Anticonvulsant Activity

A significant body of research highlights the anticonvulsant properties of pyrrolidine-2,5-dione derivatives.[4][12] Structure-activity relationship (SAR) studies have shown that substitution at the 3-position of the ring strongly influences the anticonvulsant activity.[12] It is believed that many of these compounds exert their effects by interacting with voltage-gated sodium and calcium channels in the central nervous system.[12] The aminomethyl group of the title compound could be functionalized to introduce various lipophilic or hydrogen-bonding moieties to optimize these interactions.

Anti-inflammatory and Anticancer Potential

Derivatives of pyrrolidine-2,5-dione have also been investigated as anti-inflammatory agents, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes.[3] Furthermore, the succinimide ring is a key structural feature in certain anticancer agents. The aminomethyl group can serve as a linker to attach cytotoxic warheads or moieties that target specific cancer-related proteins.

A Versatile Building Block

Beyond its own potential biological activity, this compound is a valuable building block for the synthesis of more complex molecules. The primary amine can undergo a wide range of chemical transformations, including amidation, alkylation, and reductive amination, to introduce diverse functionalities.

G cluster_0 Potential Therapeutic Areas Core 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Anticonvulsants Anticonvulsants Core->Anticonvulsants Derivatization AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Derivatization Anticancer Anticancer Agents Core->Anticancer Derivatization Antimicrobial Antimicrobial Agents Core->Antimicrobial Derivatization

Potential therapeutic applications of derivatives of 3-(Aminomethyl)pyrrolidine-2,5-dione.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its pyrrolidine-2,5-dione core provides a rigid and biologically relevant scaffold, while the aminomethyl group offers a convenient point for chemical modification. Although detailed historical and experimental data for this specific compound are limited, its synthesis can be logically approached through well-established synthetic methodologies like the aza-Michael addition. The known biological activities of related compounds underscore the potential of this molecule as a starting point for the development of novel therapeutics in areas such as epilepsy, inflammation, and oncology. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such versatile building blocks is poised to increase significantly.

References

  • Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • de Jong, E., et al. (2019).
  • de Jong, E., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
  • Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.
  • ResearchGate. (n.d.). Schematic overview of the cascade reaction of the aza-Michael addition.... Retrieved from [Link]

  • Wang, Y., et al. (2016). Discovery of 2-azetidinone and 1H-pyrrole-2,5-dione derivatives containing sulfonamide group at the side chain as potential cholesterol absorption inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(3), 849-853.
  • Smith, A. M., et al. (2022).
  • Gsrs. (n.d.). 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Retrieved from [Link]

  • ResearchGate. (n.d.). A reasonable mechanism for N-Substituted succinimide synthesis in hot water. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.
  • Frontiers. (n.d.). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]

  • Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of succinimides. Retrieved from [Link]

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. Retrieved from [Link]

  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
  • National Institutes of Health. (n.d.). MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. Retrieved from [Link]

  • Nguyen, K. T., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorganic & Medicinal Chemistry Letters, 19(14), 3832-3835.
  • MDPI. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of succinimide-containing medicines. Retrieved from [Link]

  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.
  • ResearchGate. (n.d.). Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione. Retrieved from [Link]

  • PubMed. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2020). Studies on the phase I metabolites of the new designer drug 1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidine-1-yl)butan-1-one (5-PPDI) in human urine. Retrieved from [Link]

Sources

Spectroscopic Characterization of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a succinimide core and a primary aminomethyl group, makes it a key intermediate for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor ligands[1]. Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data and protocols are synthesized from established principles and data from analogous structures to offer a predictive yet authoritative resource for researchers.

Chemical Structure and Molecular Properties

  • Molecular Formula: C₅H₉ClN₂O₂

  • Molecular Weight: 164.59 g/mol [2]

  • CAS Number: 1799421-09-2[2]

Caption: Chemical structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented here are predicted based on the analysis of structurally similar compounds, such as Boc-protected analogues[3][4].

Predicted ¹H NMR Spectral Data (in D₂O, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8 - 3.9m1HCH-CH₂NH₃⁺The methine proton at the chiral center is expected to be deshielded by the adjacent carbonyl and aminomethyl groups.
~3.4 - 3.5m2HCH₂-NH₃⁺The methylene protons of the aminomethyl group are deshielded by the adjacent ammonium group.
~3.0 - 3.2m2HCH₂-C=OThe methylene protons adjacent to the carbonyl group are deshielded.
~2.8 - 2.9m2HN-HThe imide proton is exchangeable in D₂O and may not be observed.
~8.3br s3HNH₃⁺The protons of the ammonium group are expected to be broad and downfield.
Predicted ¹³C NMR Spectral Data (in D₂O, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~178 - 180C=OThe carbonyl carbons of the succinimide ring are highly deshielded.
~45 - 48CH-CH₂NH₃⁺The methine carbon is deshielded by the adjacent carbonyl and aminomethyl groups.
~40 - 43CH₂-NH₃⁺The methylene carbon of the aminomethyl group is deshielded by the ammonium group.
~35 - 38CH₂-C=OThe methylene carbon adjacent to the carbonyl group is deshielded.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative observation of all carbon signals.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh_Sample Weigh 5-10 mg of Sample Add_Solvent Add ~0.7 mL Deuterated Solvent Weigh_Sample->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert Sample into Spectrometer Transfer->Insert_Sample Tune_Shim Tune and Shim Insert_Sample->Tune_Shim Acquire_1H Acquire ¹H Spectrum Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Fourier_Transform Fourier Transform Acquire_13C->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Reference Reference Spectrum Baseline_Correction->Reference Analyze Analyze and Assign Peaks Reference->Analyze

Caption: Workflow for NMR sample preparation and analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the succinimide ring, the N-H bonds of the imide and the ammonium group, and C-N bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3400Medium, BroadN-H StretchImide (N-H)
~3000-2800Strong, BroadN-H StretchAmmonium (NH₃⁺)
~2950-2850MediumC-H StretchAliphatic (CH, CH₂)
~1770StrongC=O Stretch (Asymmetric)Dione (C=O)
~1700StrongC=O Stretch (Symmetric)Dione (C=O)
~1600MediumN-H BendAmmonium (NH₃⁺)
~1400MediumC-N StretchAmine
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the characteristic absorption peaks in the spectrum.

    • Compare the observed peaks with the predicted values to confirm the presence of the expected functional groups.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis Grind_Sample Grind 1-2 mg Sample with 100 mg KBr Press_Pellet Press into a Transparent Pellet Grind_Sample->Press_Pellet Place_Pellet Place Pellet in Spectrometer Press_Pellet->Place_Pellet Acquire_Background Acquire Background Spectrum Place_Pellet->Acquire_Background Acquire_Sample Acquire Sample Spectrum Acquire_Background->Acquire_Sample Identify_Peaks Identify Characteristic Peaks Acquire_Sample->Identify_Peaks Compare_Data Compare with Predicted Values Identify_Peaks->Compare_Data

Caption: Workflow for IR sample preparation and analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Predicted Mass Spectrometric Data (ESI-MS)
  • Calculated Exact Mass: 128.0586 (for the free base, C₅H₈N₂O₂)

  • Predicted [M+H]⁺: m/z 129.0664

Predicted Fragmentation Pattern

Upon collision-induced dissociation (CID) in the mass spectrometer, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key fragment ions would likely arise from the loss of small neutral molecules such as ammonia (NH₃), carbon monoxide (CO), and cleavage of the pyrrolidine ring.

Predicted m/zPossible Fragment
112.0399[M+H - NH₃]⁺
101.0504[M+H - CO]⁺
84.0449[M+H - NH₃ - CO]⁺
Experimental Protocol for LC-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote ionization.

  • Instrumentation:

    • Use a liquid chromatograph (LC) coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • LC Method:

    • Inject a small volume of the sample solution (e.g., 1-5 µL).

    • Use a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Method:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • If fragmentation data is desired, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated value.

    • Analyze the fragmentation pattern to further confirm the structure.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prepare_Solution Prepare Dilute Solution (e.g., 10 µg/mL) Inject_Sample Inject Sample Prepare_Solution->Inject_Sample Separate_Components Separate on C18 Column Inject_Sample->Separate_Components Ionize Electrospray Ionization (ESI+) Separate_Components->Ionize Detect_Full_Scan Detect Full Scan MS Ionize->Detect_Full_Scan Perform_MSMS Perform MS/MS on [M+H]⁺ Detect_Full_Scan->Perform_MSMS Determine_Mass Determine Accurate Mass Perform_MSMS->Determine_Mass Analyze_Fragments Analyze Fragmentation Pattern Determine_Mass->Analyze_Fragments

Caption: Workflow for LC-MS analysis.

IV. Data Integration and Structural Confirmation

The unambiguous structural confirmation of this compound relies on the synergistic interpretation of data from NMR, IR, and MS.

  • NMR provides the detailed carbon-hydrogen framework, confirming the connectivity of the atoms and the presence of the pyrrolidine-2,5-dione ring and the aminomethyl side chain.

  • IR confirms the presence of key functional groups, particularly the dione carbonyls and the amine hydrochloride, corroborating the structural features identified by NMR.

  • MS provides the molecular weight and, through fragmentation analysis, further supports the proposed structure.

Together, these three spectroscopic techniques form a self-validating system for the comprehensive characterization of this important chemical building block, ensuring its quality and reliability for research and development purposes.

References

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

Sources

solubility and stability of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the , a versatile small molecule scaffold relevant to drug development. Recognizing the critical role these properties play in determining a compound's viability, this document outlines detailed experimental protocols grounded in authoritative guidelines and scientific first principles. It is designed for researchers, chemists, and formulation scientists, offering not just methodologies, but also the causal reasoning behind experimental design. We will explore the intrinsic chemical liabilities of the molecule, including the succinimide ring and the primary amine hydrochloride, and present a systematic approach to generating a robust data package for this compound.

Introduction: Physicochemical Context

This compound is a bifunctional molecule featuring a succinimide ring and a primary aminomethyl group, presented as a hydrochloride salt. The succinimide moiety is a common pharmacophore, while the primary amine provides a key site for further chemical modification or interaction with biological targets. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability compared to the free base.[1] A thorough understanding of its solubility and degradation profile is paramount for any application, from initial biological screening to formulation development.

Key Structural Features & Predicted Liabilities:

  • Succinimide Ring: Susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening and the formation of succinamic acid derivatives.[2][3][4] This is a critical degradation pathway to monitor.

  • Primary Amine: While the hydrochloride salt form is stable, the corresponding free base can be susceptible to oxidation.[5][6] The amine also provides a site for potential reactions with excipients.

  • Hydrochloride Salt: Enhances aqueous solubility but may exhibit a pH-dependent solubility profile.[1][7] The presence of the chloride ion could also influence certain reactions.

Aqueous Solubility Characterization

Solubility is a gatekeeping parameter in drug development.[8][9] Poor solubility can hinder absorption, lead to unreliable data in biological assays, and create significant formulation challenges.[7][10] We will describe two key types of solubility measurements: kinetic and thermodynamic.

Rationale for Solubility Screening
  • Kinetic Solubility: This high-throughput screening method measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[8][9][10][11][12] It is invaluable during early discovery to quickly flag compounds with potential solubility issues.

  • Thermodynamic Solubility: This "gold standard" method measures the true equilibrium solubility of the solid compound in a given medium.[7][13][14][15] It involves incubating an excess of the solid material with the solvent over an extended period (e.g., 24 hours) to ensure equilibrium is reached.[14] This data is essential for pre-formulation and understanding the biopharmaceutical properties of the compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility in various aqueous buffers, which is crucial for understanding how the compound will behave in different physiological environments.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of pharmaceutically relevant buffers, such as phosphate-buffered saline (PBS) at pH 7.4, citrate buffer at pH 3.0, and borate buffer at pH 9.0.

  • Compound Addition: Add an excess amount of solid this compound (e.g., 2-5 mg) to a 1.5 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer to each vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[14]

  • Sample Preparation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.[7][13] A calibration curve prepared from a known stock solution must be used for accurate quantification.

Illustrative Data Presentation

The results of the solubility assessment should be summarized in a clear, tabular format.

Table 1: Illustrative Thermodynamic Solubility of this compound

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
Deionized Water~5.525> 100
0.1 M HCl1.025> 150
Citrate Buffer3.025> 150
Phosphate Buffer (PBS)7.42585
Borate Buffer9.02540 (with degradation)

Note: The data in this table is for illustrative purposes only and represents a plausible profile for a hydrochloride salt of a molecule with a hydrolytically labile group.

Chemical Stability Assessment: A Forced Degradation Study

Forced degradation, or stress testing, is a cornerstone of drug development. It involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[16] The goals are to:

  • Identify likely degradation products.

  • Establish the intrinsic stability of the molecule and its degradation pathways.

  • Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[17][18][19]

This process is mandated by regulatory bodies as part of a comprehensive stability program.[16][20][21][22][23]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis API Drug Substance (API) Solution Prepare API Solution (e.g., 1 mg/mL in Water/Acetonitrile) API->Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solution->Acid Stress Base Base Hydrolysis (0.1 M NaOH, RT) Solution->Base Stress Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Stress Thermal Thermal (80°C, Solid & Solution) Solution->Thermal Stress Photo Photolytic (ICH Q1B Light Box) Solution->Photo Stress HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MassBalance Assess Peak Purity & Calculate Mass Balance HPLC->MassBalance Identify Identify Degradants (LC-MS/MS, NMR) MassBalance->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Degradation_Pathways cluster_hydrolysis Hydrolysis (Base/Acid) cluster_oxidation Oxidation (H2O2) Parent 3-(Aminomethyl)pyrrolidine-2,5-dione Succinimide Ring Amine HCl Hydrolysis_Product Ring-Opened Amide-Acid Amide Carboxylic Acid Parent:f0->Hydrolysis_Product Hydrolysis of Imide Oxidation_Product N-Oxide or other oxidative product Succinimide Ring Oxidized Amine Parent:f1->Oxidation_Product Oxidation of Amine

Sources

An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. While direct biological data for this specific compound is limited, its core structure, the pyrrolidine-2,5-dione (succinimide) scaffold, is a well-established pharmacophore with significant precedent in neuroscience and inflammatory disease research. This document synthesizes the known biological activities of structurally related compounds to propose a rational, evidence-based screening cascade for identifying and validating the therapeutic targets of this molecule. We will delve into the mechanistic basis for proposed targets, provide detailed experimental protocols for in-vitro and in-vivo validation, and offer insights into the interpretation of potential findings. The primary hypothesized therapeutic areas for this compound are epilepsy and inflammation, with potential mechanisms involving ion channel modulation, enzyme inhibition, and receptor interaction within the central nervous system.

Introduction: The Pyrrolidine-2,5-dione Scaffold as a Privileged Structure

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, which is crucial for specific and high-affinity interactions with biological targets.[2][3] The pyrrolidine-2,5-dione, or succinimide, moiety is a particularly noteworthy derivative of this scaffold. It is the core structure of several established antiepileptic drugs (AEDs), such as ethosuximide, and has been extensively explored for a range of biological activities including anticonvulsant, anti-inflammatory, analgesic, and antimicrobial effects.[2][3][4][5]

The subject of this guide, this compound (CAS: 1799421-09-2), is a functionalized succinimide. The presence of the aminomethyl group at the 3-position is a key structural feature that suggests potential interactions with targets that recognize primary amines or aminomethyl motifs, such as certain neurotransmitter transporters or receptor binding sites. Given the strong historical and ongoing research into pyrrolidine-2,5-dione derivatives, we can construct a robust hypothesis-driven approach to elucidate the therapeutic potential of this specific compound.

This guide will focus on two primary, evidence-based therapeutic avenues for investigation:

  • Anticonvulsant Activity: Leveraging the established role of the succinimide core in epilepsy treatment.

  • Anti-inflammatory Activity: Based on the demonstrated ability of related compounds to modulate key inflammatory enzymes.

Hypothesized Therapeutic Target Classes and Mechanisms of Action

Based on the activities of structurally related compounds, we propose the following primary targets and pathways for investigation.

Central Nervous System (CNS) Targets: The Anticonvulsant Hypothesis

The pyrrolidine-2,5-dione scaffold is a well-established framework for anticonvulsant drugs.[2] The primary mechanisms of action for existing succinimide-based AEDs and related investigational compounds involve the modulation of neuronal excitability.

Potential Mechanisms:

  • Modulation of Voltage-Gated Ion Channels: Many anticonvulsants exert their effects by interacting with voltage-gated sodium channels (VGSCs) and calcium channels (VGCCs).[2] Inhibition of these channels can reduce excessive neuronal firing that characterizes seizure activity.

  • Interaction with the NMDA Receptor Glycine Site: The presence of an aminomethyl group is suggestive of potential interactions with neurotransmitter receptors. Notably, the structurally related compound, 3-(aminomethyl)piperazine-2,5-dione, has been identified as an inhibitor of the NMDA receptor at the glycine co-agonist site.[6] This site is critical for receptor activation and is a known target for modulating neuronal excitability.

  • GABAergic System Modulation: The GABAergic system is the primary inhibitory neurotransmitter system in the brain. Some anticonvulsants act by enhancing GABAergic transmission, for example, by inhibiting GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft.

Hypothesized CNS Signaling Pathway

CNS_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal VGSC Voltage-Gated Na+ Channel Depolarization Depolarization VGCC Voltage-Gated Ca2+ Channel Vesicle Glutamate Vesicle VGCC->Vesicle Ca2+ Influx GAT1 GABA Transporter (GAT1) GABA_Reuptake GABA_Reuptake Glutamate_Site Glutamate Site Vesicle->Glutamate_Site Glutamate Release NMDA_R NMDA Receptor Neuronal_Excitation Neuronal_Excitation NMDA_R->Neuronal_Excitation Ca2+ Influx Glycine_Site Glycine Site Glycine_Site->NMDA_R Glutamate_Site->NMDA_R Compound 3-(Aminomethyl)pyrrolidine -2,5-dione HCl Compound->VGSC Inhibition? Compound->VGCC Inhibition? Compound->GAT1 Inhibition? Compound->Glycine_Site Antagonism?

Caption: Hypothesized CNS targets for this compound.

Inflammatory Pathway Targets: The Anti-inflammatory Hypothesis

Derivatives of pyrrolidine-2,5-dione have been synthesized and evaluated as multi-target anti-inflammatory agents.[4][5] The primary mechanism for this activity involves the inhibition of key enzymes in the arachidonic acid cascade.

Potential Mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Selective inhibition of COX-2 is a major goal of anti-inflammatory drug development to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

  • Inhibition of 5-Lipoxygenase (5-LOX): 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators. Dual inhibition of both COX and 5-LOX pathways is an attractive strategy for developing broad-spectrum anti-inflammatory agents.

Hypothesized Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Release COX_Pathway COX Pathway Arachidonic_Acid->COX_Pathway LOX_Pathway 5-LOX Pathway Arachidonic_Acid->LOX_Pathway Prostaglandins Prostaglandins COX_Pathway->Prostaglandins Leukotrienes Leukotrienes LOX_Pathway->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 3-(Aminomethyl)pyrrolidine -2,5-dione HCl Compound->COX_Pathway Inhibition? Compound->LOX_Pathway Inhibition?

Caption: Hypothesized anti-inflammatory targets of this compound.

Experimental Protocols for Target Validation

This section provides detailed, step-by-step methodologies for assessing the activity of this compound against the hypothesized targets.

In-Vivo Anticonvulsant Screening

Initial screening for anticonvulsant activity is typically performed in rodent models using well-established protocols.[3][7]

Experimental Workflow: In-Vivo Anticonvulsant Screening

Anticonvulsant_Screening_Workflow Start Start: Compound Administration (i.p. in mice) MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Start->scPTZ 6Hz 6-Hz Psychomotor Seizure Test Start->6Hz Rotarod Rotarod Test (Neurotoxicity) Start->Rotarod Data_Analysis Data Analysis: Determine ED50, TD50, and Protective Index (PI) MES->Data_Analysis scPTZ->Data_Analysis 6Hz->Data_Analysis Rotarod->Data_Analysis End End: Candidate Profile Data_Analysis->End

Caption: Workflow for in-vivo anticonvulsant screening.

Protocol 1: Maximal Electroshock (MES) Test

  • Animal Model: Male albino mice (e.g., Swiss or CD-1 strain), 18-25 g.

  • Compound Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved in a suitable vehicle (e.g., 0.9% saline). Include a vehicle control group.

  • Test Procedure: At the time of predicted peak effect (typically 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animal Model & Compound Administration: As described in Protocol 1.

  • Test Procedure: At the time of predicted peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Endpoint: Observe the mice for 30 minutes. Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED₅₀ for protection against PTZ-induced seizures.

Protocol 3: Rotarod Neurotoxicity Assay

  • Purpose: To assess motor impairment and determine a neurotoxic dose.

  • Apparatus: An accelerating rotarod treadmill.

  • Procedure: Train mice to stay on the rotating rod for a set period (e.g., 1-2 minutes). On the test day, administer the compound as in Protocol 1. At the time of predicted peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.

  • Endpoint: Inability to remain on the rod for a predetermined time (e.g., 1 minute).

  • Data Analysis: Calculate the median toxic dose (TD₅₀) and the Protective Index (PI = TD₅₀ / ED₅₀) for a measure of the drug's therapeutic window.

TestSeizure Type ModeledTypical Endpoint
MES Generalized tonic-clonicAbolition of tonic hindlimb extension
scPTZ Absence (myoclonic)Absence of clonic seizures for >5 seconds
6-Hz Therapy-resistant partialAbolition of seizure activity (e.g., stun)
Rotarod NeurotoxicityInability to maintain balance on a rotating rod
In-Vitro Mechanistic Assays (CNS)

Protocol 4: Whole-Cell Patch-Clamp Assay for Voltage-Gated Sodium Channels (VGSCs)

  • Cell Line: Use a cell line stably expressing a specific human VGSC subtype of interest (e.g., HEK293 cells expressing Naᵥ1.1, Naᵥ1.2, or Naᵥ1.7).

  • Electrophysiology Setup: Use a manual or automated patch-clamp system.[8][9][10]

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold cells at a resting potential of -120 mV.

    • Apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current.

    • To assess state-dependence, use pre-pulses to different voltages to hold channels in resting, open, or inactivated states before the test pulse.

  • Compound Application: Perfuse the cells with the external solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak inward sodium current before and after compound application. Generate a concentration-response curve and calculate the IC₅₀ value.

Protocol 5: NMDA Receptor Glycine Site Binding Assay

  • Assay Type: A competitive binding assay using a radiolabeled ligand for the glycine site.

  • Materials:

    • Receptor Source: Synaptic membrane preparations from rat forebrain.

    • Radioligand: [³H]MDL 105,519 or a similar high-affinity glycine site antagonist.

    • Test Compound: this compound.

    • Assay Buffer: e.g., 50 mM Tris-acetate (pH 7.4).

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand. Calculate the inhibition constant (Kᵢ) to quantify the compound's affinity for the glycine binding site.

In-Vitro Anti-inflammatory Assays

Protocol 6: COX-1/COX-2 Inhibition Assay

  • Assay Type: Enzyme inhibition assay, often available as a commercial kit (e.g., colorimetric or fluorescent).[11][12][13]

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective).

    • Initiate the reaction by adding arachidonic acid.

    • The assay measures the peroxidase activity of COX, which converts a chromogenic substrate, resulting in a color change that can be measured spectrophotometrically.

  • Data Analysis: Generate concentration-response curves for both COX-1 and COX-2 inhibition. Calculate the IC₅₀ values and determine the COX-2 selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 7: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Assay Type: Enzyme inhibition assay, also commonly available as a commercial kit.[11][12][13]

  • Enzyme Source: Human recombinant 5-LOX or potato 5-LOX.

  • Substrate: Linoleic acid or arachidonic acid.

  • Procedure:

    • Pre-incubate the 5-LOX enzyme with various concentrations of the test compound or a reference inhibitor (e.g., Zileuton).

    • Initiate the reaction by adding the substrate.

    • The formation of hydroperoxides can be measured spectrophotometrically by monitoring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • Data Analysis: Calculate the IC₅₀ value for 5-LOX inhibition from the concentration-response curve.

AssayTargetPrincipleKey Output
Patch-Clamp Voltage-Gated Ion ChannelsMeasures ion flow across the cell membraneIC₅₀ (Inhibition)
Binding Assay NMDA-R Glycine SiteCompetitive displacement of a radioligandKᵢ (Affinity)
COX Assay COX-1 / COX-2 EnzymesMeasures enzymatic conversion of substrateIC₅₀, Selectivity
5-LOX Assay 5-Lipoxygenase EnzymeMeasures enzymatic conversion of substrateIC₅₀ (Inhibition)

Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven path for the initial investigation of this compound. By focusing on the well-established pharmacology of the pyrrolidine-2,5-dione scaffold, researchers can efficiently screen for anticonvulsant and anti-inflammatory activities. The provided protocols offer a starting point for both in-vivo efficacy studies and in-vitro mechanistic validation.

Positive results in the initial anticonvulsant screens (MES, scPTZ) would warrant a deeper investigation into the specific molecular targets. The patch-clamp and binding assays detailed here would be the logical next steps to determine if the compound acts on voltage-gated ion channels or the NMDA receptor complex. Similarly, significant activity in the COX/5-LOX assays would position the compound as a lead for developing novel anti-inflammatory agents.

The journey of drug discovery is iterative. The data generated from these initial studies will be crucial in building a comprehensive biological profile for this compound, guiding future lead optimization efforts, and ultimately uncovering its full therapeutic potential.

References

  • Li Petri, G., Raimondi, M. V., & Amato, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorg Chem, 94, 103436. [Link]

  • Request PDF. (n.d.). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]

  • Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorg Med Chem Lett, 21(19), 5890-3. [Link]

  • Jo, S., & Bean, B. P. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. J Vis Exp, (125), 55843. [Link]

  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Arch Pharm (Weinheim), 347(4), 257-68. [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. [Link]

  • Yilmaz, I., & Kucukislamoglu, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Front Chem, 11, 1249216. [Link]

  • Guba, W., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorg Med Chem Lett, 19(14), 3832-5. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • PubChem. (n.d.). 3-(5-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione hydrochloride. [Link]

  • Jan, M. S., et al. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 8(10), e10887. [Link]

  • Sarikurkcu, C., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(18), 6563. [Link]

  • Wolde, T., & Hymete, A. (2019). Phytochemical analysis and In vitro screening of putative dual COX-2 / 5-LOX inhibitors from Cucumis ficifolius root as an Anti-inflammatory agent. Research Journal of Pharmacy and Technology, 12(12), 5897-5902. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical framework for the in silico investigation of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, a versatile small molecule scaffold.[1] Intended for researchers, computational chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of the computational strategies employed. We will dissect the causality behind methodological choices, from initial target identification and system preparation to the execution and analysis of molecular docking, molecular dynamics simulations, and predictive ADMET modeling. By integrating established protocols with expert insights, this guide serves as a self-validating manual for elucidating the molecular interactions that govern the biological potential of this compound.

Part 1: Foundational Concepts - The Molecule and the Model

Characterizing the Ligand: this compound

The subject of our study is a small molecule featuring a pyrrolidine-2,5-dione (succinimide) core. This heterocyclic moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[2] The pyrrolidine ring's non-planar, sp3-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, a desirable trait for achieving target selectivity.[2]

Key Physicochemical Properties:

  • Molecular Formula: C₅H₉ClN₂O₂[1]

  • Molecular Weight: 164.59 g/mol [1]

  • Core Structure: A five-membered pyrrolidine ring with two carbonyl groups (an imide) and a primary amine connected via a methyl linker.[3]

  • CAS Number: 1799421-09-2[1][3]

The presence of hydrogen bond donors (the amine and imide nitrogen) and acceptors (the carbonyl oxygens) suggests a high potential for specific, directed interactions with biological macromolecules. The hydrochloride salt form enhances its solubility in aqueous environments, a crucial factor for both experimental handling and physiological relevance.

The Rationale for In Silico Modeling

Investigating the interactions of a novel or versatile compound traditionally involves extensive, resource-intensive experimental screening. In silico modeling offers a powerful alternative and complement, enabling rapid, cost-effective, and high-resolution insights into molecular behavior.[4] Computational approaches allow us to:

  • Screen Virtually: Test the binding of our ligand against vast libraries of protein targets to identify potential mechanisms of action.[5]

  • Predict Binding: Estimate the binding affinity and delineate the specific orientation (pose) of the ligand within a protein's active site.[5][6]

  • Assess Stability: Move beyond static pictures to simulate the dynamic behavior and stability of the ligand-protein complex over time.[7]

  • Evaluate Drug-Likeness: Predict crucial pharmacokinetic and toxicological (ADMET) properties early in the discovery pipeline, minimizing late-stage failures.[8]

Part 2: Pre-Computation - Preparing the Digital Experiment

The fidelity of any in silico model is fundamentally dependent on the quality of the initial setup. This preparatory phase is a critical, multi-step process that ensures the chemical and structural integrity of the system.

Ligand Preparation Protocol

The ligand must be converted from a 2D representation into a three-dimensional, energetically minimized structure with correct atom types and charges.

Step-by-Step Protocol:

  • Obtain 2D Structure: Draw the molecule in a chemical editor (e.g., ChemDraw) or retrieve its SMILES string.

  • Generate 3D Conformation: Use a program like Open Babel or the builder tools within molecular modeling suites (e.g., Schrödinger Maestro, UCSF Chimera) to generate an initial 3D structure.

  • Protonation and Tautomeric States: At physiological pH (~7.4), the primary amine of our ligand will be protonated (-NH3+). It is crucial to ensure this protonation state is correctly assigned, as it governs electrostatic interactions.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94, GAFF). This step relieves any steric strain from the initial 3D conversion and finds a low-energy conformation.

  • Charge Calculation: Assign partial atomic charges. For many force fields, this is a standard part of the parameterization process.

Target Identification and Preparation

Identifying a biologically relevant protein target is paramount. This can be hypothesis-driven (based on the activity of similar succinimide derivatives) or achieved through reverse screening. Derivatives of pyrrolidine-2,5-dione have shown a wide range of biological activities, including antibacterial, anticancer, and effects on the central nervous system, suggesting a diverse target landscape.[9][10][11]

Step-by-Step Protocol:

  • Target Selection: For this guide, let's hypothesize an interaction with a well-studied enzyme. A common target for small heterocyclic molecules is Cyclooxygenase (COX). We will retrieve its structure from the Protein Data Bank (PDB).[12]

  • Structure Retrieval: Download the crystal structure from the PDB (e.g., PDB ID: 5F19).[12] Choose a high-resolution structure with a bound ligand to help identify the active site.

  • Protein Cleaning: The raw PDB file often contains non-essential components. It is critical to:

    • Remove water molecules, co-solvents, and ions that are not integral to the protein's structure or function.

    • Delete all but one protein chain if the biological unit is a monomer.

    • Handle missing residues or atoms using modeling software tools.[12]

  • Protonation and Optimization: Add hydrogen atoms, as they are typically absent in crystal structures.[13] Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the physiological pH. Finally, perform a constrained energy minimization to relax the structure, particularly around the newly added hydrogens, without significantly altering the experimentally determined backbone.[13]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 2D Structure (SMILES) L2 Generate 3D Conformation L1->L2 L3 Set Protonation State (pH 7.4) L2->L3 L4 Energy Minimization (GAFF) L3->L4 L5 Assign Partial Charges L4->L5 Docking Ready for Modeling L5->Docking Prepared Ligand P1 Retrieve from PDB P2 Clean Structure (Remove H2O, etc.) P1->P2 P3 Add Hydrogens & Assign Protonation P2->P3 P4 Constrained Minimization P3->P4 P4->Docking Prepared Receptor

Caption: Workflow for Ligand and Protein Preparation.

Part 3: Core Computational Methodologies

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] It is a foundational technique for virtual screening and understanding binding mechanisms.[4]

Causality: We use docking first because it is computationally inexpensive and rapidly screens multiple binding poses, ranking them based on a scoring function. This provides a static, yet highly informative, snapshot of the most probable ligand-receptor interactions.

Experimental Protocol (using AutoDock Vina):

  • Input Files: Provide the prepared ligand and receptor structures in the required format (e.g., PDBQT). This format includes atomic charges and atom type definitions.

  • Define the Search Space: Specify a "grid box" that encompasses the target binding site. The size and center of this box are critical; it should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search on the area of interest, saving computational time.

  • Run Docking Simulation: Execute the docking algorithm. AutoDock Vina uses an iterated local search global optimizer to explore the conformational space.[12]

  • Analyze Results: The output will be a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol). A more negative score indicates a more favorable predicted interaction.

  • Post-Docking Visualization: Critically examine the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) using software like PyMOL or UCSF Chimera. The most plausible pose is not always the top-scoring one; chemical intuition and agreement with known structure-activity relationships (SAR) are vital.

Target ProteinPDB IDTop Docking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Cyclooxygenase-25F19-6.8Arg120, Tyr355, Ser530H-bond, Salt Bridge
Carbonic Anhydrase II2CBE-5.9His94, Thr199, Thr200H-bond, van der Waals
GABA-A Receptor6HUP-7.2Tyr97, Phe200, Arg207H-bond, π-cation
Note: This data is illustrative and would be generated from actual docking runs.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static image, biological systems are dynamic. MD simulation is a powerful technique that calculates the motion of atoms over time by solving Newton's equations of motion.[7]

Causality: We perform MD simulation after docking to validate the stability of the predicted binding pose. A ligand that appears favorable in docking may be unstable and dissociate quickly in a dynamic, solvated environment. MD provides a more realistic assessment of the interaction's durability.

Experimental Protocol (using GROMACS):

  • System Setup:

    • Topology Generation: Use the top-ranked docked complex as the starting structure. A force field (e.g., AMBER, CHARMM) is chosen to describe the potential energy of the system. Ligand parameters must be generated separately, often using tools like Antechamber or CGenFF.

    • Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).[14]

    • Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.[14]

  • Minimization and Equilibration:

    • Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.[14]

    • Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 310 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds). Trajectories (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is not undergoing major conformational changes and the ligand remains bound.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible or rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor key interactions (like hydrogen bonds) identified in docking. Do they persist throughout the simulation?

G Start Top Docking Pose Solvate Solvate with Water & Ions Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT/NPT) Minimize->Equilibrate Production Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis Result Validated Stable Complex Analysis->Result

Caption: Molecular Dynamics (MD) Simulation Workflow.

ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models, often based on machine learning, to forecast these properties.[15][16]

Causality: ADMET prediction is a crucial filtering step. By identifying potential liabilities early, we can prioritize compounds with more favorable pharmacokinetic profiles, saving immense resources that would otherwise be spent on non-viable candidates.[8]

Methodology: Numerous web servers and software packages (e.g., ADMETlab, pkCSM, ADMET Predictor) are available.[8] The process typically involves:

  • Input: Submitting the 2D structure of the molecule (SMILES format).

  • Analysis: Review the predicted properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five, blood-brain barrier penetration, potential for liver toxicity).

ADMET PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighLikely well-absorbed from the gut.
Human Intestinal Absorption> 90%Good oral bioavailability predicted.
Distribution
Blood-Brain Barrier (BBB)Non-permeantUnlikely to cause central nervous system side effects.
Plasma Protein Binding~75%Moderate binding, leaving a fraction free to act.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
Toxicity
AMES MutagenicityNon-mutagenicLow risk of carcinogenicity.
hERG InhibitionNon-inhibitorLow risk of cardiotoxicity.
Note: This data is illustrative and would be generated from an ADMET prediction tool.

Part 4: Data Synthesis and Validation

The true power of in silico modeling lies in the integration of these disparate techniques. A molecule that shows a strong docking score, maintains a stable binding pose in MD simulations, and exhibits a favorable ADMET profile is a high-confidence candidate for experimental validation. Discrepancies between methods are equally informative; a high docking score for a compound that is unstable in MD may indicate that the static model is misleading. This multi-faceted approach provides a robust, self-validating system for prioritizing drug candidates and guiding medicinal chemistry efforts.

References

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?[Link]

  • Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • BABRONE. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences. [Link]

  • Kalyani, G. Pharmacophore Modelling in Drug Discovery and Development.[Link]

  • Creative Biostructure. Pharmacophore Modeling.[Link]

  • ResearchGate. (2025). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria.[Link]

  • International Journal of Pharmaceutical Sciences and Research. Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.[Link]

  • Simulations Plus. ADMET Predictor®.[Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary.[Link]

  • ADMET-AI. ADMET-AI Web Server.[Link]

  • ResearchGate. (PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.[Link]

  • protocols.io. (2024). In Silico Molecular Docking with Ligand Target.[Link]

  • BioExcel. Molecular dynamics simulation of a small protein using GROMACS.[Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]

  • ADMETlab 3.0. ADMETlab 3.0 Web Server.[Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.[Link]

  • ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.[Link]

  • Bohrium. (2022). Synthesis of some pyrrolidine‐2,5‐dione derivatives with biological activity against Gram‐negative bacteria.[Link]

  • YouTube. (2022). Molecular dynamics simulation small molecule.[Link]

  • University of Cambridge. Session 4: Introduction to in silico docking.[Link]

  • Al-Khafaji, K., et al. (2023). A Guide to In Silico Drug Design. International Journal of Molecular Sciences. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds with therapeutic potential.[1][2] Derivatives of this scaffold have shown a range of activities, including anticonvulsant and potential antineoplastic properties.[3][4] 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride is a small molecule featuring this core structure, presenting an opportunity for investigation into its biological effects in cellular contexts.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the initial experimental protocol for characterizing the cellular activity of this compound. Given the novelty of this specific compound in publicly available research, this document outlines a generalized yet detailed framework for its use in cell culture. The protocols described herein are designed to be adaptable for various cell-based assays to determine the compound's potential bioactivity, including its effects on cell viability, proliferation, and cytotoxicity. The causality behind experimental choices is explained to empower researchers to optimize these protocols for their specific cell lines and research questions.

Chemical Properties

PropertyValueSource
Molecular Formula C₅H₉ClN₂O₂[5]
Molecular Weight 164.59 g/mol [5]
Purity Typically ≥95%[5][6]
Appearance Solid[6]

Mechanism of Action: A Note on a Hypothetical Pathway

The precise mechanism of action for this compound is not yet elucidated in the scientific literature. However, compounds containing the pyrrolidine-2,5-dione moiety have been investigated for their effects on various cellular pathways. For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be modulated by a novel small molecule inhibitor. This serves as a conceptual framework for designing experiments to investigate the compound's biological target.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Phosphorylates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Ligand Ligand Ligand->Receptor Activates Compound 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride Compound->Kinase_2 Inhibits

Caption: Hypothetical signaling cascade potentially modulated by a small molecule inhibitor.

Experimental Protocols

The following protocols provide a step-by-step methodology for the initial characterization of this compound in a cell culture setting.

Part 1: Reagent Preparation

1.1. Stock Solution Preparation:

The accurate preparation of a concentrated stock solution is critical for ensuring reproducible results.

  • Solvent Selection: Due to its hydrochloride salt form, initial solubility testing in sterile, nuclease-free water is recommended. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative for small molecules.[7] Most cell lines can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the tolerance of your specific cell line.[7]

  • Procedure:

    • Aseptically weigh out a precise amount of this compound powder.

    • In a sterile microcentrifuge tube, dissolve the powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

    • Gently vortex until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh sterile tube.

    • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8]

1.2. Preparation of Working Solutions:

Working solutions are prepared by diluting the stock solution in a complete cell culture medium.

  • Procedure:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.

    • It is best practice to prepare fresh working solutions for each experiment to ensure compound stability.[8]

Part 2: Cell Culture and Treatment

This protocol outlines a general procedure for treating adherent cells in a 96-well plate format, which is suitable for many cell-based assays.

  • Materials:

    • Selected cell line

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 96-well flat-bottom tissue culture plates

    • Hemocytometer or automated cell counter

  • Procedure:

    • Cell Seeding:

      • Culture the chosen cell line to 80-90% confluency in a T-75 flask.

      • Wash the cells with PBS, then detach them using Trypsin-EDTA.

      • Neutralize the trypsin with a complete medium and centrifuge the cell suspension.

      • Resuspend the cell pellet in a fresh complete medium and determine the cell concentration and viability.

      • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

    • Compound Treatment:

      • After 24 hours, carefully remove the medium from the wells.

      • Add 100 µL of the prepared working solutions of this compound to the respective wells.

      • Controls are essential:

        • Vehicle Control: Treat cells with a medium containing the same final concentration of the solvent (e.g., water or DMSO) used to prepare the compound stock solution.[9]

        • Untreated Control: Cells cultured in a complete medium only.

        • Positive Control: (Optional) A compound known to induce the expected effect in your assay.

      • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

experimental_workflow Start Start Cell_Culture Culture cells to 80-90% confluency Start->Cell_Culture Cell_Seeding Seed cells in a 96-well plate Cell_Culture->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound and controls Incubation_24h->Compound_Treatment Incubation_Experimental Incubate for desired period (24-72h) Compound_Treatment->Incubation_Experimental Data_Analysis Perform cell-based assay (e.g., MTT, CellTiter-Glo) Incubation_Experimental->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for cell treatment with a small molecule.

Part 3: Assessment of Cellular Viability and Cytotoxicity

Determining the effect of a novel compound on cell viability is a crucial first step. The MTT or MTS assay is a widely used colorimetric method for this purpose.

  • Protocol: MTT/MTS Assay

    • Reagent Preparation: Prepare the MTT or MTS reagent according to the manufacturer's instructions.

    • Reagent Addition: At the end of the compound treatment period, add the appropriate volume of MTT/MTS reagent to each well.

    • Incubation: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

    • Solubilization (for MTT assay): If using the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance from all readings.

      • Normalize the data to the vehicle control to determine the percent viability for each compound concentration.

      • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[7]

Data Interpretation and Further Steps

  • Dose-Response Curve: A sigmoidal dose-response curve is typically observed for cytotoxic compounds. The steepness of the curve can provide insights into the mechanism of action.

  • IC₅₀ Value: The IC₅₀ value is a key parameter for quantifying the potency of the compound.[7] A lower IC₅₀ indicates higher potency.

  • Next Steps: Based on the initial cytotoxicity data, further experiments can be designed to:

    • Investigate the mechanism of cell death (apoptosis vs. necrosis).

    • Explore effects on specific signaling pathways through methods like Western blotting or reporter assays.

    • Assess effects on cell cycle progression via flow cytometry.

    • Determine the compound's stability and cellular uptake.[10]

References

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • BenchChem. (2025). Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture.
  • Journal of Medicinal Chemistry. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • PubMed. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. [Link]

  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. [Link]

  • PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • PubMed. (2020). Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. [Link]

  • PubMed. (2008). Dissecting the Role of Multiple Reductases in Bioactivation and Cytotoxicity of the Antitumor Agent 2,5-diaziridinyl-3-(hydroxymethyl)-6-methyl-1,4-benzoquinone (RH1). [Link]

  • PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. [Link]

  • PubMed Central. (2018). Structure-Activity Relationship Investigations Probing the Cytotoxicity of 9-Aminoacridines Derivatives with PC3 and A549. [Link]

Sources

The Versatile Scaffold: Application Notes for 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidine-2,5-dione Moiety as a Privileged Structure in Medicinal Chemistry

The pyrrolidine-2,5-dione, or succinimide, core is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence stems from a combination of favorable properties: the rigid five-membered ring system allows for a predictable three-dimensional orientation of substituents, a critical feature for precise molecular recognition at biological targets.[1][2] Furthermore, the dione functionality presents opportunities for hydrogen bonding, while the substituents on the ring can be tailored to modulate lipophilicity and other pharmacokinetic properties. This inherent versatility has established the pyrrolidine-2,5-dione scaffold as a cornerstone in drug discovery, with applications ranging from anticonvulsants to pioneering modalities like targeted protein degradation.[1][3]

This application note focuses on a particularly valuable derivative, 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride . The presence of a primary aminomethyl group provides a key functional handle for synthetic elaboration, positioning this molecule as a strategic building block for the construction of complex molecular architectures. We will delve into its applications, with a particular emphasis on its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, and provide detailed protocols for its incorporation into novel chemical entities.

Core Applications and Mechanistic Insights

A Building Block for Bioactive Molecules: Lessons from Anticonvulsant Synthesis

Research into the biological activities of pyrrolidine-2,5-dione derivatives has revealed their potential as central nervous system agents. A notable study highlights the synthesis of various 3-aminopyrrolidine-2,5-dione derivatives and their evaluation as anticonvulsants.[3] While this work focuses on direct amine substitution at the 3-position, the underlying synthetic strategies and structure-activity relationships (SAR) are highly relevant. The study demonstrates that modifications at the 3-position of the succinimide ring significantly influence the anticonvulsant activity, underscoring the importance of this position for biological targeting.[1]

The synthesis of these derivatives often involves aza-Michael additions to maleimides, a robust and versatile reaction for forming the substituted succinimide core.[3] This highlights the reactivity of the pyrrolidine-2,5-dione system and provides a foundation for understanding how 3-(Aminomethyl)pyrrolidine-2,5-dione can be further functionalized.

The Pyrrolidine-2,5-dione as a Novel E3 Ligase Ligand Motif in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic paradigm.[4] Technologies like PROTACs and molecular glues utilize small molecules to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[4][5] A critical component of these degraders is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein.

The E3 ligase Cereblon (CRBN) has been a major focus in TPD, largely due to the well-established binding of thalidomide and its analogs (lenalidomide, pomalidomide), which all feature a glutarimide (piperidine-2,6-dione) moiety.[6][7] This glutarimide ring sits within a tri-tryptophan pocket of CRBN, inducing a neomorphic interaction surface that leads to the recruitment and degradation of specific proteins.[8][9]

Recent investigations into the chemical space of Cereblon binders have revealed that the five-membered succinimide (pyrrolidine-2,5-dione) ring can also serve as a viable CRBN-binding motif.[9] This discovery is significant as it opens up new avenues for designing novel E3 ligase ligands with potentially different degradation profiles and intellectual property landscapes.

The this compound is an ideal starting point for developing such novel CRBN ligands. The aminomethyl group provides a convenient attachment point for a linker, which in turn is connected to a ligand for the protein of interest, thus forming a PROTAC.

Experimental Protocols

Protocol 1: General Procedure for the N-Acylation of this compound for Linker Attachment

This protocol describes a general method for coupling a carboxylic acid-functionalized linker to the primary amine of this compound. This is a foundational step in the synthesis of PROTACs.

Workflow for PROTAC Synthesis:

PROTAC Synthesis Workflow A 3-(Aminomethyl)pyrrolidine- 2,5-dione HCl C Amide Coupling A->C B Linker-COOH B->C D CRBN Ligand-Linker C->D Formation of CRBN handle F Final Coupling D->F E Target Protein Ligand E->F G PROTAC F->G Final PROTAC Assembly

Caption: General workflow for synthesizing a PROTAC using the title compound.

Materials:

  • This compound

  • Carboxylic acid-functionalized linker (e.g., a PEG linker with a terminal carboxyl group)

  • Peptide coupling reagent (e.g., HATU, HBTU, or PyBOP)

  • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid-functionalized linker (1.0 eq.) in anhydrous DMF.

  • Activation: To the solution from step 1, add the peptide coupling reagent (e.g., HATU, 1.1 eq.) and the organic base (e.g., DIPEA, 2.5 eq.). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: In a separate flask, suspend this compound (1.2 eq.) in anhydrous DMF. Add the organic base (e.g., DIPEA, 1.2 eq.) to neutralize the hydrochloride salt and stir for 5 minutes.

  • Reaction: Slowly add the activated linker solution from step 2 to the suspension of the aminopyrrolidinedione from step 3.

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% aqueous lithium chloride solution (to remove DMF), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acylated product.

Causality and Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the activated ester and other reagents with atmospheric moisture.

  • Anhydrous Solvents: Water can hydrolyze the activated ester and quench the coupling reaction.

  • Peptide Coupling Reagents: Reagents like HATU efficiently form an active ester from the carboxylic acid, which readily reacts with the primary amine, minimizing side reactions and leading to high yields.

  • Organic Base (DIPEA/TEA): DIPEA is often preferred as it is a non-nucleophilic base that neutralizes the hydrochloride salt of the starting material and the acid formed during the coupling reaction without competing in the acylation.

Protocol 2: Illustrative Synthesis of a Pyrrolidine-2,5-dione based Molecular Glue Precursor

This protocol outlines the synthesis of an N-aryl substituted pyrrolidine-2,5-dione, a common structural motif in molecular glues. This example illustrates the functionalization of the succinimide nitrogen.

Reaction Scheme:

Molecular Glue Precursor Synthesis cluster_0 Reaction A 3-(Aminomethyl)pyrrolidine-2,5-dione C Product A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Aryl Halide (e.g., 4-fluoronitrobenzene) B->C

Caption: Synthesis of an N-aryl pyrrolidine-2,5-dione derivative.

Materials:

  • 3-(Aminomethyl)pyrrolidine-2,5-dione (free base)

  • Aryl halide (e.g., 4-fluoronitrobenzene)

  • Base (e.g., Potassium carbonate (K₂CO₃))

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-(Aminomethyl)pyrrolidine-2,5-dione (free base, 1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.) and the aryl halide (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl substituted product.

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents for Protocol 1

Coupling ReagentActivating AgentTypical SolventRelative CostKey Advantages
HATU N/ADMF, DCMHighFast reaction rates, high yields, low racemization
HBTU HOBtDMF, DCMModerateWidely used, reliable, good yields
PyBOP HOBtDMF, DCMHighEffective for hindered couplings, low racemization
EDC/HOBt HOBtDMF, DCM, WaterLowWater-soluble byproducts, cost-effective

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its utility extends from the synthesis of classical bioactive molecules to its strategic deployment in the cutting-edge field of targeted protein degradation. The primary amine serves as a robust handle for the introduction of linkers and other molecular fragments, while the pyrrolidine-2,5-dione core presents a promising new motif for engaging the E3 ligase Cereblon. The protocols and insights provided herein are intended to empower researchers to leverage this reagent in the design and synthesis of the next generation of therapeutics. As the quest for novel CRBN ligands and innovative molecular glues continues, the applications of 3-(Aminomethyl)pyrrolidine-2,5-dione and its derivatives are poised for significant expansion.

References

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. Available at: [Link]

  • Krasavin, M., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990. Available at: [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Available at: [Link]

  • Patil, S. A., et al. (2015). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 7(3), 1335-1344. Available at: [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6567. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Jones, R. C. F., et al. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. Available at: [Link]

  • Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 12(11), 1668-1671. Available at: [Link]

  • Götze, S., et al. (2019). De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. Journal of Medicinal Chemistry, 62(22), 10323-10330. Available at: [Link]

  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 455-460. Available at: [Link]

  • Massoumi, A. H. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1568. Available at: [Link]

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Available at: [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • Hagner, M. R., et al. (2018). Chemical Ligand Space of Cereblon. ACS Chemical Biology, 13(10), 2848-2856. Available at: [Link]

  • Ganesan, A. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. Available at: [Link]

  • Jean-Louis, R., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. Bioorganic & Medicinal Chemistry Letters, 19(14), 3832-3835. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937. Available at: [Link]

  • Kamal, A., et al. (2016). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 21(3), 336. Available at: [Link]

Sources

Application Notes and Protocols for 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Non-Cleavable Linkers in Modern Bioconjugates

In the landscape of targeted therapeutics and advanced diagnostics, the covalent linkage of biomolecules to payloads such as drugs, probes, or support matrices is a foundational technology. The linker, a seemingly simple molecular bridge, is a critical determinant of the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate.[1][2] Linkers are broadly classified into two categories: cleavable and non-cleavable.[1][3][4] While cleavable linkers are designed to release their payload in response to specific physiological triggers (e.g., pH, redox potential, or enzymatic activity), non-cleavable linkers form a stable, permanent bond.[2][3][4]

The primary advantage of a non-cleavable linker is its high plasma stability.[5][6] This stability minimizes the premature release of the payload into systemic circulation, thereby reducing off-target toxicity and enhancing the therapeutic window.[6][7] For antibody-drug conjugates (ADCs), the payload is released only after the complete lysosomal degradation of the antibody carrier, a process that ensures the cytotoxic agent is liberated directly within the target cell.[6][7]

This document provides a detailed guide to the use of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride , a non-cleavable linker building block. Its primary amine handle allows for robust covalent attachment to carboxyl groups on proteins, peptides, or other biomolecules, typically through the widely-used carbodiimide chemistry (EDC/NHS). The succinimide ring provides a compact, hydrophilic, and stable core. These application notes are intended for researchers, scientists, and drug development professionals seeking to create stable and effective bioconjugates.

Physicochemical Properties and Rationale for Use

Understanding the properties of the linker is paramount for designing and executing a successful conjugation strategy. This compound is a versatile reagent whose structure offers distinct advantages.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 1799421-09-2[1]
Molecular Formula C₅H₉ClN₂O₂[1]
Molecular Weight 164.59 g/mol [1][4]
Purity ≥95%[1]
Form Solid[4]
Reactive Group Primary Amine (-NH₂)Inherent to structure

Rationale for Use:

  • Stable Amide Bond Formation: The terminal primary amine is an excellent nucleophile for reacting with activated carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus of a protein) to form a highly stable amide bond.[8][9]

  • Non-Cleavable Core: The succinimide and adjacent methylene-amine structure do not contain metabolically labile bonds, ensuring the linker remains intact in circulation.[5][7]

  • Hydrophilicity: The succinimide ring contributes to the hydrophilicity of the linker, which can help mitigate aggregation issues often associated with hydrophobic payloads.

  • Compact Structure: The small size of the linker minimizes its potential immunogenicity and impact on the overall conformation and function of the parent biomolecule.

Mechanism of Action: EDC/NHS Coupling Chemistry

The conjugation of 3-(Aminomethyl)pyrrolidine-2,5-dione to a protein's carboxyl groups is most effectively achieved using a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][8][10]

  • Activation Step: EDC reacts with a carboxyl group on the protein to form a highly reactive but unstable O-acylisourea intermediate. This reaction is most efficient in a slightly acidic environment (pH 4.5-6.0).[8][9][11]

  • Stabilization Step: The addition of NHS or Sulfo-NHS rapidly converts the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[3][8] This intermediate is sufficiently stable to allow for purification or buffer exchange before the introduction of the amine-containing linker.

  • Conjugation Step: The primary amine of 3-(Aminomethyl)pyrrolidine-2,5-dione attacks the NHS ester, displacing the NHS leaving group and forming a stable, covalent amide bond. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[8]

EDC_NHS_Reaction_Mechanism cluster_activation Activation Phase cluster_conjugation Conjugation Phase Protein_COOH Protein-COOH (Carboxyl Group) O_Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->O_Acylisourea + pH 4.5-6.0 EDC EDC EDC->O_Acylisourea NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + EDC_byproduct Isourea Byproduct O_Acylisourea->EDC_byproduct Hydrolysis (Side Reaction) NHS NHS / Sulfo-NHS NHS->NHS_Ester Final_Conjugate Protein-CO-NH-Linker (Stable Amide Bond) NHS_Ester->Final_Conjugate + pH 7.2-8.5 Linker_NH2 H₂N-Linker (3-(Aminomethyl)pyrrolidine-2,5-dione) Linker_NH2->Final_Conjugate NHS_leaving_group NHS Final_Conjugate->NHS_leaving_group releases

Figure 1: Reaction mechanism for EDC/NHS-mediated coupling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical conjugation experiment. Optimization of molar ratios and reaction times may be necessary depending on the specific protein and desired degree of labeling.

Workflow Overview

Experimental_Workflow Start Start: Prepare Buffers & Reagents Buffer_Exchange 1. Protein Buffer Exchange (into Activation Buffer) Start->Buffer_Exchange Activation 2. Carboxyl Activation (Add EDC & Sulfo-NHS) Buffer_Exchange->Activation Incubation1 Incubate 15-30 min at RT Activation->Incubation1 Removal 3. Removal of Excess Reagents (Desalting Column) Incubation1->Removal Conjugation 4. Conjugation Reaction (Add Linker) Removal->Conjugation Incubation2 Incubate 2 hrs at RT or 4°C Conjugation->Incubation2 Quench 5. Quench Reaction (Add Hydroxylamine or Tris) Incubation2->Quench Purification 6. Purify Conjugate (e.g., SEC, HIC) Quench->Purification Characterization 7. Characterization (Mass Spec, SDS-PAGE) Purification->Characterization End End: Store Conjugate Characterization->End

Figure 2: General experimental workflow for protein conjugation.
Materials and Reagents
  • Protein: Protein to be conjugated (e.g., antibody, enzyme) with accessible carboxyl groups.

  • Linker: this compound (MW: 164.59 g/mol ).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol ).

  • Sulfo-NHS (N-hydroxysulfosuccinimide): (MW: 217.14 g/mol ).

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0. Critical: Do not use buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate).[8][10]

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris HCl, pH 8.5.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and removal of excess reagents.[11]

  • Purification System: Size-Exclusion Chromatography (SEC) or other appropriate chromatography system.

Step-by-Step Conjugation Protocol

This protocol is based on a starting scale of 5 mg of a 150 kDa antibody (IgG).

1. Preparation of Reagents:

  • Equilibrate EDC and Sulfo-NHS powders to room temperature before opening the vials to prevent condensation of moisture.[3]

  • Prepare fresh solutions of EDC, Sulfo-NHS, and the linker immediately before use, as their reactivity decreases over time in aqueous solutions.[10]

  • Protein Solution: Prepare 5 mg of the antibody in 1 mL of Activation Buffer. The final concentration is 5 mg/mL (~33.3 µM).

  • Linker Solution: To achieve a 50-fold molar excess, dissolve 0.27 mg of this compound in 50 µL of Conjugation Buffer (33.3 mM).

2. Activation of Protein Carboxyl Groups:

  • To the 1 mL of protein solution, add EDC and Sulfo-NHS. A 100-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS over the protein are common starting points.

    • EDC: Add 0.64 mg of EDC.
    • Sulfo-NHS: Add 0.36 mg of Sulfo-NHS.
  • Mix gently by pipetting or brief vortexing.

  • Incubate for 15-30 minutes at room temperature.

3. Removal of Excess Activation Reagents:

  • Immediately following incubation, remove the excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer (pH 7.2-8.0). This step is crucial to prevent EDC from cross-linking the primary amine of the linker to any remaining activated carboxyls on other protein molecules, which would cause polymerization.[3][11]

4. Conjugation with the Linker:

  • To the desalted, activated protein, immediately add the prepared linker solution (50 µL).

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

5. Quenching the Reaction:

  • Stop the reaction by adding a quenching reagent that contains a primary amine to react with any remaining NHS esters. Add hydroxylamine or Tris to a final concentration of 10-50 mM.[3]

  • Incubate for 15 minutes at room temperature.

6. Purification of the Conjugate:

  • Remove the excess linker and reaction byproducts by performing purification. Size-Exclusion Chromatography (SEC) is often effective for separating the larger protein conjugate from smaller molecules.

  • The purified conjugate should be buffer-exchanged into a suitable storage buffer (e.g., PBS, pH 7.4) and stored at 4°C or -80°C as appropriate for the protein's stability.

Characterization of the Bioconjugate

Confirming the successful conjugation and determining the degree of labeling (i.e., the number of linker molecules per protein) is a critical quality control step. High-resolution mass spectrometry (HRMS) is a powerful tool for this analysis.[12]

1. Intact Mass Analysis:

  • Principle: The covalent attachment of the linker to the protein results in a predictable mass increase. HRMS can measure the total mass of the intact protein conjugate with high accuracy.[12]

  • Procedure: The purified conjugate is analyzed, typically by LC-MS. The resulting spectrum is deconvoluted to determine the mass of the major species.

  • Data Interpretation: A mass shift corresponding to the mass of the attached linker moiety (linker minus HCl) will be observed. If multiple linkers are attached, a distribution of peaks will be seen (Protein + 1x Linker, Protein + 2x Linker, etc.). The average degree of labeling can be calculated from this distribution.

2. Peptide Mapping (for site-specific information):

  • Principle: To identify the specific amino acid residues that have been modified (e.g., which glutamic or aspartic acids), the conjugate is digested with a protease (e.g., trypsin). The resulting peptide fragments are analyzed by LC-MS/MS.[12]

  • Procedure: The conjugate is denatured, reduced, alkylated, and then digested. The peptide mixture is separated by HPLC and analyzed by tandem mass spectrometry.

  • Data Interpretation: Peptides that have been modified with the linker will show a specific mass increase. MS/MS fragmentation of these modified peptides can pinpoint the exact site of attachment.

Stability Considerations

The succinimide ring within the 3-(Aminomethyl)pyrrolidine-2,5-dione linker is generally stable under physiological conditions (pH ~7.4). However, like all succinimides, it can be susceptible to hydrolysis at very high pH (e.g., > 8.5) or over extended periods at elevated temperatures, which would open the ring to form a succinamic acid derivative. While this ring-opening does not break the covalent bond to the protein, it does alter the chemical nature of the linker. Therefore, it is recommended to perform conjugation reactions within the recommended pH range (7.2-8.0) and to store the final conjugate in a neutral buffer (pH 6.5-7.5).

Conclusion

This compound is a valuable tool for creating bioconjugates with high stability. Its primary amine allows for straightforward conjugation to accessible carboxyl groups on biomolecules using well-established EDC/NHS chemistry. The resulting non-cleavable amide linkage is robust, making this linker an excellent choice for applications requiring high in-vivo stability, such as the development of antibody-drug conjugates, imaging agents, and immobilized proteins for affinity chromatography or diagnostics. The protocols and characterization methods described herein provide a comprehensive framework for the successful application of this versatile linker.

References

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. (n.d.). Emery Pharma. Retrieved from [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017, September 26). G-Biosciences. Retrieved from [Link]

  • Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Diosynth Biotechnologies. Retrieved from [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Publishing. Retrieved from [Link]

  • Tailored mass spectrometry solutions for advanced protein science. (n.d.). Nuvisan. Retrieved from [Link]

  • Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (2019). PMC. Retrieved from [Link]

  • Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Non-cleavable Linker Annotation. (n.d.). Creative Biolabs. Retrieved from [Link]

Sources

The Versatile Scaffold: 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap in Bioconjugation and Targeted Therapies

In the landscape of modern drug delivery, the precise and stable linkage of therapeutic agents to their carrier systems is paramount. The efficacy of targeted therapies, such as antibody-drug conjugates (ADCs) and functionalized nanoparticles, is critically dependent on the chemical linker that bridges the drug payload and the targeting moiety.[1][2] 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride emerges as a versatile and valuable building block in this context.[3] Its unique bifunctional nature, possessing both a reactive primary amine and a succinimide ring, offers a dual-handle approach for the sophisticated construction of drug delivery platforms.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the potential of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Chemical and Structural Profile

This compound is a small molecule scaffold characterized by a five-membered succinimide ring with a primary amine-bearing methyl group at the 3-position. The pyrrolidine-2,5-dione structure is a cornerstone in bioconjugation, often resulting from the reaction of maleimides with thiol groups present in biomolecules like antibodies.[4][5]

PropertyValueSource
Chemical Formula C₅H₉ClN₂O₂[3]
Molecular Weight 164.59 g/mol [3]
CAS Number 1799421-09-2[3]
Synonyms 3-(Aminomethyl)succinimide hydrochlorideN/A
Key Functional Groups Primary Amine (-NH₂), Succinimide RingN/A

The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial attribute for bioconjugation reactions which are often performed in buffered aqueous solutions.

Core Concept: A Bifunctional Linker for Drug Delivery

The power of this compound lies in its bifunctionality. This allows for two distinct points of chemical modification, enabling the creation of complex drug delivery architectures.

Bifunctional_Linker cluster_molecule 3-(Aminomethyl)pyrrolidine-2,5-dione cluster_conjugation Conjugation Points cluster_applications Potential Conjugates mol H₂N-CH₂- (C₄H₄NO₂) amine Primary Amine drug Drug Payload amine->drug Amide Bond Formation nanoparticle Nanoparticle Surface amine->nanoparticle Surface Amidation succinimide Succinimide Ring targeting Targeting Ligand succinimide->targeting Thiol-Maleimide Reaction (precursor-based) peg PEG Spacer succinimide->peg Linker Extension

The primary amine serves as a nucleophile, readily reacting with electrophilic groups such as NHS esters to form stable amide bonds.[6] This is a common strategy for attaching drugs, imaging agents, or other functional molecules. The succinimide ring, while relatively stable, is the product of a common thiol-maleimide conjugation. In many applications, a maleimide precursor is used, which then reacts with a thiol on a biomolecule to form the stable succinimide linkage. The aminomethyl group can be introduced before or after this conjugation, offering flexibility in the synthetic strategy.

Application I: Surface Functionalization of Nanoparticles for Targeted Drug Delivery

Polymeric nanoparticles, such as those made from PLGA, are excellent platforms for drug delivery.[7] Surface functionalization is key to imparting targeting capabilities and improving biocompatibility. This compound can be used to introduce a reactive handle on the nanoparticle surface for subsequent conjugation of targeting ligands.

Workflow for Nanoparticle Surface Modification

Nanoparticle_Functionalization cluster_activation Step 1: Nanoparticle Surface Activation cluster_ligation Step 2: Linker Conjugation cluster_targeting Step 3: Targeting Ligand Attachment (Conceptual) np Carboxylated Nanoparticle (-COOH surface) edc_nhs EDC/NHS Addition (Carbodiimide Chemistry) np->edc_nhs activated_np NHS-ester Activated NP edc_nhs->activated_np linker 3-(Aminomethyl)pyrrolidine- 2,5-dione HCl activated_np->linker Amine reacts with NHS-ester functionalized_np Amine-Functionalized NP linker->functionalized_np targeting_ligand Thiol-containing Targeting Ligand functionalized_np->targeting_ligand Potential for future Thiol-Maleimide reaction (if linker was maleimide-derived) targeted_np Targeted Nanoparticle targeting_ligand->targeted_np

Protocol 1: Covalent Attachment to Carboxylated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups.

A. Rationale and Self-Validation:

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a well-established method for forming stable amide bonds between carboxyl groups and primary amines.[8] EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the intermediate, forming a more stable NHS ester that is less susceptible to hydrolysis and reacts efficiently with primary amines. The success of the conjugation can be validated by monitoring changes in the nanoparticle's surface charge (zeta potential) and by quantifying the surface amine groups.

B. Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Centrifuge and appropriate centrifuge tubes

  • Deionized (DI) water

C. Step-by-Step Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation:

    • Prepare fresh solutions of EDC and NHS in DI water or Activation Buffer.

    • Add EDC to the nanoparticle dispersion to a final concentration of 2-4 mM.

    • Immediately add NHS to a final concentration of 5-10 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation:

    • Dissolve this compound in Coupling Buffer to a concentration of 1-5 mg/mL. Adjust pH to ~7.4 if necessary.

    • Centrifuge the activated nanoparticles to pellet them and remove the supernatant containing excess EDC and NHS.

    • Resuspend the activated nanoparticle pellet in the Coupling Buffer containing the dissolved linker. A 10 to 50-fold molar excess of the linker relative to the estimated surface carboxyl groups is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.

  • Quenching and Washing:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Carefully remove the supernatant.

    • Resuspend the nanoparticle pellet in fresh Coupling Buffer or DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of unreacted linker and byproducts.

  • Characterization and Storage:

    • Characterize the surface-modified nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and polydispersity, and zeta potential measurement to confirm the change in surface charge.

    • Quantify the surface amine groups using a suitable assay (e.g., ninhydrin or fluorescamine assay).

    • Store the functionalized nanoparticles in an appropriate buffer at 4°C.

Application II: Synthesis of Bifunctional Linkers for Antibody-Drug Conjugates (ADCs)

While the succinimide ring in 3-(Aminomethyl)pyrrolidine-2,5-dione is already formed, a common strategy in ADC chemistry is to use a maleimide-containing linker that reacts with a thiol on the antibody to form the succinimide in situ.[4][5] A derivative of our topic molecule, where the amine is protected and the succinimide is replaced by a maleimide, can be a powerful tool. However, for the purpose of this guide, we will consider how the existing 3-(Aminomethyl)pyrrolidine-2,5-dione can be incorporated into a linker system.

The primary amine can be used to attach a drug molecule, while the succinimide portion (if derived from a maleimide reaction with a thiol-containing component) links to another part of the system.

Conceptual Workflow for ADC Linker Synthesis

ADC_Linker_Synthesis cluster_drug_attachment Step 1: Drug Conjugation to Linker cluster_antibody_conjugation Step 2: Antibody Conjugation (via Maleimide Precursor) drug_cooh Drug with -COOH group edc_nhs EDC/NHS Activation activated_drug Activated Drug (NHS-ester) linker 3-(Aminomethyl)pyrrolidine- 2,5-dione drug_linker Drug-Linker Conjugate antibody Thiol-containing Antibody maleimide_linker Drug-Linker-Maleimide (Hypothetical Precursor) adc Antibody-Drug Conjugate

Protocol 2: Conjugation of a Carboxyl-Containing Drug to the Linker's Primary Amine

This protocol describes the attachment of a drug molecule with a carboxylic acid group to the primary amine of this compound.

A. Rationale and Self-Validation:

This protocol also utilizes EDC/NHS chemistry, but in this case, the carboxyl group is on the drug molecule, and the primary amine is on the linker. The reaction principles are the same as in Protocol 1. The successful formation of the drug-linker conjugate can be confirmed by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product with the expected molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the new amide bond.

B. Materials:

  • Drug molecule with a carboxylic acid group

  • This compound

  • EDC and NHS (or a suitable alternative like HATU)

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

  • Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., High-Performance Liquid Chromatography - HPLC)

C. Step-by-Step Procedure:

  • Reactant Preparation:

    • Dissolve the carboxyl-containing drug in the anhydrous organic solvent.

    • In a separate vessel, dissolve this compound in the anhydrous solvent. Add 1.1 to 1.5 equivalents of the tertiary amine base (DIPEA) to neutralize the hydrochloride and free the primary amine.

  • Carboxyl Activation:

    • To the solution of the drug, add 1.2 equivalents of NHS and 1.2 equivalents of EDC.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the NHS ester. Monitor the activation by a suitable method if possible (e.g., TLC).

  • Conjugation Reaction:

    • Slowly add the activated drug solution to the solution of the free-based linker.

    • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified using an appropriate method, such as preparative HPLC or column chromatography, to isolate the desired drug-linker conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the construction of advanced drug delivery systems. Its bifunctional nature allows for the strategic attachment of therapeutic payloads, targeting ligands, and other functional moieties. The protocols provided herein offer a foundation for researchers to explore the potential of this molecule in creating more effective and targeted therapies. Future research may focus on developing derivatives of this linker with enhanced stability, different spacer lengths, and cleavable elements to further refine the performance of the resulting drug delivery systems.

References

  • Zhang, K., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. Journal of Pharmaceutical Sciences. [Link]

  • Lu, D., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Chemical Biology. [Link]

  • Perrin, D.M., et al. (2021). Synthesis of bifunctional linkers. ResearchGate. [Link]

  • St. Amant, A.H., et al. (2020). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry. [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. [Link]

  • Tsuchikama, K., & An, Z. (2018). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J. [Link]

  • Journal of Pharmaceutical and Biological Sciences. Synthesis And Antioxidant Activity Of Succinimide Derivative. [Link]

  • SYNthesis med chem. Antibody Drug Conjugates. [Link]

  • Journal of Medicinal Chemistry. Ahead of Print. [Link]

  • ResearchGate. Nucleophilic Reactivities of Imide and Amide Anions. [Link]

  • Kohn, H., & Jung, S. H. (1983). Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. Succinimides: Synthesis, reaction and biological activity. [Link]

  • Menger, F. M., & Smith, J. H. (1972). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society. [Link]

  • Kim, D. Y., & Park, J. H. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Nuclear Medicine and Molecular Imaging. [Link]

  • ResearchGate. A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides. [Link]

  • Ghaferi, M., et al. (2022). Recent Advances in the Surface Functionalization of PLGA-Based Nanomedicines. Pharmaceutics. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant molecules. Its rigid, five-membered ring structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets. This structural motif is a cornerstone in the design of anticonvulsants, analgesics, and anti-cancer agents. The introduction of an aminomethyl group at the 3-position of this scaffold provides a versatile handle for further chemical modifications, allowing for the exploration of a vast chemical space and the generation of diverse compound libraries for drug discovery programs.

This guide provides detailed protocols for the synthesis of the key intermediate, 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, and its subsequent derivatization through two robust and widely applicable methods: amide coupling and reductive amination. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific needs.

Part 1: Synthesis of the Core Intermediate: this compound

Proposed Synthetic Pathway

Synthesis_of_Core_Intermediate Itaconic_Acid Itaconic Acid Intermediate_A 3-((Benzylamino)methyl) -2-methylenesuccinic acid Itaconic_Acid->Intermediate_A Michael Addition Benzylamine Benzylamine Benzylamine->Intermediate_A Intermediate_B 1-Benzyl-3-(aminomethyl) -pyrrolidine-2,5-dione Intermediate_A->Intermediate_B Cyclization (Heat) Final_Product 3-(Aminomethyl)pyrrolidine -2,5-dione Hydrochloride Intermediate_B->Final_Product Hydrogenolysis (Pd/C, H2) & HCl

Caption: Proposed synthetic route for this compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Michael Addition of Benzylamine to Itaconic Acid

  • Rationale: This step introduces the nitrogen-containing side chain. Benzylamine is chosen as the amine source due to the stability of the benzyl group and its ease of removal in a later step via hydrogenolysis.

  • Procedure:

    • In a round-bottom flask, dissolve itaconic acid (1.0 eq) in a suitable solvent such as ethanol.

    • Add benzylamine (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to yield the crude 3-((benzylamino)methyl)-2-methylenesuccinic acid. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to form 1-Benzyl-3-(aminomethyl)pyrrolidine-2,5-dione

  • Rationale: Heating the diacid-amine intermediate drives the intramolecular condensation to form the stable five-membered pyrrolidine-2,5-dione ring.

  • Procedure:

    • Place the crude intermediate from the previous step in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to 150-180 °C for 2-4 hours.

    • The reaction can be monitored by the evolution of water.

    • After cooling, the crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

  • Rationale: The benzyl protecting group is removed by catalytic hydrogenation, a clean and efficient method. The resulting free amine is then converted to its hydrochloride salt to improve stability and handling.

  • Procedure:

    • Dissolve the purified 1-benzyl-3-(aminomethyl)pyrrolidine-2,5-dione (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • To the filtrate, add a solution of hydrochloric acid in ether or isopropanol dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound as a solid.

Part 2: Derivatization Protocols

The primary amine of this compound serves as a key functional group for building molecular diversity. The following protocols detail two of the most common and reliable methods for its derivatization.

Protocol 1: Amide Coupling (N-Acylation)

Amide bond formation is a cornerstone of medicinal chemistry.[1] This protocol utilizes standard coupling reagents to form a stable amide linkage between the aminomethyl group and a carboxylic acid of interest.

Amide_Coupling_Workflow Start_Material 3-(Aminomethyl)pyrrolidine-2,5-dione HCl Reaction_Mixture Reaction Mixture Start_Material->Reaction_Mixture Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup & Purification Reaction_Mixture->Workup Stir at RT Final_Product N-Acyl Derivative Workup->Final_Product

Caption: General workflow for the amide coupling reaction.

  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side reactions.[2] A base, such as diisopropylethylamine (DIPEA), is required to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction.

  • Materials:

    • This compound

    • Carboxylic acid of interest

    • HATU

    • DIPEA

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Coupling ReagentBaseSolventTypical Reaction TimeTypical YieldNotes
HATU DIPEADMF2-12 h80-95%Highly efficient, good for sterically hindered substrates.
EDC/HOBt DIPEADCM/DMF12-24 h70-90%Cost-effective, but may require longer reaction times.[3]
PyBOP DIPEADMF4-16 h75-90%Similar to HATU, good for sensitive substrates.
Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is an excellent strategy for introducing alkyl or arylalkyl groups to the aminomethyl side chain.[4] This two-step, one-pot process involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[5]

Reductive_Amination_Workflow Start_Material 3-(Aminomethyl)pyrrolidine-2,5-dione HCl Reaction_Mixture Reaction Mixture Start_Material->Reaction_Mixture Aldehyde_Ketone Aldehyde or Ketone (RCHO or RCOR') Aldehyde_Ketone->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction_Mixture Base Base (e.g., Et₃N) Base->Reaction_Mixture Solvent Solvent (e.g., DCE, MeOH) Solvent->Reaction_Mixture Workup Aqueous Workup & Purification Reaction_Mixture->Workup Stir at RT Final_Product N-Alkyl/Arylalkyl Derivative Workup->Final_Product

Sources

Topic: High-Performance Analytical Methods for the Detection and Quantification of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details robust and validated analytical methodologies for the detection and quantification of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, a versatile building block in medicinal chemistry.[1][2] We present two primary, orthogonal methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for purity assessment and assay, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and confirmatory analysis. The protocols are designed to be self-validating, incorporating system suitability tests and adhering to principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[3][4]

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring a succinimide core and a primary amine sidechain.[5][6] Its structural motifs make it a valuable precursor in the synthesis of various pharmaceutical agents. The purity and concentration of this intermediate are critical parameters that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, access to reliable, specific, and sensitive analytical methods is paramount for quality control, stability testing, and reaction monitoring.

This document provides a first-principles approach to method selection and detailed protocols, explaining the scientific rationale behind key experimental choices to empower researchers to implement and adapt these methods effectively.

Physicochemical Properties & Analytical Considerations

Understanding the analyte's properties is the foundation of sound method development.

  • Structure:

    Chemical Structure of this compound
  • Molecular Formula: C₅H₉ClN₂O₂[1]

  • Molecular Weight: 164.59 g/mol [1]

  • Key Analytical Challenges:

    • Weak Chromophore: The succinimide ring possesses a weak UV absorbance, typically at low wavelengths (<220 nm), which can present sensitivity and specificity challenges.[7]

    • High Polarity: The primary amine group makes the molecule highly polar and basic. This can result in poor retention on standard reversed-phase columns and cause significant peak tailing due to interactions with silica silanols.[8]

    • Ionization: The primary amine is readily protonated, making the molecule ideal for analysis by positive-ion electrospray mass spectrometry (ESI+).[9][10]

Method 1: Reversed-Phase HPLC-UV for Assay and Purity

This method is designed for robust quantification where concentration levels are relatively high (e.g., >0.05% w/w), making it ideal for determining the purity of the bulk substance or for use in an assay.

Principle of the Method

To overcome the challenges of analyzing a polar, basic compound, this method utilizes a reversed-phase C18 column with an acidic mobile phase. The low pH (~2.7) ensures the primary amine is fully protonated to a single species (R-NH₃⁺). This protonation enhances water solubility and, critically, minimizes undesirable secondary interactions with the stationary phase, leading to improved peak symmetry. Detection is performed at a low wavelength to maximize the signal from the succinimide chromophore.[7][11]

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.

  • Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size, with low silanol activity).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, water, and ortho-phosphoric acid.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M phosphate buffer by dissolving 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 2.7 with ortho-phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A. This is the Stock Standard.

  • Sample Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase chemistry.
Mobile Phase Gradient ElutionTo elute potential non-polar impurities.
Time (min) % Mobile Phase A % Mobile Phase B
0.095%5%
15.095%5%
20.050%50%
25.050%50%
25.195%5%
30.095%5%
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with peak shape.
Detector UV at 210 nmMaximizes absorbance for the succinimide ring.[7]
  • System Suitability Testing (SST):

    • Before sample analysis, inject the Standard Solution five times consecutively.

    • The system is deemed ready for use if it meets the criteria in the table below. This step is crucial for ensuring the trustworthiness of the results.[3]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Measures injection precision.
  • Analysis and Calculation:

    • Inject the Sample Solution.

    • Calculate the purity or assay result using the peak area of the main component relative to the standard or by area percent normalization.

Method 2: LC-MS/MS for Trace-Level Analysis

This method provides exceptional sensitivity and specificity, making it the preferred choice for detecting low-level impurities, quantification in biological matrices, or as a confirmatory identity test.

Principle of the Method

The method leverages the high ionization efficiency of the primary amine in positive-ion electrospray (ESI+). The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, a highly selective technique where a specific parent ion is selected and fragmented, and a resulting characteristic fragment ion is monitored.[8][9] This "transition" is unique to the analyte, eliminating matrix interference and providing picogram-level sensitivity.

Experimental Protocol

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., Triple Quadrupole).

  • UPLC/HPLC C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • LC/MS-grade acetonitrile, water, and formic acid.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Expert Insight: Formic acid is a volatile acidifier, making it ideal for MS applications as it aids ionization without contaminating the ion source.[12]

  • Standard & Sample Preparation:

    • Prepare a stock solution (e.g., 100 µg/mL) in Mobile Phase A.

    • Perform serial dilutions to create calibration standards ranging from ~0.1 ng/mL to 100 ng/mL.

    • Prepare samples by dissolving and diluting in Mobile Phase A to fall within the calibration range.

  • LC-MS/MS Conditions:

ParameterRecommended SettingRationale
LC Conditions
Column C18, 50 x 2.1 mm, 1.8 µmSuitable for fast, high-efficiency separations.
Mobile Phase Gradient (e.g., 5% to 95% B over 3 min)Rapid elution for high throughput.
Flow Rate 0.4 mL/minOptimized for a 2.1 mm ID column.
Column Temp. 40 °CEnsures robust chromatography.
Injection Vol. 5 µL
MS/MS Conditions
Ionization Mode ESI Positive (ESI+)Primary amine is readily protonated.
Parent Ion (Q1) m/z 129.1[M+H]⁺ for C₅H₈N₂O₂
Fragment Ion (Q3) m/z 112.1 (Quantifier)Corresponds to loss of NH₃
Fragment Ion (Q3) m/z 84.1 (Qualifier)Corresponds to fragmentation of the ring
Collision Energy ~10-20 eV (Optimize via infusion)Energy required for optimal fragmentation.
Dwell Time 100 ms

Note: The exact m/z values and collision energies should be optimized empirically by infusing a standard solution directly into the mass spectrometer.

Visualization of Workflows

A clear understanding of the analytical process is essential for successful implementation.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt & Weighing Dissolve Solubilization & Dilution Sample->Dissolve Standard Standard Weighing Standard->Dissolve Solvent Mobile Phase & Diluent Prep Solvent->Dissolve Sequence Build Sequence Dissolve->Sequence SST System Suitability Test (SST) SST->Sequence Run Execute LC or LC-MS/MS Run Sequence->Run Integrate Peak Integration Run->Integrate Calculate Quantification & Calculation Integrate->Calculate Report Final Report Generation Calculate->Report

Caption: General Analytical Workflow from Sample to Report.

G cluster_column Reversed-Phase Column Cross-Section cluster_legend Interaction Logic p1 p2 p3 p4 p5 p6 silica Silica Particle c18 C18 Chains (Non-Polar) analyte Analyte (Protonated, Polar) analyte->c18 Weak Retention mobile Mobile Phase (Polar) mobile->analyte Elution l1 Analyte has weak affinity for C18 chains l2 Analyte has strong affinity for Mobile Phase

Caption: Principle of Reversed-Phase Separation for a Polar Analyte.

Method Validation Strategy per ICH Q2(R1)

A protocol's trustworthiness is established through formal validation. The extent of validation depends on the method's intended purpose.[4][13]

Validation CharacteristicHPLC-UV (Assay/Purity)LC-MS/MS (Trace Impurity)
Specificity YesYes
Linearity YesYes
Range YesYes
Accuracy YesYes
Precision (Repeatability, Intermediate)YesYes
Limit of Detection (LOD) Not RequiredYes
Limit of Quantitation (LOQ) YesYes
Robustness YesYes
This table is based on the recommendations of the ICH Q2(R1) guideline.[3]

Conclusion

The two analytical methods presented here provide a comprehensive toolkit for the analysis of this compound. The HPLC-UV method offers a robust, reliable, and accessible approach for routine quality control, suitable for assay and purity determinations. For applications requiring higher sensitivity and absolute certainty, such as the detection of trace-level impurities or for bioanalysis, the LC-MS/MS method is unequivocally superior due to its enhanced selectivity and lower detection limits. The choice of method should be guided by the specific analytical objective, required sensitivity, and available instrumentation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). Available from: [Link]

  • Al-Asmari, A., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1180, 122888. Available from: [Link]

  • SIELC Technologies. Separation of Succinimide on Newcrom R1 HPLC column. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Available from: [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Available from: [Link]

  • Zhou, Z., & Zhong, W. (2022). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available from: [Link]

  • Wang, S., et al. (2009). Analysis of succinimide and its enzymatic product by high performance liquid chromatography. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2012). Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry, 84(11), 4965-4972. Available from: [Link]

  • Kaleemullah, T., et al. (2011). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. Der Pharma Chemica, 3(1), 372-380. Available from: [Link]

  • Google Patents. (2018). CN107643351A - A kind of method of bromo-succinimide and succimide content in detection sodium ozagrel bulk drug.
  • Google Patents. (2015). CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
  • Wikipedia. Pyrrolidine. Available from: [Link]

  • Ramapanicker, R., et al. (2011). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. ResearchGate. Available from: [Link]

  • de Souza, M. V. N., et al. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 71, 46-52. Available from: [Link]

  • Kuranov, A. S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. JOCPR, 8(8), 53-59. Available from: [Link]

Sources

Application Note: 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolidine-2,5-dione Scaffold

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its three-dimensional character and its prevalence in numerous FDA-approved drugs and natural products.[1][2] The pyrrolidine-2,5-dione (or succinimide) substructure, in particular, has emerged as a privileged motif in the design of novel therapeutics, notably in the development of anticonvulsant agents.[3] This application note introduces 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride , a versatile and strategically designed building block for the synthesis of novel compound libraries.

This molecule uniquely combines the rigid, pharmacologically relevant succinimide core with a flexible primary aminomethyl linker. The hydrochloride salt form ensures stability and enhances solubility in polar solvents. The primary amine serves as a highly reactive handle for a multitude of chemical transformations, allowing researchers to readily explore chemical space and develop structure-activity relationships (SAR). This guide provides a detailed exploration of its properties, core reactivity, and field-tested protocols for its application in amide bond formation and reductive amination, two of the most powerful reactions in the drug discovery arsenal.

Physicochemical Properties and Handling

The effective use of any building block begins with a clear understanding of its physical and chemical characteristics.

PropertyValueSource
CAS Number 1799421-09-2[4]
Molecular Formula C₅H₉ClN₂O₂[4]
Molecular Weight 164.59 g/mol [4]
Form Solid[5]
Purity Typically ≥95%[4][5]
Key Structural Classes Pyrrolidine, Imide, Primary Amine[5]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. As a hydrochloride salt, the compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. For reactions requiring the free amine, a neutralization step is necessary, as detailed in the protocols below.

Core Reactivity: A Gateway to Chemical Diversity

The synthetic utility of this compound is centered on the reactivity of its primary amine. This functional group provides a direct entry point for two major classes of transformations, enabling the creation of diverse amide and secondary amine libraries.

Caption: Core synthetic pathways for functionalizing the building block.

Application Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling

Amide bond formation is arguably the most utilized reaction in medicinal chemistry, valued for its ability to generate stable compounds with drug-like properties.[6] This protocol details a standard and reliable method for coupling the title building block with a diverse range of carboxylic acids.

Causality and Experimental Rationale: Direct reaction between a carboxylic acid and an amine is generally unfavorable. The protocol relies on an "activating agent" (e.g., HATU) to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate.[7] This intermediate is then readily attacked by the nucleophilic primary amine of our building block. The hydrochloride salt must first be neutralized with a non-nucleophilic organic base, like diisopropylethylamine (DIPEA), to liberate the free amine, which is the reactive species.

Caption: Workflow for amide coupling protocol.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the desired carboxylic acid (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Amine Addition: In a separate vial, dissolve this compound (1.2 eq) in a minimal amount of DMF. Add Diisopropylethylamine (DIPEA) (2.5 eq) to this solution to neutralize the HCl salt.

  • Coupling: Add the amine/DIPEA solution dropwise to the activated carboxylic acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-acyl product.

Exemplar Data:

Carboxylic Acid InputProduct Structure (Schematic)Expected Yield
Benzoic AcidSuccinimide-CH₂-NH-CO-Ph85-95%
4-Chlorophenylacetic AcidSuccinimide-CH₂-NH-CO-CH₂-Ph-4-Cl80-90%
1-Boc-piperidine-4-carboxylic acidSuccinimide-CH₂-NH-CO-(Piperidine)-Boc75-85%

Application Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a robust and highly selective method for forming carbon-nitrogen bonds, providing a superior alternative to direct alkylation, which is often plagued by over-alkylation.[8][9] This one-pot protocol enables the synthesis of diverse secondary amines by reacting the building block with various aldehydes and ketones.

Causality and Experimental Rationale: The reaction proceeds in two main stages within a single pot: (1) formation of an imine (or its protonated form, the iminium ion) between the primary amine and a carbonyl compound, and (2) selective reduction of this imine. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the ideal reducing agent for this transformation.[8] Its steric bulk and attenuated reactivity prevent it from significantly reducing the starting aldehyde or ketone. However, it readily reduces the more electrophilic iminium ion, which is present in equilibrium, driving the reaction towards the desired secondary amine product. A small amount of acetic acid is often used to catalyze imine formation.

Caption: Workflow for one-pot reductive amination protocol.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq).

  • Solvation: Suspend the solids in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) to a concentration of 0.1-0.2 M. If using the HCl salt directly, add triethylamine (Et₃N) (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 6-16 hours. Monitor by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.

  • Work-up (Quenching): Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material via flash column chromatography to isolate the target secondary amine.

Exemplar Data:

Carbonyl InputProduct Structure (Schematic)Expected Yield
CyclohexanoneSuccinimide-CH₂-NH-Cyclohexyl70-85%
4-FluorobenzaldehydeSuccinimide-CH₂-NH-CH₂-Ph-4-F75-90%
AcetoneSuccinimide-CH₂-NH-isopropyl65-80%

Conclusion

This compound is a high-value building block that provides a reliable and efficient entry point for the synthesis of novel, structurally diverse compounds. Its dual-functionality—a pharmacologically relevant core and a reactive primary amine—makes it an exceptional tool for generating libraries centered on the privileged succinimide scaffold. The robust amide coupling and reductive amination protocols detailed herein are readily adaptable to a wide range of substrates, empowering researchers in drug discovery and chemical biology to rapidly advance their programs from concept to compound.

References

  • GSRS. 3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE, (R)-. Available at: [Link]

  • Conti, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Seitembetova, A. G., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Dunås, F., et al. (2018). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • La-Venia, A., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of novel antimicrobial derivatives of 3-substituted pyrrolidine2, 5-diones using pharmacophore hybrid approach: Part-I. Available at: [Link]

  • Wróbel, M. Z., et al. (2023). Synthesis and biological evaluation of novel 3-(5-substituted-1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for serotonin 5-HT1A receptor and SERT. Bioorganic Chemistry. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. Available at: [Link]

  • Jean-Louis, R., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. PubMed. Available at: [Link]

  • de Souza, M. V. N., et al. (2012). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Figshare. Enantioselective Synthesis of 2‑Aminomethyl and 3‑Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. Available at: [Link]

  • ResearchGate. Amide Bond Formation and Peptide Coupling. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Al-Obaid, A. M. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. Available at: [Link]

Sources

The Versatile 3-(Aminomethyl)pyrrolidine-2,5-dione Scaffold: A Strategic Asset in Modern Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2] This application note focuses on a key derivative, 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride , and its strategic application in the rational design and synthesis of enzyme inhibitors. The presence of a primary aminomethyl group at the C3 position offers a versatile synthetic handle, enabling the construction of diverse chemical libraries for screening against various enzyme targets. This guide provides an in-depth perspective on the utility of this building block, detailed protocols for derivatization via amide coupling, and a representative enzyme inhibition assay workflow for Dipeptidyl Peptidase-4 (DPP-4), a clinically relevant therapeutic target.

Introduction: The Strategic Value of the Succinimide Core

The succinimide motif is a five-membered cyclic imide that provides a rigid, three-dimensional framework, making it an excellent starting point for drug design.[3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor properties, as well as potent enzyme inhibition.[1][4] The value of this scaffold lies in its ability to present substituents in well-defined spatial orientations, facilitating precise interactions with the active sites of target enzymes.[3]

The subject of this guide, 3-(Aminomethyl)pyrrolidine-2,5-dione, is particularly valuable. The exocyclic primary amine serves as a key point for diversification. Through standard synthetic transformations, this amine can be elaborated into a vast array of amides, sulfonamides, ureas, and other functional groups, each modulating the compound's steric and electronic properties to achieve high affinity and selectivity for a specific enzyme target.

The Design Principle: From Building Block to Potent Inhibitor

The development of an enzyme inhibitor from the 3-(aminomethyl)pyrrolidine-2,5-dione scaffold follows a logical, structure-based design strategy. The primary amine is typically used to introduce a "warhead" or a recognition moiety that will interact with specific pockets within the enzyme's active site.

For many proteases and hydrolases, the active site can be conceptualized as a series of sub-pockets (S1, S2, S1', S2', etc.) that accommodate the side chains of the substrate's amino acids. The inhibitor design aims to create molecules that occupy these pockets with higher affinity than the natural substrate.

G

Synthesis Protocol: Amide Library Construction

One of the most robust and widely used methods to diversify the 3-(aminomethyl)pyrrolidine-2,5-dione scaffold is through amide bond formation. This protocol details a representative procedure for coupling the starting material with a library of carboxylic acids using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a highly efficient coupling reagent.[5]

Materials and Reagents
  • This compound

  • A diverse library of carboxylic acids (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • 96-well reaction block or individual reaction vials

Step-by-Step Synthesis Protocol

Note: This protocol is designed for parallel synthesis in a 96-well format but can be adapted for single reactions. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.

  • Preparation of Amine Stock Solution:

    • In a fume hood, weigh this compound.

    • Dissolve it in anhydrous DMF to a final concentration of 0.2 M.

    • Add DIPEA (2.5 equivalents relative to the amine hydrochloride) to the solution to neutralize the hydrochloride salt and act as the base for the coupling reaction. Mix thoroughly. This is your amine stock solution.

  • Preparation of Carboxylic Acid Plate:

    • In a 96-well plate, dispense 1.1 equivalents (relative to the amine) of each unique carboxylic acid from your library into individual wells.

    • Dissolve each acid in a small volume of anhydrous DMF.

  • Activation and Coupling:

    • Prepare a 0.22 M solution of HATU in anhydrous DMF (1.1 equivalents).

    • To each well of the carboxylic acid plate, add the HATU solution.

    • Allow the activation to proceed for 15 minutes at room temperature with gentle shaking.

    • Add the amine stock solution (1.0 equivalent) to each well.

    • Seal the plate and allow the reaction to proceed at room temperature for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixtures with ethyl acetate or DCM.

    • Wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude products can be purified by flash column chromatography or preparative HPLC to yield the final amide derivatives.

G start Prepare Amine & Acid Stock Solutions activate Activate Carboxylic Acids with HATU/DIPEA in DMF start->activate couple Add Amine Solution to Activated Acids activate->couple react React at Room Temp (4-12h) couple->react workup Aqueous Work-up (EtOAc, NaHCO3, Brine) react->workup purify Purify via Chromatography (e.g., HPLC) workup->purify end_node Characterized Amide Library purify->end_node

Application Protocol: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating blood glucose.[6] Inhibitors of DPP-4 are an important class of drugs for treating type 2 diabetes.[7][8] The following is a representative protocol for a fluorometric assay to screen the synthesized library for DPP-4 inhibitory activity.

Materials and Reagents
  • Recombinant Human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl (e.g., 100 mM, pH 7.5) containing BSA or other stabilizers.

  • Synthesized inhibitor library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)

  • DMSO (Dimethyl sulfoxide)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Step-by-Step Assay Protocol
  • Prepare Reagent Solutions:

    • Thaw enzyme and substrate on ice.

    • Prepare a working solution of DPP-4 in assay buffer to a concentration that yields a robust signal within the linear range of the instrument (e.g., 2X final concentration).

    • Prepare a working solution of Gly-Pro-AMC substrate in assay buffer (e.g., 2X final concentration, typically in the low micromolar range, near its Km value).

  • Compound Plating:

    • Create a serial dilution plate of your synthesized inhibitors in DMSO. A typical starting concentration is 10 mM, diluted down in 3-fold or 10-fold steps.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100-200 nL) of the compound dilutions to the black assay plate.

    • Include wells for "No Enzyme" (background), "No Inhibitor" (100% activity), and the positive control inhibitor.

  • Enzyme Incubation:

    • Add the DPP-4 enzyme working solution to all wells except the "No Enzyme" wells.

    • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction and Read Fluorescence:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate working solution to all wells.

    • Immediately transfer the plate to the fluorescence reader.

    • Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) or as an endpoint reading after a fixed time (e.g., 30-60 minutes).

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background fluorescence (No Enzyme wells) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

  • Determine IC₅₀ Values:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Representative Data Presentation

The screening of a hypothetical library of 10 compounds derived from 3-(aminomethyl)pyrrolidine-2,5-dione against DPP-4 could yield the following results.

Compound IDR-Group (from R-COOH)DPP-4 IC₅₀ (nM)
INH-001 Phenyl8,750
INH-002 4-Fluorophenyl2,130
INH-003 2-Thienyl1,560
INH-004 Cyclohexyl> 10,000
INH-005 3-Cyanophenyl450
INH-006 2-Pyrimidinyl98
INH-007 Isobutyl12,500
INH-008 4-(Trifluoromethyl)phenyl720
INH-009 1-Naphthyl3,200
INH-010 3-Pyridyl640
Sitagliptin (Positive Control)19

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound is a high-value, versatile starting material for the construction of enzyme inhibitor libraries. Its rigid core and synthetically tractable primary amine enable a systematic exploration of the chemical space around an enzyme's active site. The straightforward protocols for amide coupling and subsequent screening, as demonstrated here with DPP-4, provide a reliable pathway from initial design to hit identification. Future work can expand upon this foundation by exploring other derivatization chemistries, such as reductive amination or urea formation, and by screening the resulting libraries against other enzyme classes, including kinases, proteases, and metabolic enzymes, to unlock the full potential of this powerful chemical scaffold.

References

  • Synthesis of aminomethyl-substituted cyclic imide derivatives for evaluation as anticonvulsants. PubMed. Available at: [Link]

  • Approved dipeptidyl peptidase-4 inhibitors. ResearchGate. Available at: [Link]

  • Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed. Available at: [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. PubMed. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation. PubMed. Available at: [Link]

  • Search Results - Beilstein Journals. Beilstein Journals. Available at: [Link]

  • Research progress in biological activities of succinimide derivatives. PubMed. Available at: [Link]

  • Succinimide. Wikipedia. Available at: [Link]

  • Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554. PubMed. Available at: [Link]

  • Encoded combinatorial chemistry: synthesis and screening of a library of highly functionalized pyrrolidines. PubMed. Available at: [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF. ResearchGate. Available at: [Link]

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central. Available at: [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PubMed Central. Available at: [Link]

  • Screening Libraries. Asinex. Available at: [Link]

  • An Approach to the Synthesis of HIV Protease Inhibitors. Semantic Scholar. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. Available at: [Link]

  • All screening libraries. Asinex. Available at: [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved pharmaceuticals.[1][2] Its three-dimensional structure provides a framework for the precise spatial arrangement of substituents, which is crucial for high-affinity interactions with biological targets.[1] Specifically, chiral 3-substituted pyrrolidine-2,5-diones (succinimides) are ubiquitous in biologically active molecules and are therefore highly valuable synthetic targets.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride analogs, a class of compounds with significant therapeutic potential.[5][6][7][8]

These application notes will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will explore various stereoselective strategies, provide step-by-step experimental protocols, and present data in a clear and accessible format.

Strategic Approaches to Stereoselective Synthesis

The stereoselective synthesis of 3-(aminomethyl)pyrrolidine-2,5-dione analogs can be achieved through several key strategies. The choice of method often depends on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis. The main approaches can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.[9][10]

  • Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations.[11]

  • Asymmetric Catalysis: Employing chiral catalysts, such as organocatalysts or metal complexes, to induce stereoselectivity.[12]

  • Enzymatic Kinetic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture.[13][14][15]

Logical Flow of Synthetic Strategies

synthetic_strategies cluster_strategies Stereoselective Synthetic Approaches cluster_target Target Molecule Chiral_Pool Chiral Pool Synthesis (e.g., from Amino Acids) Target 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Analogs Chiral_Pool->Target Direct incorporation of chirality Chiral_Auxiliary Chiral Auxiliary-Mediated (e.g., Evans Oxazolidinones) Chiral_Auxiliary->Target Temporary chirality transfer Asymmetric_Catalysis Asymmetric Catalysis (Organo- or Metal-catalysis) Asymmetric_Catalysis->Target Catalyst-controlled stereoselection Enzymatic_Resolution Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed) Enzymatic_Resolution->Target Separation of enantiomers

Caption: Overview of major stereoselective routes to the target compounds.

Protocol 1: Chiral Pool Synthesis from Aspartic Acid

This protocol leverages the inherent chirality of naturally occurring amino acids, such as aspartic acid, to construct the chiral pyrrolidine-2,5-dione core.[9][10][16] This approach is often cost-effective and provides a straightforward entry to specific enantiomers.

Experimental Workflow

chiral_pool_workflow Start Start: L- or D-Aspartic Acid Step1 Protection of Amino Group (e.g., Boc or Cbz) Start->Step1 Step2 Activation of Carboxylic Acids (e.g., DCC/NHS or Acyl Chloride) Step1->Step2 Step3 Intramolecular Cyclization (Formation of Succinimide Ring) Step2->Step3 Step4 Selective Reduction of Side-Chain Carboxylic Acid (e.g., Borane Reduction) Step3->Step4 Step5 Conversion of Hydroxyl to Amine (e.g., Mitsunobu or Mesylation/Azide Reduction) Step4->Step5 Step6 Deprotection and Salt Formation (e.g., HCl in Dioxane) Step5->Step6 End Final Product: Chiral Hydrochloride Salt Step6->End

Caption: Workflow for chiral pool synthesis starting from aspartic acid.

Detailed Step-by-Step Methodology
  • Protection of the Amino Group:

    • Dissolve L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) and stir until the aspartic acid is fully dissolved.

    • Slowly add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) or benzyl chloroformate (Cbz-Cl, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected aspartic acid.

  • Intramolecular Cyclization:

    • Dissolve the N-protected aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add acetic anhydride (2.0 eq) and a catalytic amount of sodium acetate.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting N-protected succinimide derivative by column chromatography on silica gel.

  • Selective Reduction and Amination:

    • The selective reduction of the side-chain carboxylic acid to the corresponding alcohol can be achieved using borane-THF complex.

    • The resulting alcohol is then converted to the aminomethyl group. A common method involves a two-step process:

      • Mesylation of the alcohol followed by displacement with sodium azide.

      • Reduction of the azide to the primary amine using a reducing agent such as triphenylphosphine/water or catalytic hydrogenation.

  • Deprotection and Hydrochloride Salt Formation:

    • Dissolve the N-protected 3-(aminomethyl)pyrrolidine-2,5-dione in a minimal amount of methanol or ethyl acetate.

    • Add a solution of HCl in dioxane (e.g., 4 M) dropwise at 0 °C.

    • Stir the mixture for 1-2 hours, during which the hydrochloride salt will precipitate.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Step Key Reagents Typical Yield Analytical Method
N-ProtectionBoc-anhydride, NaOH>95%¹H NMR, LC-MS
CyclizationAcetic anhydride80-90%¹H NMR, ¹³C NMR
Reduction/AminationBH₃·THF, MsCl, NaN₃, H₂/Pd-C60-70% (over 2 steps)IR, ¹H NMR, LC-MS
Deprotection/Salt FormationHCl in Dioxane>90%¹H NMR, Elemental Analysis

Protocol 2: Asymmetric Michael Addition using Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[17][18] Chiral secondary amines, such as proline and its derivatives, can catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors, establishing the stereochemistry at the 3-position of the pyrrolidine-2,5-dione ring.[19][20][21]

Mechanistic Rationale

The organocatalytic cycle typically involves the formation of a chiral enamine intermediate from the catalyst and a donor molecule. This enamine then reacts with the Michael acceptor in a stereocontrolled fashion. Subsequent hydrolysis regenerates the catalyst and yields the enantiomerically enriched product.

Experimental Workflow for Organocatalytic Synthesis

organocatalysis_workflow Start Start: Maleimide & α-Amino Aldehyde Step1 Organocatalytic Michael Addition (e.g., Proline derivative catalyst) Start->Step1 Step2 In situ Cyclization Step1->Step2 Step3 Purification of Chiral Succinimide Step2->Step3 Step4 Reduction of Aldehyde to Aminomethyl Step3->Step4 Step5 Hydrochloride Salt Formation Step4->Step5 End Final Product: Chiral Hydrochloride Salt Step5->End

Caption: General workflow for the organocatalytic synthesis.

Detailed Step-by-Step Methodology
  • Asymmetric Michael Addition:

    • To a solution of N-substituted maleimide (1.0 eq) and a suitable α-amino aldehyde derivative (1.2 eq) in an anhydrous solvent (e.g., toluene or chloroform) at room temperature, add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq).

    • Stir the reaction mixture for 24-48 hours, monitoring the progress by chiral HPLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted pyrrolidine-2,5-dione.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC.

  • Conversion to the Aminomethyl Derivative:

    • The aldehyde functionality in the Michael adduct can be converted to the aminomethyl group via reductive amination.

    • Dissolve the adduct in methanol, add an amine source (e.g., ammonium acetate or benzylamine) and a reducing agent like sodium cyanoborohydride.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction and purify the product. If benzylamine was used, a subsequent hydrogenolysis step is required to remove the benzyl group.

  • Hydrochloride Salt Formation:

    • Follow the procedure described in Protocol 1, Step 4.

Parameter Condition/Reagent Rationale
CatalystDiarylprolinol silyl etherProvides a defined chiral environment for the reaction, leading to high enantioselectivity.
SolventToluene, CHCl₃Aprotic solvents are generally preferred to avoid interference with the catalytic cycle.
TemperatureRoom temperatureOften sufficient for the reaction to proceed at a reasonable rate without compromising stereoselectivity.
AdditiveBenzoic acid (catalytic)Can act as a co-catalyst to facilitate proton transfer steps in the catalytic cycle.

Protocol 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds.[13] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers.[14][15][22][23]

Principle of the Method

In a racemic mixture of a 3-(hydroxymethyl)pyrrolidine-2,5-dione precursor, a lipase will catalyze the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of the acylated product (one enantiomer) and the unreacted alcohol (the other enantiomer), which can then be separated.

Experimental Workflow for Enzymatic Resolution

enzymatic_resolution_workflow Start Start: Racemic 3-(hydroxymethyl) pyrrolidine-2,5-dione Step1 Enzymatic Acylation (e.g., Lipase PS, Vinyl Acetate) Start->Step1 Step2 Monitoring of Conversion (to ~50%) Step1->Step2 Step3 Separation of Acylated and Unreacted Enantiomers (Column Chromatography) Step2->Step3 Step4_A Unreacted Alcohol Enantiomer Step3->Step4_A Step4_B Acylated Enantiomer Step3->Step4_B Step5_A Conversion to Aminomethyl Step4_A->Step5_A Step5_B Deacylation and Conversion to Aminomethyl Step4_B->Step5_B Step6 Hydrochloride Salt Formation Step5_A->Step6 Step5_B->Step6 End Final Product: Enantiopure Hydrochloride Salt Step6->End

Caption: Workflow for the enzymatic kinetic resolution approach.

Detailed Step-by-Step Methodology
  • Enzymatic Acylation:

    • Suspend the racemic 3-(hydroxymethyl)pyrrolidine-2,5-dione (1.0 eq) and a lipase (e.g., Candida antarctica lipase B, Novozym 435) in an organic solvent (e.g., toluene or tert-butyl methyl ether).

    • Add an acyl donor, such as vinyl acetate (2.0 eq).

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separation:

    • Filter off the enzyme (which can often be reused).

    • Concentrate the filtrate and separate the acylated product from the unreacted alcohol by column chromatography.

  • Further Functionalization:

    • The separated enantiomers (the alcohol and the acetate) can then be individually converted to the corresponding aminomethyl derivatives as described in previous protocols. The acetate group can be easily removed by hydrolysis.

Enzyme Acyl Donor Typical E-value *Advantages
Candida antarctica Lipase B (CALB)Vinyl Acetate>200High enantioselectivity, broad substrate scope.
Pseudomonas cepacia Lipase (PSL)Isopropenyl Acetate>100Good stability in organic solvents.
Porcine Pancreatic Lipase (PPL)Acetic AnhydrideVariableCost-effective, but often lower selectivity.

*E-value (enantiomeric ratio) is a measure of the enzyme's enantioselectivity.

Conclusion

The stereoselective synthesis of this compound analogs is a critical task in modern drug discovery. The choice of synthetic strategy depends on a variety of factors, including the desired stereoisomer, cost, and scalability. The protocols outlined in these application notes provide a comprehensive guide for researchers to access these valuable compounds. By understanding the underlying principles of each method, scientists can make informed decisions to best suit their research needs.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines.
  • Berry, S. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. DOI:10.1039/D1OB01943K.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PubMed. (2021). Enantioselective assembly of 3,3-disubstituted succinimides via three-component reaction of vinyl diazosuccinimides with alcohols and imines. Chem Commun (Camb). DOI: 10.1039/d1cc02876f.
  • PubMed Central. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.
  • PubMed. (2022). Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. Nat Commun. DOI: 10.1038/s41467-022-35124-5.
  • ResearchGate. (n.d.). (PDF) Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation.
  • RSC Publishing. (n.d.). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst.
  • (2016). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
  • NIH. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.
  • PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy. DOI: 10.1016/j.biopha.2023.115749.
  • ResearchGate. (n.d.). Synthetic methods for the construction of chiral succinimide....
  • (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry.
  • RSC Publishing. (n.d.). Benzylidene succinimides as 3C synthons for the asymmetric tandem Mannich reaction/transamidation of cyclic trifluoromethyl ketimines to obtain F3C-containing polycyclic dihydroquinazolinones.
  • (1986). ChemInform Abstract: Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemischer Informationsdienst.
  • NIH. (n.d.). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC.
  • MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1 | Request PDF.
  • (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • NIH. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • JOCPR. (2015). Review Article Lipases-catalyzed enantioselective kineti. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation.
  • Beilstein Journals. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.
  • ResearchGate. (n.d.). Enzymatic Reactions in Ionic Liquids: Lipase-Catalyzed Kinetic Resolution of Racemic, P-Chiral Hydroxymethanephosphinates and Hydroxymethylphosphine Oxides | Request PDF.
  • MDPI. (n.d.). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis.
  • PubMed. (2017). Synthesis of Chirally Pure Enantiomers by Lipase. Mini Rev Med Chem. DOI: 10.2174/1389557517666170428103739.
  • PubMed. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. J Org Chem. DOI: 10.1021/acs.joc.8b00933.
  • NIH. (n.d.). Organocatalytic Asymmetric Synthesis of Functionalized 1,3,5-Triarylpyrrolidin-2-ones via an Aza-Michael/Aldol Domino Reaction.
  • PubMed. (n.d.). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines.
  • PubMed. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules. DOI: 10.3390/molecules21070951.
  • ResearchGate. (n.d.). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes | Request PDF.
  • PubMed. (2014). Synthesis of 3-heteryl substituted pyrrolidine-2,5-diones via catalytic Michael reaction and evaluation of their inhibitory activity against InhA and Mycobacterium tuberculosis. Eur J Med Chem. DOI: 10.1016/j.ejmech.2013.10.069.
  • NIH. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst - PMC.
  • Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable chemical intermediate. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, a robust and reproducible synthesis is paramount.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested experience.

A Plausible Synthetic Pathway

While multiple synthetic routes to this compound exist, a common and versatile approach involves a multi-step sequence starting from itaconic acid. This pathway is often chosen for its adaptability and the availability of starting materials. The troubleshooting guide below is structured around the key transformations in this representative synthesis.

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A Itaconic Acid / Anhydride B N-Substituted Itaconimide A->B  + R-NH2  Heat D 3-(Protected-aminomethyl) pyrrolidine-2,5-dione B->D  + Nucleophile (C)  Base C Protected Amine Nucleophile (e.g., NaN3, BnNH2) E 3-(Aminomethyl)pyrrolidine-2,5-dione D->E  e.g., Catalytic  Hydrogenation F 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride (Final Product) E->F  + HCl G Start Protected Product Impure? Check_Catalyst Is Pd/C catalyst fresh and substrate pure? Start->Check_Catalyst  If using H2, Pd/C Check_Acid Is the acid anhydrous? Are conditions too harsh? Start->Check_Acid  If using Acid (e.g., HCl) Optimize_H2 Increase H2 pressure. Degas solvent. Filter/re-purify substrate. Check_Catalyst->Optimize_H2 No Success Pure Deprotected Amine Check_Catalyst->Success Yes Optimize_Acid Use anhydrous HCl in Dioxane/MeOH. Run at 0°C to RT. Monitor closely by TLC. Check_Acid->Optimize_Acid Yes Check_Acid->Success No Optimize_H2->Success Optimize_Acid->Success

Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This versatile building block, featuring a primary amine and a succinimide core, is a valuable component in the synthesis of novel chemical entities for drug discovery and development. The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, notably for its role in developing anticonvulsant and other CNS-active agents.[1][2]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when working with this reagent. Moving beyond simple protocols, we will explore the chemical principles behind reaction optimization to empower you to troubleshoot effectively and achieve reliable, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when using this compound in a reaction?

A: The absolute first step is the in situ neutralization of the hydrochloride salt to liberate the free primary amine. The aminomethyl group is protonated (R-CH₂NH₃⁺Cl⁻), rendering it non-nucleophilic. Failure to add a suitable base in the correct stoichiometric amount is the most common reason for reaction failure. A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required. At least one equivalent of the base is needed to neutralize the salt, and an additional equivalent may be necessary if the reaction itself generates an acidic byproduct (e.g., in acylation with an acid chloride).

Q2: How should I store this reagent to ensure its stability?

A: this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). The succinimide ring is susceptible to hydrolysis, and the compound can absorb moisture from the air, which can compromise its integrity and impact reaction outcomes.

Q3: What are the best general-purpose solvents for reactions with this compound?

A: Polar aprotic solvents are generally the best choice. These include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

The choice depends on the specific reaction and the solubility of your other reagents. Protic solvents like methanol or ethanol can sometimes be used but may compete as nucleophiles in certain reactions. Water should be strictly avoided unless the reaction chemistry specifically requires it, due to the risk of hydrolyzing the succinimide ring.[3]

Q4: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a polar solvent system (e.g., 5-10% Methanol in DCM) for elution. The starting material is quite polar and will likely have a low Rf value. The product's polarity will depend on the group you are adding. Staining with ninhydrin is effective for visualizing the primary amine of the starting material, which will disappear as the reaction proceeds. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the consumption of starting material and the formation of the product mass.

Section 2: Core Experimental Workflow: N-Acylation

N-acylation of the primary amine is a fundamental transformation for this building block. The following protocol provides a robust starting point.

Experimental Protocol: Synthesis of N-((2,5-dioxopyrrolidin-3-yl)methyl)acetamide
  • Reagent Preparation: To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous Dichloromethane (DCM) to create a suspension (approx. 0.1 M concentration).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Acylation: In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation reagent 1. Add Reagent & Solvent cool 2. Cool to 0 °C reagent->cool base 3. Add Base (DIPEA) cool->base acyl 4. Add Acylating Agent base->acyl monitor 5. Stir & Monitor (TLC/LC-MS) acyl->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction & Drying quench->extract purify 8. Purify (Chromatography) extract->purify product product purify->product Final Product

Caption: General workflow for N-acylation.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic logic and actionable solutions.

Q: My reaction isn't working. TLC shows only the starting material, even after several hours. What's wrong?

A: This is a classic activation problem, almost always related to the primary amine not being sufficiently nucleophilic.

Troubleshooting Decision Tree

G cluster_base Base Issues start Problem: No Reaction (Only Starting Material Visible) check_base Did you add a base? start->check_base no_base No check_base->no_base No yes_base Yes check_base->yes_base Yes sol_add_base Solution: Add at least 1.1 eq of TEA or DIPEA. no_base->sol_add_base check_eq Did you use >1.0 equivalent? yes_base->check_eq no_eq No check_eq->no_eq No yes_eq Yes check_eq->yes_eq Yes sol_add_more_base Solution: The HCl salt requires one full equivalent for neutralization. Add more base. no_eq->sol_add_more_base check_pka Is the base strong enough? (pKa of conjugate acid > 8) yes_eq->check_pka no_pka No check_pka->no_pka No yes_pka Yes check_pka->yes_pka Yes sol_stronger_base Solution: Use a stronger base like TEA (pKaH ~10.7) or DIPEA (pKaH ~10.7). no_pka->sol_stronger_base other_issues Issue is likely not the base. Check reagent quality or solvent compatibility. yes_pka->other_issues

Caption: Decision tree for reaction failure.

Detailed Analysis:

  • Insufficient Base: The hydrochloride salt consumes one full equivalent of base. If your reaction generates acid (e.g., coupling a carboxylic acid with EDC/HOBt, or using an acid chloride), you need a second equivalent of base to scavenge that acid. Solution: For acylations with acid chlorides, use a minimum of 2.1 equivalents of base.

  • Incorrect Base Choice: A weak base may not be sufficient to fully deprotonate the ammonium salt. Bases like pyridine (pKa of conjugate acid ≈ 5.2) are generally poor choices.

BasepKa (Conjugate Acid)TypeRecommended Use
Triethylamine (TEA)~10.7Tertiary AmineGood general-purpose, non-nucleophilic base.
DIPEA~10.7Hindered AmineExcellent choice; very low nucleophilicity.
N-Methylmorpholine (NMM)~7.4Tertiary AmineBorderline; may not be strong enough.
Sodium Bicarbonate10.3 (pKa2 of H₂CO₃)InorganicGenerally not soluble in organic solvents.
Pyridine~5.2Aromatic AmineNot recommended for deprotonation.

Q: My reaction is messy. The starting material is gone, but I have multiple product spots and a low yield of the desired compound. Why?

A: This indicates that your free amine is reactive, but is either participating in side reactions or the product/starting material is degrading under the reaction conditions.

Primary Cause: Instability of the Succinimide Ring

The pyrrolidine-2,5-dione (succinimide) ring is an imide and is susceptible to nucleophilic attack and hydrolysis, particularly under harsh conditions.

Degradation Pathway: Base-Catalyzed Hydrolysis

Caption: Succinimide ring hydrolysis pathway.

Actionable Solutions:

  • Temperature Control: Many reactions involving this core are exothermic. Run the reaction at 0 °C or even lower (-20 °C) to minimize degradation. Avoid heating unless absolutely necessary. The stability of similar diketopiperazine rings has been shown to be temperature-dependent.[4]

  • Avoid Strong Nucleophilic Bases: While a base is necessary, a strong nucleophile (like NaOH, KOH, or even DBU in some contexts) can attack the carbonyls of the succinimide ring. Stick to hindered tertiary amines like DIPEA.

  • Control Stoichiometry: If reacting with a di-functional electrophile, you risk cross-linking or polymerization. Use a slow addition of the limiting reagent to a solution of the other to maintain high dilution conditions.

  • Aqueous Workup: Perform the aqueous quench and extractions quickly and at cool temperatures. Do not let the reaction mixture sit for extended periods in basic or acidic aqueous solutions.

References

  • Yarmolchuk, V. et al. (2014). Tetrahedron. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHSv0IEhVygcCi3k_PK6yNI21HZLon7tW9PkpNeNFLXEMPPrJx-3Wm6judjBdpvKuCidz5joFCcZ-4SzJvciTBE7UY_O0MKmhYgDEiior1Kf1NoKGerdUyzZC4YcM63zW3VVFfKcSbtougz6rC3mfAdjOlnc7YPrfRsiBUjE3wLZYP8nBH2uBO-26x_iWTPs7_4bb0gEI9NIERTg67TCY=]
  • Mykhailiuk, P. et al. Synthesis of unique pyrrolidines for drug discovery. Enamine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi47DrQ0tEJL2XSXOF0D32muF5Yx4jtGOkxpkeDO4WPASnj1QqUMyoUnG6F3pk3VwiBG2MKdceYQTGUJFY0aqvXhK9PaNX6lgK8gDaqY5NsCIcQB1DRfIAUxcFLsEVYsajNvXqsKXhzKu9qzcNRHkLa889d_X3fkSlGNwJ1oM=]
  • Di Mola, A. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQvlM7ngf2FQSqW7d9_KQiED2BO1-JES3JlcrctJECw6gAyIXdLfHfLmc0xlD4sidQKFRhXOHn9Jn-UJWG1Q2mWXJa7NnKkUed3RU3A1kf_6oW-9JclXXU3xk5BMvJUW7O_3H4qEYoT662fnk=]
  • Rudolf, B. et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGHWsCQ-mSDBp0ZpoGVkNHrMUhpeC2HG5f3jc8PeYCqX2QYgR8zO6NUMLnprxd3cVfcxCSU2i-jCiG1FzQj4Q6gdJFE8i_8l45i5Paf--Vk4V-Kp17IVHJOru53JSmO04G4I45]
  • Guan, T. et al. (2022). Organocatalytic Enantioselective Michael Reaction of Aminomaleimides with Nitroolefins Catalyzed by Takemoto's Catalyst. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMTi0dpex2TH5gHq61DKgjiTdGFhxW039OyQTUEG5q4a03RIoqH7JclfdO5uFvxDmmNmrWj03U7LovEkvWJ7m01qVfGn2Eof5859A9tkAN83NMpdTfoxJIZH_AoPe7zyx_4AWF-ABzFF_Wh1w=]
  • Eidem, T. M. et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH21NhKpMrUmLXBU3yQTmoo1aXUq1dDOOHp-zoWAnP_U_yJs4XSWo4wNjhjue94pouf8vESv-hnAi9PCLjMdQsnFF23FG662VzP1h4xCj-EM5tx5nw0CDJPTp79-CSWF-ti1g33JgkB1Rem4q8=]
  • Sagan, C. et al. (2018). Antibiotics residues: Stability studies of amoxicillin metabolites ñ amoxicillin diketopiperazine-2,5-dione and amoxicilloic acid. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzynLmnaN2_nd-anfwFMeVoRNiBgO-OZGbTos7a8L3hwYUIlArK-nSaRMaNC5HD4h5KyRCce0yQxOqt_mkJ2DYDeClnlqzPCbfDy5eTj7vtKM9SJbfAAb3se2mFDXgyzBnJ9ikfkeY4hnLgZz46NIRQbhBhrALSC7gYNBa5LcY4JWXsCc-AvpWAh-5IOINTUO3z9vgtKxsVIKpjaQJ6Anl9nyoRkVwhPPm3u_h4iXmyatZ6318wJ1FnSHEwqgjbwyAe3AJ54Uoih_wEV-yW52acaNHglG1HvBGN_A51oZJBBrGSD03rels9uW3HUuN]
  • PubChem. pyrrolidine-2,5-dione;hydrate. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP0x3P8lXM8gbXq8bCjDRquLat_ynBkQr775rUmbqm8OMU47FpNWQ4SERh-utfyhvyGwpTAc3_tTOJI-yhiwPYbAnA1MjDluKwXo4BnCZg5Qn_fgK3Ei6DMyQ0XyVzC1k3MXUGY9mekbI2ybcH]

Sources

Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles to empower you with the knowledge for successful and reproducible outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, while conceptually straightforward, presents several challenges that can lead to diminished yields and impure products. The most common synthetic routes involve the formation of a protected aminomethyl succinimide intermediate, followed by deprotection and salt formation. Each of these stages has critical parameters that must be carefully controlled. This guide will focus on a common and reliable method: a modified Gabriel synthesis pathway.

Visualizing the Synthetic Pathway

A clear understanding of the reaction sequence is paramount. The following diagram outlines the key transformations in the synthesis of this compound.

Synthetic_Pathway succinimide Succinimide intermediate 3-(Phthalimidomethyl)pyrrolidine-2,5-dione succinimide:e->intermediate:w 1. Base (e.g., K2CO3) 2. N-(Bromomethyl)phthalimide in DMF bromomethylphthalimide N-(Bromomethyl)phthalimide product 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride intermediate:e->product:w 1. Hydrazine Monohydrate in Ethanol 2. HCl in Ether

Caption: A typical synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of 3-(Phthalimidomethyl)pyrrolidine-2,5-dione (The Alkylation Step)

Q1: My reaction to form the phthalimidomethyl intermediate is sluggish or incomplete, resulting in a low yield. What are the likely causes and how can I fix this?

A1: Incomplete reaction in the N-alkylation step is a frequent issue. Here are the primary causes and their solutions:

  • Insufficiently Anhydrous Conditions: The presence of water can consume the base and hydrolyze the starting materials. Ensure that your solvent (typically DMF) is anhydrous and that all glassware is thoroughly dried.

  • Weak Base or Inefficient Deprotonation: The acidity of the succinimide N-H is crucial for this reaction. While potassium carbonate is a common choice, a stronger base like sodium hydride (NaH) can be more effective, but requires stricter anhydrous conditions.[1] However, for safety and ease of handling, ensuring finely powdered and dry potassium carbonate is often sufficient.

  • Poor Solubility of Reagents: If the reagents are not fully dissolved, the reaction will be slow. Ensure adequate stirring and a sufficient volume of solvent. Gentle heating (e.g., 50-60 °C) can improve solubility and reaction rate, but excessive heat can lead to side products.

  • Choice of Solvent: While DMF is a good choice due to its polar aprotic nature which accelerates S(_N)2 reactions, other solvents like DMSO or acetonitrile can also be used.[2] The choice of solvent can impact the solubility of the reagents and the reaction rate.

Q2: I am observing multiple spots on my TLC plate after the alkylation reaction, indicating the formation of byproducts. What are these impurities and how can I minimize them?

A2: Byproduct formation is often due to side reactions involving the reagents or impurities.

  • Over-alkylation: While less common with the Gabriel synthesis due to the reduced nucleophilicity of the phthalimide nitrogen, it is a possibility if the reaction conditions are too harsh.[1] Using a slight excess of the succinimide relative to the N-(bromomethyl)phthalimide can help minimize this.

  • Decomposition of N-(Bromomethyl)phthalimide: This reagent can be unstable, especially in the presence of moisture or at high temperatures. It's advisable to use fresh or properly stored reagent.

  • Hydrolysis of Succinimide or Phthalimide: If there is water in the reaction mixture, hydrolysis of the imide rings can occur, leading to the corresponding dicarboxylic acids or amides.[3] Maintaining anhydrous conditions is critical.

Step 2: Deprotection and Salt Formation

Q3: The deprotection of the phthalimide group with hydrazine is not going to completion. How can I improve the yield of my primary amine?

A3: Incomplete deprotection is a common bottleneck. Consider the following:

  • Insufficient Hydrazine: Ensure you are using a sufficient molar excess of hydrazine monohydrate. A common ratio is 2 to 5 equivalents relative to the phthalimidomethyl intermediate.

  • Reaction Time and Temperature: The reaction may require refluxing in a solvent like ethanol for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Precipitation of Phthalhydrazide: The reaction produces phthalhydrazide as a byproduct, which precipitates from the solution.[4] This precipitation drives the reaction to completion. If the precipitate does not form, it could indicate an issue with the reaction conditions.

Q4: After adding HCl to form the hydrochloride salt, I am getting an oily product instead of a crystalline solid. How can I induce crystallization?

A4: Oiling out is a common issue during salt formation and purification.

  • Solvent Choice: The choice of solvent for precipitation is critical. A common method is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethanol and ether, and then add a solution of HCl in ether or isopropanol.

  • Water Contamination: The presence of even small amounts of water can prevent crystallization. Ensure all solvents are anhydrous. If your free amine was not completely dry, this could be the cause.

  • Purification of the Free Amine: Before salt formation, ensure the free amine is pure. After filtering off the phthalhydrazide, the filtrate containing the free amine can be concentrated and purified by column chromatography if necessary.

  • Inducing Crystallization: If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the product from a previous successful batch can also be effective. Cooling the solution in an ice bath or refrigerator can also promote crystallization.

Q5: My final product, the hydrochloride salt, is discolored. What is the cause and how can I purify it?

A5: Discoloration often indicates the presence of impurities.

  • Incomplete Removal of Phthalhydrazide: The phthalhydrazide byproduct must be thoroughly removed by filtration. Washing the precipitate with the reaction solvent (e.g., ethanol) can help remove any trapped product.

  • Side Reactions During Deprotection: Harsh deprotection conditions can lead to degradation. Ensure the reaction is not heated for an excessively long time.

  • Purification by Recrystallization: The most effective way to remove colored impurities is by recrystallization. Choose a solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol, methanol, or mixtures with ether or isopropanol are good starting points.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve issues in your synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product step_check Which step is problematic? start->step_check alkylation Alkylation Step (Formation of Intermediate) step_check->alkylation Step 1 deprotection Deprotection/Salt Formation step_check->deprotection Step 2 alk_q1 Incomplete Reaction? alkylation->alk_q1 dep_q1 Incomplete Deprotection? deprotection->dep_q1 alk_s1 Check Anhydrous Conditions Optimize Base/Solvent Increase Temperature alk_q1->alk_s1 Yes alk_q2 Byproducts on TLC? alk_q1->alk_q2 No alk_s2 Use Fresh Reagents Maintain Anhydrous Conditions Avoid Excessive Heat alk_q2->alk_s2 Yes dep_s1 Increase Hydrazine Equivalents Ensure Reflux Monitor by TLC dep_q1->dep_s1 Yes dep_q2 Oily Product? dep_q1->dep_q2 No dep_s2 Use Anhydrous Solvents Try Scratching/Seeding Purify Free Amine First dep_q2->dep_s2 Yes dep_q3 Discolored Product? dep_q2->dep_q3 No dep_s3 Ensure Complete Removal of Byproduct Recrystallize Final Product dep_q3->dep_s3 Yes

Caption: A decision tree for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use a different protecting group for the amine?

A: Yes, a tert-butyloxycarbonyl (Boc) group is a common alternative to the phthalimide group. The synthesis would involve reacting a Boc-protected aminomethyl halide with succinimide, or a similar strategy. The deprotection of a Boc group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or HCl in an organic solvent.[5][6]

Q: What is the Ing-Manske procedure and is it better than acidic or basic hydrolysis for phthalimide deprotection?

A: The Ing-Manske procedure refers to the use of hydrazine for the deprotection of phthalimides.[4] It is often preferred over acidic or basic hydrolysis because the conditions are generally milder and the phthalhydrazide byproduct is often easily removed by filtration. Acidic or basic hydrolysis can sometimes lead to the hydrolysis of the succinimide ring itself, especially under harsh conditions.[3]

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    To confirm the chemical structure.
  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity quantitatively.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 3-(Phthalimidomethyl)pyrrolidine-2,5-dione

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add succinimide (5.0 g, 50.5 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Add finely powdered anhydrous potassium carbonate (7.7 g, 55.5 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add N-(bromomethyl)phthalimide (13.3 g, 55.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

  • To a 250 mL round-bottom flask, add the dried 3-(phthalimidomethyl)pyrrolidine-2,5-dione from the previous step (10.0 g, 38.7 mmol) and ethanol (150 mL).

  • Add hydrazine monohydrate (3.8 mL, 77.4 mmol) to the suspension.

  • Heat the mixture to reflux and maintain reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Remove the phthalhydrazide precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude free amine, which may be an oil or a solid.

  • Dissolve the crude amine in a minimal amount of ethanol (e.g., 20-30 mL) and cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until the solution is acidic (test with pH paper).

  • A white precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary: Comparison of Deprotection Methods

The choice of deprotection method can significantly impact the overall yield and purity.

Deprotection MethodReagentsConditionsAdvantagesDisadvantages
Hydrazinolysis (Ing-Manske) Hydrazine MonohydrateReflux in EthanolMild conditions, high yield, easy removal of byproduct.[4]Hydrazine is toxic.
Acid Hydrolysis Concentrated HCl or HBrRefluxReagents are inexpensive.Harsh conditions may lead to hydrolysis of the succinimide ring.[3]
Base Hydrolysis Aqueous NaOH or KOHRefluxEffective for cleaving the imide.Can also readily hydrolyze the succinimide ring.

References

  • Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236.
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
  • Organic Syntheses Procedure. (n.d.). p-Aminotetraphenylmethane. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Succinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Shen, B. Q., et al. (2017).

Sources

Technical Support Center: Purification of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This document provides practical, in-depth guidance for researchers, scientists, and drug development professionals. Given the specific chemical nature of this molecule—a highly polar hydrochloride salt containing a succinimide ring—purification can present unique challenges. This guide is structured to address these issues directly through a series of frequently asked questions and troubleshooting scenarios, grounded in fundamental principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when purifying this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, based on the structure, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: Precursors used in the synthesis, such as protected versions of the amine or the corresponding succinic acid derivative, are common.

  • Side-Reaction Products: These can include polymers formed from intermolecular reactions or products from incomplete cyclization.

  • Ring-Opened Species: The succinimide ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions at elevated temperatures. This can lead to the formation of the corresponding succinamic acid derivative.[1][2][3]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, dioxane, alcohols) can be trapped in the crystalline solid.

  • Inorganic Salts: If the hydrochloride salt was formed using aqueous HCl and a base (like NaOH or NaHCO3) was used in the workup, inorganic salts like NaCl may be present.[4]

Q2: What is the best initial approach for purifying this compound?

A2: For a crystalline hydrochloride salt like this, recrystallization is the most effective and scalable initial purification strategy.[5][6] The high polarity of the aminomethyl hydrochloride group and the succinimide ring dictates the choice of solvent. A good starting point is a polar protic solvent like ethanol or isopropanol, potentially with a less polar co-solvent (an "anti-solvent") like diethyl ether or ethyl acetate to induce crystallization.[7][8]

Q3: My compound has "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[9][10] This is a common problem with impure compounds, as impurities can depress the melting point.

Here are several strategies to address this:

  • Add More "Good" Solvent: The solution may be too concentrated. Return the mixture to the heat source and add more of the primary (more soluble) solvent until the oil redissolves completely. Then, allow it to cool very slowly.[9][11]

  • Lower the Cooling Temperature Slowly: Rapid cooling can favor oil formation. Let the solution cool to room temperature undisturbed over a longer period before moving it to an ice bath.[12]

  • Change the Solvent System: The boiling point of your solvent might be higher than the melting point of your compound. Select a solvent with a lower boiling point.

  • Purify by Another Method First: If the compound is very impure, a preliminary purification by trituration (see Protocol 3) or an acid-base extraction might be necessary to remove enough impurities to allow for successful crystallization.

Q4: The NMR spectrum of my purified compound still shows significant solvent peaks. How can I remove them?

A4: Residual solvent can be stubborn, especially with highly polar compounds that can trap solvent molecules within their crystal lattice.

  • High-Vacuum Drying: Dry the solid under high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C), provided the compound is thermally stable, can accelerate the process.

  • Lyophilization (Freeze-Drying): If the compound is dissolved in water or another suitable solvent like dioxane, lyophilization can be highly effective at removing residual solvent without excessive heat.

  • Trituration/Re-slurrying: Suspend the solid in a solvent in which it is insoluble (e.g., diethyl ether or hexane), stir vigorously for 15-30 minutes, and then filter. This will wash away surface-adsorbed solvent.

Q5: Can I use standard silica gel chromatography to purify this hydrochloride salt?

A5: It is generally not recommended. The ionic nature of the hydrochloride salt will lead to very strong interactions with the polar silica gel stationary phase. This typically results in significant peak tailing, poor separation, and often, irreversible adsorption of the compound to the column.

If chromatography is necessary, consider these alternatives:

  • Ion-Exchange Chromatography (IEX): This is the most appropriate chromatographic technique for separating charged molecules.[13][14] A cation-exchange resin would be used, where the protonated amine displaces another cation (like Na+ or H+) on the resin.[15][16] The compound is then eluted by changing the pH or increasing the salt concentration of the mobile phase.

  • Reversed-Phase Chromatography (C18): This may be possible using a highly aqueous mobile phase, often with an ion-pairing agent or a buffer (e.g., formic acid or ammonium acetate) to improve peak shape.

Troubleshooting Guide

Problem 1: Low yield after recrystallization.
Possible CauseExplanation & Solution
Too much solvent was used. This is the most common reason for low yield.[9] The compound remains in the "mother liquor" because the solution never reached saturation upon cooling. Solution: Before filtering, try evaporating some of the solvent to reduce the total volume and then re-cool the solution.[11] To check if significant product is lost, collect the filtrate and cool it further or evaporate it to see if more solid crashes out.
The solution was cooled too quickly. Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.[12] Solution: Allow the flask to cool slowly and undisturbed on a benchtop before moving it to an ice bath. Slow crystal formation leads to higher purity and better recovery of the desired crystalline form.[7]
Premature crystallization occurred. If crystals form in the funnel during a hot gravity filtration step, product will be lost. Solution: Use a heated or jacketed funnel, or pre-heat the funnel and filter paper with hot solvent before filtering your solution. Ensure you use a slight excess of hot solvent to prevent crystallization at this stage.[6]
Problem 2: Purity does not improve after recrystallization.
Possible CauseExplanation & Solution
Inappropriate solvent choice. The impurities may have very similar solubility characteristics to the desired compound in the chosen solvent. Solution: Perform a systematic solvent screen (see Protocol 2). A good solvent will dissolve the compound when hot but very little when cold, while the impurities should be either soluble at all temperatures or insoluble at all temperatures.[5][7]
Crystallization occurred too rapidly. As mentioned, fast crystallization can trap impurities within the crystal lattice.[12] Solution: Redissolve the solid in the minimum amount of hot solvent and allow it to cool much more slowly. Insulating the flask can help.
The impurity co-crystallizes. If an impurity is structurally very similar to the desired product, it can be incorporated into the crystal lattice. Solution: Try a different solvent system with different polarity. If this fails, an alternative purification method like ion-exchange chromatography may be required.
Problem 3: The compound appears to degrade during purification.
Possible CauseExplanation & Solution
Hydrolysis of the succinimide ring. The succinimide ring is susceptible to hydrolysis (ring-opening), a reaction that is accelerated by high temperatures and basic pH.[1][2][3] Solution: Avoid prolonged heating during recrystallization. If possible, choose a solvent with a lower boiling point. Crucially, ensure the pH of your solution is neutral or slightly acidic. Avoid any basic conditions during workup or purification.
Thermal decomposition. Although the hydrochloride salt is likely quite stable, prolonged exposure to high heat can cause degradation. Solution: Minimize the time the solution spends at the boiling point. Use just enough hot solvent to dissolve the solid and then remove it from the heat source.[10]

Experimental Protocols & Methodologies

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (see Protocol 2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip or magnetic stirring). Continue adding small portions of hot solvent until the solid just dissolves.[6] Avoid adding a large excess.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[7]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once crystals have formed, the flask can be placed in an ice-water bath for 20-30 minutes to maximize crystal formation.[7][17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Table for Recrystallization Solvent Screening

To find a suitable solvent, test the solubility of a small amount of your crude material (~10-20 mg) in ~0.5 mL of various solvents at room temperature and at boiling. An ideal single solvent will show low solubility at room temperature and high solubility at its boiling point.

SolventPolarityBoiling Point (°C)Solubility at RTSolubility at BPComments
WaterVery High100Likely SolubleVery SolubleMay be too good a solvent, leading to low recovery.
MethanolHigh65Likely SolubleVery SolubleSimilar to water; good for dissolving, but recovery may be poor.
EthanolHigh78Sparingly SolubleSolubleGood starting point.
Isopropanol (IPA)Medium-High82Sparingly SolubleSolubleExcellent starting point. Often gives good crystals.
AcetonitrileMedium82Sparingly SolubleSolubleCan be effective for polar compounds.
Ethyl AcetateLow-Medium77InsolubleSparingly SolubleGood as an anti-solvent with an alcohol.
Diethyl EtherLow35InsolubleInsolubleExcellent as an anti-solvent.
DichloromethaneLow40InsolubleInsolubleUnlikely to be a good primary solvent.

Based on this screening, a good strategy would be to dissolve the compound in a minimum of hot ethanol or isopropanol and then slowly add ethyl acetate or diethyl ether until the solution becomes cloudy (the cloud point), then re-heat to clarify and cool slowly.

Protocol 3: Purification by Trituration (Washing)

This method is useful for removing highly soluble impurities from a solid that is largely insoluble in the wash solvent.

  • Place the crude solid in a flask.

  • Add a solvent in which the desired compound is known to be poorly soluble (e.g., diethyl ether or cold isopropanol).

  • Stir the suspension vigorously with a stir bar or spatula for 15-30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid on the filter with a fresh, small portion of the cold wash solvent.

  • Dry the purified solid under vacuum.

Visualizations

Workflow for Purification Strategy Selection

G start Crude 3-(Aminomethyl)pyrrolidine-2,5-dione HCl is_solid Is the material a solid? start->is_solid recrystallize Attempt Recrystallization (Protocol 1 & 2) is_solid->recrystallize Yes chromatography Consider Ion-Exchange Chromatography is_solid->chromatography No (Oil) oils_out Does it 'oil out'? recrystallize->oils_out success Pure Crystalline Solid oils_out->success No triturate Triturate to remove impurities (Protocol 3) oils_out->triturate Yes check_purity Purity Improved? triturate->check_purity check_purity->recrystallize Yes check_purity->chromatography No

Caption: Decision workflow for purifying the target compound.

Conceptual Diagram of Recrystallization

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Cooling & Crystallization cluster_2 Step 3: Isolation a Crude Solid (Product + Impurities) + Minimum Hot Solvent b Hot, Saturated Solution (All molecules dissolved) a->b Heat c Slow Cooling b->c d Pure Crystals Form (Impurities remain in solution) c->d Selective Precipitation e Vacuum Filtration d->e f Pure Solid Product e->f g Mother Liquor (Impurities) e->g

Caption: The three key stages of the recrystallization process.

References

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Shen, B. Q., et al. (2020). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Advances, 10(35), 20945-20952. Available from: [Link]

  • Wang, F., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. mAbs, 10(8), 1153-1162. Available from: [Link]

  • Cheu, M., et al. (2017). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 9(5), 854-865. Available from: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • Baumann, J. B. (1981). Solvent Selection for Recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(5), 444. Available from: [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • DeMong, D. E., & Williams, R. M. (2003). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Tetrahedron Letters, 44(13), 2691-2693. Available from: [Link]

  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Available from: [Link]

  • Hively, R. A., & Hinton, J. F. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630.
  • Wang, F., et al. (2018). Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. ResearchGate. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Lisk, D. (2024). Ion-Exchange Chromatography. Chemistry LibreTexts. Available from: [Link]

  • Christie, R. J., et al. (2014). Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry, 25(8), 1543-1553. Available from: [Link]

  • California State University, Stanislaus. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available from: [Link]

  • Padias, A. B. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Arizona. Retrieved from [Link]

  • ONEEZE. (2014). Purifying Amines Using Their Salts. YouTube. Available from: [Link]

  • Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications. Retrieved from [Link]

  • Honde, B. S., et al. (2023). Synthesis And Antioxidant Activity Of Succinimide Derivative. Journal of Pharmaceutical Negative Results, 14(3), 1234-1240. Available from: [Link]

  • Clarke, H. T., & Behr, L. D. (1931). Succinimide. Organic Syntheses, 11, 94. Available from: [Link]

  • TradeIndia. (n.d.). Succinimide at Attractive Price. Retrieved from [Link]

  • Kubatova, A., et al. (2015). Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. Available from: [Link]

Sources

degradation pathways of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride and prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling, stability, and analysis of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Core Structure and its Implications

This compound is a versatile building block in medicinal chemistry and drug discovery. The core of this molecule is the succinimide ring, a five-membered cyclic imide. While this scaffold is valuable for synthesizing a wide range of biologically active compounds, the succinimide moiety is susceptible to degradation, primarily through hydrolysis.[1][2] Understanding the mechanisms of this degradation is critical for accurate and reproducible experimental outcomes.

The primary degradation pathway for the succinimide ring is hydrolysis, which leads to the opening of the ring to form a succinamic acid derivative. This reaction is significantly influenced by environmental factors such as pH and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The principal degradation route is the hydrolysis of the succinimide ring. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the imide, leading to the cleavage of a carbon-nitrogen bond and the formation of a succinamic acid derivative. This conversion results in a change in the chemical structure and properties of the molecule, which can impact its biological activity and chromatographic behavior.

Q2: What are the optimal storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dry place. Recommended storage is at 4°C, protected from light. It is crucial to keep the compound in a tightly sealed container to prevent moisture absorption from the atmosphere, which can accelerate hydrolysis.

Q3: How does pH affect the stability of this compound in solution?

The stability of the succinimide ring is highly pH-dependent. It is most stable in mildly acidic conditions (pH 4-6).[3][4] As the pH increases towards neutral and basic conditions (pH > 7), the rate of hydrolysis significantly increases.[3][4] Therefore, for experiments requiring the compound to be in solution for extended periods, buffering at a mildly acidic pH is recommended.

Q4: Can I heat solutions of this compound?

Elevated temperatures accelerate the rate of hydrolysis.[3][5] It is advisable to avoid heating solutions of this compound whenever possible. If heating is necessary for dissolution or a chemical reaction, it should be done for the shortest possible time and at the lowest effective temperature.

Q5: What solvents are recommended for dissolving this compound?

While the hydrochloride salt is generally soluble in aqueous solutions, prolonged exposure to water will lead to hydrolysis. For reactions where the succinimide ring needs to remain intact, using anhydrous aprotic solvents such as DMSO or DMF is recommended. If aqueous buffers are necessary, they should be freshly prepared and ideally buffered to a pH between 4 and 6.

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in experimental settings.

Observed Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis of a fresh sample. Hydrolysis of the succinimide ring during sample preparation or analysis.Prepare samples in a low-pH mobile phase or a suitable anhydrous organic solvent.[6][7] Ensure the analytical method itself does not promote degradation (e.g., avoid high pH mobile phases and elevated column temperatures).
Loss of biological activity or inconsistent results over time. Degradation of the compound in stock solutions.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -20°C or -80°C and use each aliquot only once.[4] Avoid repeated freeze-thaw cycles.
Poor solubility in a specific reaction solvent. The hydrochloride salt may have limited solubility in certain non-polar organic solvents.Consider converting the hydrochloride salt to the free base, although this may affect its stability. Alternatively, screen a range of polar aprotic solvents like DMSO, DMF, or NMP for better solubility.
Reaction yields are lower than expected. The nucleophilic aminomethyl group may be reacting with the succinimide ring of another molecule, leading to polymerization or side products. The succinimide ring may be opening under the reaction conditions.Protect the aminomethyl group with a suitable protecting group (e.g., Boc) before carrying out reactions that are sensitive to primary amines. Ensure reaction conditions are compatible with the stability of the succinimide ring (e.g., avoid strongly basic conditions).

Degradation Pathway and Prevention Workflow

Hydrolytic Degradation Pathway of 3-(Aminomethyl)pyrrolidine-2,5-dione

The following diagram illustrates the primary hydrolytic degradation pathway of the succinimide ring.

G A 3-(Aminomethyl)pyrrolidine-2,5-dione B Succinamic Acid Derivative A->B + H2O (pH > 6, Heat)

Caption: Hydrolysis of the succinimide ring to its ring-opened form.

Experimental Workflow for Minimizing Degradation

This workflow outlines the key steps to consider when working with this compound to maintain its integrity.

G cluster_storage Storage cluster_solution Solution Preparation cluster_handling Experimental Handling cluster_analysis Analysis storage Store at 4°C Tightly Sealed Protect from Light solution Use Anhydrous Aprotic Solvents (DMSO, DMF) or Freshly Prepared Acidic Buffer (pH 4-6) storage->solution handling Avoid High Temperatures Use Inert Atmosphere if Necessary Minimize Time in Aqueous Solution solution->handling analysis Use Low-pH Mobile Phase for HPLC/LC-MS Analyze Promptly After Sample Preparation handling->analysis

Caption: Recommended workflow for handling the compound.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a dry, clean vial.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration.

  • Vortex or sonicate briefly at room temperature to ensure complete dissolution.

  • If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General Method for HPLC Analysis

This is a general method and may require optimization for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or by mass spectrometry (MS).[8]

  • Sample Preparation: Dilute the sample in Mobile Phase A or a mixture of water and acetonitrile with 0.1% formic acid.

Rationale: The use of a low-pH mobile phase (formic acid) helps to stabilize the succinimide ring during the chromatographic run, preventing on-column degradation and ensuring accurate quantification.[6][7]

References

  • Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs. [Link]

  • Separation of Succinimide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Accurate Determination of Succinimide Degradation Products Using High Fidelity Trypsin Digestion Peptide Map Analysis. Analytical Chemistry. [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]

  • Characterization of succinimide stability during trypsin digestion for LC-MS analysis. Analytical Biochemistry. [Link]

  • Analysis of succinimide and its enzymatic product by high performance liquid chromatography. Chinese Journal of Chromatography. [Link]

  • Characterization of succinimide stability during trypsin digestion for LC-MS analysis. ScienceDirect. [Link]

  • Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. Research Square. [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

  • Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. Bioconjugate Chemistry. [Link]

  • Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction. Taylor & Francis Online. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals. [Link]

  • Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase. Scientific Reports. [Link]

  • Linker Substitution Influences Succinimide Ring Hydrolysis Equilibrium Impacting Stability of Attachment to the Antibody-Drug Conjugate. ResearchGate. [Link]

  • LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products. Analytical Chemistry. [Link]

  • Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. Analytical Biochemistry. [Link]

  • Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. ResearchGate. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. RSC Medicinal Chemistry. [Link]

  • Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins. Analytical Chemistry. [Link]

  • Tackling Issues Observed during the Development of a Liquid Chromatography Method for Small Molecule Quantification in Antibody-Chelator Conjugate. Molecules. [Link]

  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Sci-Hub. [Link]

  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. Bioconjugate Chemistry. [Link]

  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. SemOpenAlex. [Link]

  • Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. International Journal of Molecular Sciences. [Link]

  • The influence of pH, hydrolysis and degree of substitution on the temperature-sensitive properties of polyaspartamides. ResearchGate. [Link]

  • Polysuccinimide and Its Derivatives: Degradable and Water Soluble Polymers (Review). Macromolecular Chemistry and Physics. [Link]

  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. Analytical Chemistry. [Link]

  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. Molecules. [Link]

  • Experimental Demonstration of N-Succinimide Derivative (Part-I) Synthesis-Green Method. ResearchGate. [Link]

  • Synthesis And Antioxidant Activity Of Succinimide Derivative. International Journal of Creative Research Thoughts. [Link]

  • Exploration of Succinimide Derivative as a Multi-Target, Anti-Diabetic Agent: In Vitro and In Vivo Approaches. Molecules. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]

  • Insights into Polymer Biodegradation - Investigations on oxidative, hydrolytic and enzymatic Pathways. ResearchGate. [Link]

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology. [Link]

  • Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. Pharmaceutical Research. [Link]

Sources

optimizing storage conditions for 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting for this versatile chemical scaffold. Adherence to these protocols is critical for ensuring the compound's integrity and obtaining reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on its chemical structure—containing a hygroscopic hydrochloride salt and a reactive amine group—the optimal storage conditions are crucial for maintaining its stability. The recommended storage temperature is refrigerated at 4°C.[1] It is imperative to store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from moisture and air.

Q2: Is this compound sensitive to light?

A2: While specific photosensitivity data for this exact compound is not extensively published, many complex organic molecules, especially those with amine functionalities, can be sensitive to light. Exposure to UV or even ambient light over extended periods can potentially lead to degradation. Therefore, it is best practice to store the compound in an amber or opaque vial to minimize light exposure.[2]

Q3: How should I handle the compound upon receiving it?

A3: Due to its likely hygroscopic nature, it is recommended to allow the container to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound. All handling should be performed in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and humidity.

Q4: What is the expected appearance of this compound?

A4: This compound is typically a solid.[3] Any significant deviation from a solid, crystalline, or powder appearance, such as clumping, discoloration, or the presence of an oily residue, may indicate degradation.

Optimal Storage Conditions Summary

ParameterRecommendationRationale
Temperature 4°C (Refrigerated)Slows down potential degradation pathways. Based on recommendations for similar compounds.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Protects against moisture (hygroscopicity) and oxidation of the amine group.
Container Tightly Sealed, Amber or Opaque VialPrevents ingress of moisture and air; protects from light-induced degradation.[2]
Location Dry, Well-Ventilated AreaGeneral good laboratory practice for chemical storage.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

Issue 1: Compound appears clumped, sticky, or has changed color.

  • Potential Cause: The compound has likely absorbed moisture from the atmosphere due to its hygroscopic nature. This can lead to hydrolysis of the dione ring or other forms of degradation.

  • Solution:

    • Prevention: Strictly adhere to the recommended handling procedures, including equilibrating the container to room temperature in a desiccator before opening and handling under an inert atmosphere.

    • Verification: If moisture absorption is suspected, the material may need to be re-characterized (e.g., by NMR, LC-MS) to assess its purity before use.

    • Remediation: In some cases, drying under a high vacuum may remove adsorbed water, but this will not reverse any chemical degradation.

Issue 2: Inconsistent results in downstream applications (e.g., poor reaction yield, variable biological activity).

  • Potential Cause A: Compound Degradation. This can be due to improper storage (exposure to moisture, air, light, or elevated temperatures). The primary amine and the dione ring are susceptible to various reactions that can alter the molecule's structure and reactivity.

  • Solution A:

    • Review storage and handling history.

    • Use a fresh, unopened vial of the compound for a control experiment.

    • If degradation is confirmed, discard the compromised batch and procure a new one, ensuring strict adherence to storage protocols.

  • Potential Cause B: Incomplete Dissolution. The compound may not be fully dissolved in the chosen solvent, leading to inaccurate concentrations in your experiments.

  • Solution B:

    • Consult literature for appropriate solvents. Polar aprotic solvents are often a good starting point for similar structures.

    • Use sonication or gentle warming to aid dissolution, while monitoring for any signs of degradation.

    • Visually inspect the solution for any undissolved particulate matter before use.

Issue 3: Difficulty weighing and dispensing the compound accurately.

  • Potential Cause: The hygroscopic nature of the compound can cause it to rapidly gain weight by absorbing atmospheric moisture, leading to inaccurate measurements.

  • Solution:

    • Weigh the compound in a glove box with a controlled, low-humidity atmosphere.

    • If a glove box is unavailable, weigh the compound quickly in a draft-shielded balance.

    • For solution-based applications, consider preparing a stock solution from a freshly opened container and aliquoting it for subsequent experiments to minimize repeated exposure of the solid material to the atmosphere.

Experimental Workflows & Diagrams

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered with this compound.

TroubleshootingWorkflow Troubleshooting Workflow cluster_appearance Appearance Issues cluster_storage Storage & Handling Review cluster_solubility Solubility Issues Problem Observed Problem: Inconsistent Results / Physical Change CheckAppearance Check Physical Appearance: Clumped, Discolored, Oily? Problem->CheckAppearance CheckStorage Review Storage & Handling History: Temp? Atmosphere? Light? Problem->CheckStorage CheckSolubility Verify Solubility in Experimental Solvent Problem->CheckSolubility YesAppearance Yes CheckAppearance->YesAppearance ImproperStorage Improper Conditions Found CheckStorage->ImproperStorage IncompleteSol Incomplete Dissolution CheckSolubility->IncompleteSol Moisture Likely Moisture Absorption / Degradation YesAppearance->Moisture Discard Action: Discard and Use Fresh Stock Moisture->Discard Degradation High Likelihood of Degradation ImproperStorage->Degradation Discard2 Action: Discard and Use Fresh Stock Degradation->Discard2 OptimizeSol Optimize Solubilization: Sonication, Gentle Warming IncompleteSol->OptimizeSol ReRun Action: Re-prepare Solution and Repeat Experiment OptimizeSol->ReRun

Caption: Troubleshooting workflow for this compound.

Potential Degradation Pathways

The chemical structure of this compound contains functional groups susceptible to degradation, primarily through hydrolysis.

DegradationPathway Potential Hydrolytic Degradation Compound 3-(Aminomethyl)pyrrolidine-2,5-dione (in Hydrochloride Salt Form) HydrolyzedProduct Ring-Opened Product (Dicarboxylic Acid Amide) Compound->HydrolyzedProduct Hydrolysis Water H₂O (Moisture) Water->HydrolyzedProduct LossOfActivity Loss of Structural Integrity & Biological Activity HydrolyzedProduct->LossOfActivity

Caption: Potential hydrolytic degradation pathway of the pyrrolidine-2,5-dione ring.

References

  • Tan, S. W., & Tey, B. T. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2496. [Link]

  • Labtag. 5 Tips for Handling Photosensitive Reagents. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important chemical intermediate. We will delve into common issues, providing not just solutions but also the underlying chemical principles to empower your process development.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the synthesis of this compound.

Q1: What are the most critical parameters to control during the cyclization step to form the succinimide ring?

A1: The two most critical parameters are temperature and water removal. The cyclization of the amic acid precursor to the succinimide is a dehydration reaction. Insufficient temperature will lead to an incomplete reaction, while excessive heat can cause side reactions like polymerization or decomposition. Efficient removal of water, often achieved through azeotropic distillation, is crucial to drive the reaction to completion.

Q2: I am observing a significant amount of a dimeric impurity. What is causing this and how can I prevent it?

A2: Dimerization typically occurs when the aminomethyl side chain of one molecule reacts with the succinimide ring of another, especially under basic conditions or elevated temperatures. To mitigate this, it is crucial to protect the aminomethyl group during the succinimide ring formation, for instance, as a Boc-protected amine. The protecting group is then removed in a subsequent step.

Q3: My final product has a brownish tint after hydrochloride salt formation. What is the likely cause and how can I obtain a white solid?

A3: A brownish tint often indicates the presence of trace impurities, possibly from side reactions or residual solvents. It is recommended to perform a purification step, such as recrystallization or charcoal treatment, before the final salt formation. Ensure that the starting materials are of high purity and that the reaction is conducted under an inert atmosphere to prevent oxidative degradation.

Q4: What is the best way to monitor the reaction progress for the cyclization step?

A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods. For TLC, you can monitor the disappearance of the starting amic acid. HPLC provides a more quantitative assessment of the reaction progress and can also detect the formation of impurities.

Q5: Is this compound stable in solution?

A5: The succinimide ring is susceptible to hydrolysis, particularly under basic conditions, which would lead to ring-opening.[1][2] In acidic aqueous solutions, the ring is generally more stable, but prolonged exposure can still lead to hydrolysis. For storage, it is best to keep the compound as a dry solid.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during the scale-up synthesis, along with recommended actions and the scientific reasoning behind them.

Problem 1: Low Yield of the Succinimide Ring

Symptoms:

  • HPLC analysis shows a significant amount of the starting amic acid remaining after the reaction.

  • The isolated product yield is consistently below expectations.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Dehydration Increase the reaction temperature in small increments (5-10 °C) and/or switch to a more efficient azeotropic solvent (e.g., toluene or xylene).The cyclization to the succinimide is an equilibrium reaction that involves the removal of water. Higher temperatures and more effective water removal shift the equilibrium towards the product.
Insufficient Reaction Time Extend the reaction time and monitor the progress by HPLC until the starting material is consumed.Scale-up reactions often have different kinetics compared to lab-scale experiments due to mass and heat transfer limitations.
Base-Induced Isomerization If a base is used, ensure it is a non-nucleophilic, hindered base and used in stoichiometric amounts.Strong bases can cause isomerization of itaconimide derivatives, which can be precursors to succinimides, to thermodynamically more stable maleimides.[3][4]
Problem 2: Product Contamination with Ring-Opened Species

Symptoms:

  • NMR or Mass Spectrometry data indicates the presence of the corresponding succinamic acid derivative.

  • The product has poor aqueous stability.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Hydrolysis during Workup During aqueous workup, maintain a neutral or slightly acidic pH. Avoid prolonged contact with basic solutions.The succinimide ring is an imide, which is susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding carboxylate and amide.[5][6][7]
Hydrolysis during Purification If using column chromatography, ensure the silica gel is neutral. Avoid highly protic or basic solvent systems.The acidic nature of standard silica gel can sometimes catalyze the hydrolysis of sensitive compounds.
Instability of the Final Product Store the final hydrochloride salt in a desiccator at a low temperature.The hydrochloride salt is hygroscopic, and absorbed moisture can lead to slow hydrolysis over time.
Problem 3: Difficulty in Isolating the Final Hydrochloride Salt

Symptoms:

  • The product oils out upon addition of HCl.

  • The resulting solid is sticky and difficult to filter.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Incorrect Solvent System Use a solvent system where the hydrochloride salt is insoluble, such as isopropanol, ethyl acetate, or a mixture thereof.The choice of solvent is critical for obtaining a crystalline solid. The free base is typically soluble, while the salt should precipitate out.
Presence of Water Ensure all solvents and reagents are anhydrous before adding HCl.Water can interfere with the crystallization process and lead to the formation of an oil or a hydrated, sticky solid.
Rate of HCl Addition Add the HCl solution (e.g., HCl in isopropanol or dioxane) slowly with vigorous stirring.Rapid addition can lead to localized high concentrations, promoting oiling out rather than controlled crystallization.

Experimental Workflows

Workflow 1: Synthesis of Boc-Protected Precursor

cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclization to Succinimide A 1. Dissolve Boc-2-aminomethylmaleic anhydride in an appropriate solvent (e.g., THF). B 2. Add ammonia solution dropwise at 0-5 °C. A->B C 3. Stir for 2-4 hours, allowing to warm to RT. B->C D 4. Monitor by TLC/HPLC for disappearance of the anhydride. C->D E 5. Add acetic anhydride and sodium acetate. D->E Proceed upon completion F 6. Heat the mixture to 80-90 °C for 4-6 hours. E->F G 7. Monitor by HPLC for the formation of the Boc-protected succinimide. F->G H 8. Perform aqueous workup and extract the product. G->H

Caption: Synthesis of the Boc-protected succinimide precursor.

Workflow 2: Deprotection and Salt Formation

cluster_0 Step 3: Boc Deprotection cluster_1 Step 4: Isolation of Hydrochloride Salt I 9. Dissolve the Boc-protected succinimide in a suitable solvent (e.g., isopropanol). J 10. Add a solution of HCl in isopropanol dropwise at 0-5 °C. I->J K 11. Stir for 2-4 hours at room temperature. J->K L 12. Monitor by TLC/HPLC for the disappearance of the starting material. K->L M 13. Cool the reaction mixture to 0-5 °C to complete precipitation. L->M Proceed upon completion N 14. Filter the solid product. M->N O 15. Wash the filter cake with cold isopropanol. N->O P 16. Dry the product under vacuum at 40-50 °C. O->P

Caption: Deprotection and formation of the hydrochloride salt.

References

Sources

Technical Support Center: Refining Analytical Methods for 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis. As Senior Application Scientists, we have compiled this resource based on established analytical principles and field-proven insights to ensure the integrity and accuracy of your results.

Introduction to this compound

This compound is a versatile small molecule scaffold.[1][2] Its chemical structure, featuring a primary amine and a polar pyrrolidine-2,5-dione ring, presents unique challenges for quantification. The molecule's high polarity and lack of a strong UV chromophore necessitate specialized analytical approaches. This guide will focus on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), and address common issues to help you develop robust and reliable analytical methods.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. However, the specific properties of this compound can lead to several common problems. This section addresses these issues in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix this?

Answer: Peak tailing for a polar, basic compound like this is often due to strong interactions with the stationary phase or issues with the mobile phase.

  • Cause 1: Secondary Interactions with Residual Silanols: If you are using a standard C18 column, the primary amine on your analyte can interact with acidic silanol groups on the silica backbone of the stationary phase. This leads to peak tailing.

    • Solution A: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanols.

    • Solution B: Mobile Phase Modifier: Add a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase. The TEA will preferentially interact with the silanol groups, masking them from your analyte.

    • Solution C: Lower Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will ensure that the silanol groups are not ionized, reducing their interaction with the protonated amine of your analyte.

  • Cause 2: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and the stationary phase.

    • Solution: Ensure the mobile phase pH is at least 2 pH units below the pKa of the primary amine to maintain a consistent, protonated state.

  • Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

Issue 2: No or Poor Retention on Reversed-Phase Columns

Question: My compound is eluting in or very near the void volume on my C18 column. How can I increase its retention?

Answer: This is a common issue for highly polar compounds. Here are several strategies to address this:

  • Strategy 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that provide an alternative retention mechanism for polar analytes.

  • Strategy 2: Highly Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable." This allows you to use a mobile phase with a very high percentage of water (95-100%) to increase the retention of polar compounds.

  • Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are not well-retained in reversed-phase chromatography.[3][4][5][6][7] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[6]

    • Mechanism: Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[6]

Issue 3: Low UV Sensitivity

Question: I am not getting a strong enough signal for my compound using a UV detector. What are my options?

Answer: The pyrrolidine-2,5-dione structure does not have a strong chromophore, leading to low UV absorbance.

  • Solution 1: Pre-Column Derivatization: This is often the most effective solution. Derivatization involves reacting the primary amine of your analyte with a reagent that attaches a strongly UV-absorbing or fluorescent group.[8][9]

    • Common Derivatizing Reagents for Primary Amines:

      • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines to form highly fluorescent derivatives.[9][10]

      • 9-fluorenylmethyl chloroformate (FMOC-Cl): Forms stable, UV-active derivatives.[8]

      • Dansyl Chloride: Creates highly fluorescent derivatives.[9][11]

    • A detailed protocol for pre-column derivatization is provided in Section 3.

  • Solution 2: Alternative Detection Methods:

    • Mass Spectrometry (MS): LC-MS is a highly sensitive and specific technique that does not rely on a chromophore.[12][13]

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that can detect any non-volatile analyte.

Workflow for HPLC Method Development

Caption: HPLC Method Development Workflow.

Section 2: General FAQs

Q1: How should I prepare my samples and standards of this compound?

  • Solvent: Due to its polar nature, dissolve the compound in a solvent similar to your initial mobile phase conditions. Water or a water/methanol mixture is a good starting point.

  • Stability: Amine-containing compounds can be susceptible to degradation.[14] It is advisable to prepare fresh solutions daily and store them at 2-8°C when not in use. For longer-term storage, conduct stability studies.

  • Filtration: Always filter your samples and standards through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from damaging the HPLC column and system.

Q2: What are the key parameters to consider for HILIC method development?

  • Stationary Phase: Common HILIC phases include bare silica, amide, and amino columns.[3][4] An amide phase is often a good starting point for neutral and basic polar compounds.

  • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (70-95%) with an aqueous buffer (e.g., ammonium formate or ammonium acetate).[6] The water content is critical for establishing the aqueous layer on the stationary phase.[5]

  • Buffer: The buffer concentration and pH are important for controlling peak shape and retention. A buffer concentration of 10-20 mM is common.

Q3: Can I use Gas Chromatography (GC) for this analysis?

While possible, GC analysis of this compound is challenging due to its low volatility and high polarity. It would almost certainly require derivatization to increase volatility and reduce interactions with the GC column.[9] HPLC or LC-MS is generally the more straightforward approach.

Section 3: Experimental Protocol - HPLC with Pre-column Derivatization

This protocol provides a starting point for the quantification of this compound using pre-column derivatization with o-Phthalaldehyde (OPA) and UV or fluorescence detection.

Materials
  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • HPLC-grade acetonitrile and water

  • Volumetric flasks and pipettes

Reagent Preparation
  • Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water and adjust the pH to 9.5 with sodium hydroxide.

  • OPA/3-MPA Reagent: Dissolve OPA in a small amount of methanol, then add to the borate buffer. Add 3-MPA and mix. This reagent should be prepared fresh daily and protected from light.

Derivatization Procedure
  • To 100 µL of your sample or standard solution, add 100 µL of the OPA/3-MPA reagent.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed at room temperature for 2 minutes.[9]

  • Inject a portion of the resulting solution into the HPLC system.

HPLC Method Parameters
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detector Fluorescence (Ex: 340 nm, Em: 455 nm) or UV (337 nm)
Troubleshooting the Derivatization Reaction

Caption: Troubleshooting the OPA Derivatization.

References

  • Suboc, P., & Gasper, H. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 875-890. Available from: [Link]

  • Li, Y., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta, 83(3), 856-863. Available from: [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. Available from: [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. Available from: [Link]

  • Genfa, Z., & Dasgupta, P. K. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology, 43(13), 5026–5032. Available from: [Link]

  • Yusof, N. A. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 38. Available from: [Link]

  • Khan, K., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Food-Borne Toxicants. Royal Society of Chemistry. Available from: [Link]

  • Lepane, L., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega, 6(41), 27367–27380. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]

  • Tölgyesi, A., et al. (2025). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1741, 466599. Available from: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Validating Biological Assays for Targeted Protein Degradation: A Comparative Analysis of Cereblon-Recruiting Moieties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of biological assays in the field of Targeted Protein Degradation (TPD), with a specific focus on molecules derived from the 3-(aminomethyl)pyrrolidine-2,5-dione scaffold. As a foundational structure for potent Cereblon (CRBN) E3 ligase recruiters, its derivatives are central to the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will dissect the critical validation steps, compare the performance characteristics of CRBN-based degraders against alternatives, and provide field-proven experimental protocols to ensure data integrity and reproducibility.

Introduction: The Dawn of Targeted Protein Degradation

Targeted Protein Degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, a strategy that can address targets previously considered "undruggable".[1][3]

At the heart of this technology are bifunctional molecules, most notably PROTACs, which act as a bridge between a target protein and an E3 ubiquitin ligase.[4][5] This induced proximity results in the target protein being tagged with ubiquitin and subsequently degraded by the proteasome. The choice of E3 ligase is a critical design parameter. Cereblon (CRBN), a substrate receptor for the CRL4 E3 ligase complex, is one of the most successfully exploited E3 ligases in TPD.[6][7][8]

Molecules containing the pyrrolidine-2,5-dione core, such as thalidomide, lenalidomide, and pomalidomide, are well-established CRBN ligands, often referred to as immunomodulatory drugs (IMiDs) or, more accurately, Cereblon E3 Ligase Modulators (CELMoDs).[6][9] The compound 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride serves as a versatile chemical scaffold for creating novel CRBN-recruiting moieties, enabling the synthesis of new PROTACs. This guide will walk researchers through the essential process of validating biological assays that employ these powerful molecules, ensuring the generated data is robust, reliable, and accurately reflects the molecule's mechanism of action.

The PROTAC Mechanism and the E3 Ligase Decision

The efficacy of a PROTAC hinges on its ability to form a stable and productive ternary complex (Target Protein—PROTAC—E3 Ligase).[5][10] This event is the prerequisite for ubiquitination and subsequent degradation. While over 600 E3 ligases exist in humans, only a handful have been successfully hijacked for TPD. The two most utilized are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor.[4][11] The decision to recruit CRBN versus VHL can significantly impact a degrader's biological activity, selectivity, and physicochemical properties.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., CRBN-based) POI Protein of Interest (Target) PROTAC->POI Binds Target CRBN CRBN E3 Ligase PROTAC->CRBN Ternary_Complex Ternary Complex (POI-PROTAC-CRBN) PROTAC->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI->Ternary_Complex CRBN->Ternary_Complex Ub Ubiquitin Ub->POI Poly-Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ternary_Complex->Ub Induces Ubiquitination Validation_Workflow cluster_workflow Assay Validation Cascade Step1 Step 1: Target Engagement & Ternary Complex Formation Step2 Step 2: In Vitro Ubiquitination Assay Step1->Step2 Is the complex functional? Step3 Step 3: Cellular Target Degradation Step2->Step3 Does it work in a cell? Step4 Step 4: Mechanism of Action Confirmation Step3->Step4 Is it the intended pathway?

Caption: A four-step workflow for robust PROTAC validation.

Step 1: Confirming Target Engagement & Ternary Complex Formation

Causality: Degradation cannot occur without the formation of a ternary complex. These biophysical assays provide the foundational evidence of molecular interaction and are critical for understanding the Structure-Activity Relationship (SAR). [5] Experimental Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction.

  • Objective: To measure the binding affinity of the PROTAC to both the target protein and the E3 ligase individually (binary affinity) and the cooperativity of forming the ternary complex.

  • Materials: Purified target protein, purified CRBN-DDB1 complex, PROTAC compound, ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4).

  • Procedure (Ternary Complex Cooperativity): a. Load the ITC syringe with the target protein (e.g., 100-200 µM). b. Fill the ITC cell with the CRBN-DDB1 complex (e.g., 10-20 µM) pre-saturated with the PROTAC (e.g., 20-40 µM). c. Perform a titration experiment at 25°C, injecting the target protein into the cell containing the pre-formed CRBN-PROTAC complex. d. As a control, titrate the target protein into buffer alone to measure the heat of dilution. e. Analyze the data using the instrument's software to fit a binding model and determine the affinity (KD) of the target for the CRBN-PROTAC binary complex.

  • Data Interpretation: Compare the KD of the target binding to the CRBN-PROTAC complex with the KD of the target binding to the PROTAC alone. A significantly lower KD in the presence of CRBN indicates positive cooperativity, a desirable feature for a potent degrader. [5]

Step 2: Assessing In Vitro Ubiquitination

Causality: A stable ternary complex is not necessarily a productive one. This biochemical assay confirms that the induced proximity leads to the enzymatic transfer of ubiquitin to the target protein. [2] Experimental Protocol: In Vitro Ubiquitination Assay

  • Objective: To visualize the poly-ubiquitination of the target protein in the presence of the PROTAC.

  • Materials: Recombinant E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), CRBN-DDB1-CUL4A-Rbx1 (CRL4CRBN) complex, target protein, ubiquitin, ATP, PROTAC compound, reaction buffer.

  • Procedure: a. Set up reactions in microcentrifuge tubes. A typical reaction might contain: 100 nM E1, 500 nM E2, 200 nM CRL4CRBN, 500 nM target protein, 10 µM ubiquitin, 2 mM ATP. b. Add the PROTAC compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control. c. Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours. d. Quench the reaction by adding SDS-PAGE loading buffer. e. Resolve the proteins by SDS-PAGE and perform a Western Blot using an antibody specific to the target protein.

  • Data Interpretation: A successful reaction will show a high molecular weight smear or laddering pattern above the band corresponding to the unmodified target protein. This indicates the covalent attachment of multiple ubiquitin molecules. The intensity of this smear should be dependent on the PROTAC concentration.

Step 3: Measuring Target Degradation in Cells

Causality: This is the ultimate proof-of-concept, demonstrating that the PROTAC can penetrate cells, engage its targets, and induce degradation in a complex physiological environment.

Experimental Protocol: Western Blotting for Protein Degradation

  • Objective: To quantify the reduction in target protein levels in cells following treatment with the PROTAC.

  • Materials: Relevant cell line expressing the target protein, cell culture medium, PROTAC compound, DMSO, lysis buffer, antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • Procedure: a. Plate cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC compound for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control. c. After treatment, wash the cells with PBS and lyse them directly in the wells with lysis buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA or Bradford assay. e. Normalize the protein concentrations and run equal amounts on an SDS-PAGE gel. f. Transfer the proteins to a PVDF or nitrocellulose membrane. g. Probe the membrane with primary antibodies for the target protein and the loading control, followed by the appropriate HRP-conjugated secondary antibodies. h. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Interpretation: Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the DMSO control. Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal level of degradation achieved). [12]

Step 4: Validating the Mechanism of Action

Causality: It is crucial to prove that the observed protein loss is due to the intended PROTAC mechanism (i.e., CRBN- and proteasome-dependent) and not from off-target effects like transcriptional repression or non-specific toxicity. [13][14]

MoA_Validation cluster_moa Mechanism of Action Controls cluster_inhibitors Pathway Inhibitors cluster_controls Genetic & Chemical Controls PROTAC PROTAC Treatment Degradation Target Degradation Observed PROTAC->Degradation Proteasome_Inhibitor Co-treat with MG132 Proteasome_Inhibitor->Degradation Blocks Neddylation_Inhibitor Co-treat with MLN4924 Neddylation_Inhibitor->Degradation Blocks CRBN_KO Treat CRBN KO Cell Line CRBN_KO->Degradation Blocks Inactive_Epimer Treat with Inactive Epimer Control Inactive_Epimer->Degradation Blocks

Caption: Logic diagram for control experiments to confirm the mechanism of action.

Experimental Protocol: Control Experiments

  • Objective: To confirm that degradation is dependent on the proteasome and the specific E3 ligase (CRBN).

  • Procedure: a. Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC at its DC50 or DC90 concentration. b. Neddylation Inhibition: Pre-treat cells with a neddylation inhibitor (e.g., 1 µM MLN4924), which inactivates cullin-RING E3 ligases like CRL4CRBN, for 1-2 hours before adding the PROTAC. c. Genetic Knockout: Treat a CRBN knockout (KO) cell line with the PROTAC and compare the degradation to the parental (wild-type) cell line. d. Inactive Control: Synthesize or obtain an inactive epimer of the CRBN-binding moiety. This compound should not bind CRBN but is otherwise identical to the active PROTAC. Treat cells with this negative control compound. [14]3. Data Interpretation: In all control experiments, degradation of the target protein should be significantly rescued or completely blocked compared to treatment with the PROTAC alone. This provides compelling evidence that the observed effect is on-pathway.

Data Presentation: A Comparative Case Study

To illustrate the output of a validation campaign, the following table presents hypothetical data comparing a novel CRBN-based PROTAC (derived from a 3-(aminomethyl)pyrrolidine-2,5-dione scaffold) against a VHL-based PROTAC targeting the same hypothetical protein, "Target X".

ParameterPROTAC-CRBN-001PROTAC-VHL-001Interpretation
Target X DC50 (24h) 15 nM25 nMBoth are potent degraders, with the CRBN-based molecule showing slightly higher potency.
Target X Dmax (24h) >95%~90%Both achieve deep degradation of the target protein.
Degradation with MG132 Degradation BlockedDegradation BlockedConfirms degradation is proteasome-dependent for both.
Degradation in CRBN KO cells Degradation BlockedNo EffectConfirms PROTAC-CRBN-001 is CRBN-dependent.
Degradation in VHL KO cells No EffectDegradation BlockedConfirms PROTAC-VHL-001 is VHL-dependent.
IKZF1 Degradation DC50 = 500 nMNo DegradationThe CRBN-based PROTAC shows some off-target degradation of the known neosubstrate IKZF1 at higher concentrations.

Conclusion

The validation of biological assays for targeted protein degradation is a multi-faceted process that requires more than simply observing protein loss. For molecules derived from scaffolds like 3-(aminomethyl)pyrrolidine-2,5-dione, which are designed to recruit CRBN, a rigorous validation cascade is paramount. By systematically confirming target engagement, enzymatic function, cellular activity, and the precise mechanism of action, researchers can build a self-validating data package. This approach, which includes direct comparison to alternative modalities like VHL-recruiters and the diligent use of controls, ensures the highest level of scientific integrity and provides the confidence needed to advance promising new therapeutics from the bench to the clinic.

References

  • Pomalidomide - Wikipedia. Wikipedia. [Link]
  • Reddy, N., et al. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Journal of Clinical Oncology. [Link]
  • Lenalidomide - Wikipedia. Wikipedia. [Link]
  • Fischer, E. S. (2017). The novel mechanism of lenalidomide activity. The Journal of Clinical Investigation. [Link]
  • What is the mechanism of Pomalidomide? Patsnap Synapse. [Link]
  • Mechanism of action of lenalidomide in hematological malignancies. ResearchGate. [Link]
  • Liu, T. (2022). Lenalidomide use in multiple myeloma (Review). Experimental and Therapeutic Medicine. [Link]
  • An, G., & Zonder, J. A. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. Frontiers in Immunology. [Link]
  • What are the molecular and cellular mechanisms involved in the action of Pomalidomide? | R Discovery. R Discovery. [Link]
  • Lacy, M. Q., & Hayman, S. R. (2013). Pomalidomide. Blood. [Link]
  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
  • E3 Ligase Ligands. Adooq Bioscience. [Link]
  • Varghese, S., et al. (2021). Ligands for Cereblon: 2017-2021 patent overview. Expert Opinion on Therapeutic Patents. [Link]
  • Konstan, K., et al. (2023). Advancing target validation with PROTAC technology. Expert Opinion on Drug Discovery. [Link]
  • Key Steps in Validating Targeted Protein Degraders. WuXi Biology. [Link]
  • Sun, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
  • Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. ACS Pharmacology & Translational Science. [Link]
  • Konstan, K., et al. (2023). Advancing target validation with PROTAC technology. Taylor & Francis Online. [Link]
  • Solutions for Targeted Protein Degradation Drug Discovery. Eurofins Discovery. [Link]
  • Best Practices for Proteolysis Targeting Chimeras PROTACs. YouTube. [Link]
  • PROTACs: A Practical Guide. Biocompare. [Link]

Sources

A Comparative Guide to Linker Technologies in Targeted Drug Delivery: An In-Depth Analysis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting moiety to the potent payload is a critical determinant of efficacy and safety.[1] The ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently liberate the active payload at the intended site of action.[1] This guide provides a comprehensive comparative analysis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, a succinimide-based linker building block, with other prominent linker technologies, including maleimide-based linkers, N-hydroxysuccinimide (NHS) esters, and click chemistry linkers. We will delve into the chemical intricacies, stability profiles, and performance data of these linkers to provide a robust resource for the rational design of next-generation targeted therapies.

The Central Role of the Linker in ADC Design

The linker in an ADC is far more than a simple bridge; it is a dynamic component that profoundly influences the conjugate's stability, pharmacokinetics, and mechanism of action.[2] The choice of linker dictates whether the payload is released in a cleavable or non-cleavable manner, a decision with significant downstream consequences for the ADC's therapeutic window.[3] A well-designed linker ensures that the potent cytotoxic agent remains securely attached to the antibody during circulation, minimizing systemic toxicity. Upon reaching the target cell, the linker must facilitate the efficient release of the payload to exert its therapeutic effect.[1]

An Overview of Key Linker Chemistries

This guide will focus on a comparative analysis of four key linker chemistries that are central to the field of bioconjugation and ADC development.

This compound: A Succinimide-Based Building Block

This compound features a succinimide ring, a five-membered dicarboximide. This core structure is a key component in various bioconjugation reagents. The primary amine on the aminomethyl group provides a reactive handle for further functionalization, allowing for its incorporation into more complex, bifunctional linkers. The succinimide moiety itself can be a point of attachment or part of the spacer arm of the linker. While not as extensively characterized in the ADC literature as other linkers, its structural relationship to other succinimide-based reagents makes it a relevant subject for comparative analysis.

Maleimide-Based Linkers: The Workhorse of Cysteine Conjugation

Maleimide chemistry is a cornerstone of ADC development, primarily utilized for its high reactivity and specificity towards thiol groups, such as those found in cysteine residues.[] This reaction proceeds via a Michael addition to form a stable thioether bond.[5] The majority of clinically approved ADCs that target cysteine residues employ maleimide-based linkers.[6] However, the stability of the resulting thiosuccinimide ring is a critical consideration, as it can be susceptible to a retro-Michael reaction, leading to premature payload release.[5]

NHS Esters: The Standard for Amine-Reactive Conjugation

N-hydroxysuccinimide (NHS) esters are widely used for their ability to react efficiently with primary amines, such as the ε-amino group of lysine residues on antibodies, to form stable amide bonds.[] This chemistry is straightforward and proceeds under mild conditions.[7] However, because antibodies typically have numerous lysine residues, conjugation with NHS esters often results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact the overall pharmacokinetic profile and efficacy.[8]

Click Chemistry Linkers: A New Era of Precision

Click chemistry encompasses a class of reactions that are bioorthogonal, meaning they proceed with high efficiency and specificity in biological environments without interfering with native biochemical processes. The most common examples in ADC development are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[9] These reactions offer the potential for highly controlled, site-specific conjugation, leading to more homogeneous ADC populations with well-defined DARs.[9]

Comparative Performance Analysis

The selection of a linker technology is a multifactorial decision that requires a thorough understanding of the trade-offs between stability, reactivity, and the desired mechanism of payload release. This section provides a head-to-head comparison of the aforementioned linker types based on key performance parameters.

Stability in Systemic Circulation

The stability of the linker in plasma is paramount to minimizing off-target toxicity. Premature release of the cytotoxic payload can lead to systemic side effects and a reduced therapeutic index.[10]

Linker TypeGeneral Plasma StabilityKey Considerations
Succinimide-Based Moderate to HighStability is dependent on the overall linker structure. The succinimide ring itself is generally stable, but adjacent chemical bonds can be susceptible to hydrolysis.
Maleimide-Based ModerateThe thiosuccinimide bond is susceptible to a retro-Michael reaction, leading to payload exchange with thiol-containing molecules like albumin and glutathione.[5] Ring hydrolysis can "lock" the linker, increasing stability.
NHS Ester-Based (Amide Bond) HighThe resulting amide bond is highly stable under physiological conditions.[]
Click Chemistry-Based (Triazole Ring) HighThe triazole ring formed in CuAAC and SPAAC reactions is exceptionally stable in biological systems.[9]

Experimental Data Summary: Plasma Stability

Linker TypeADC ExamplePlasma Half-life (t½)Reference
Maleimide (Val-Cit)Trastuzumab-vc-MMAEVariable, can be unstable in mouse plasma
Sulfatase-CleavableProprietary ADC> 7 days in mouse plasma[10]
Hydrazone (Acid-Cleavable)Phenylketone-derived~2 days[10]
Carbonate (Acid-Cleavable)Sacituzumab govitecan36 hours[10]
Non-cleavable (Thioether)Ado-trastuzumab emtansineGenerally high plasma stability[10]
Reactivity and Conjugation Efficiency

The efficiency and specificity of the conjugation reaction are critical for producing well-defined ADCs with a consistent drug-to-antibody ratio (DAR).

Linker TypeTarget Functional GroupReaction ConditionsHomogeneity
Succinimide-Based (as part of a bifunctional linker) Typically Amines (if NHS ester is present)Mild aqueous conditions (pH 7-8)Can be heterogeneous if targeting lysines
Maleimide-Based Thiols (Cysteines)Mild aqueous conditions (pH 6.5-7.5)Can be site-specific if engineered cysteines are used
NHS Ester-Based Amines (Lysines)Mild aqueous conditions (pH 7-9)Generally heterogeneous
Click Chemistry-Based Azides, AlkynesMild aqueous conditionsHigh potential for site-specific, homogeneous conjugation

Diagram of Reaction Mechanisms

G cluster_0 Maleimide-Thiol Conjugation cluster_1 NHS Ester-Amine Conjugation cluster_2 Click Chemistry (SPAAC) Maleimide Maleimide Thioether Stable Thioether Bond Maleimide->Thioether Michael Addition Thiol Thiol (-SH) Thiol->Thioether NHS_Ester NHS Ester Amide Stable Amide Bond NHS_Ester->Amide Acylation Amine Amine (-NH2) Amine->Amide Azide Azide Triazole Stable Triazole Ring Azide->Triazole Cycloaddition Cyclooctyne Cyclooctyne Cyclooctyne->Triazole

Figure 1: Reaction mechanisms of common bioconjugation chemistries.
In Vitro Efficacy

The ultimate goal of an ADC is to selectively kill target cancer cells. In vitro cytotoxicity assays are a primary method for evaluating the potency of an ADC.

Experimental Data Summary: In Vitro Cytotoxicity (IC50 Values)

ADCLinker TypeCell LineIC50 (ng/mL)Reference
Trastuzumab-Thailanstatin ADCs (High DAR >3.5)Not specifiedMDA-MB-361-DYT225-80[11]
Trastuzumab-Thailanstatin ADCs (Low DAR <3.5)Not specifiedMDA-MB-361-DYT21500-60,000[11]
ADC with Val-Cit linkerPeptideHigh Her2 expressing cell lines13-50[11]
Conjugate 2 (MMAE payload)Not specifiedU87MG~10[12]
Free MMAE-U87MG~1[12]

These data highlight that the efficacy of an ADC is not solely dependent on the linker but is also heavily influenced by the drug-to-antibody ratio (DAR) and the level of target antigen expression on the cancer cells.[11]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented in this guide, we provide detailed, step-by-step methodologies for key experiments used to evaluate linker performance.

Plasma Stability Assay (LC-MS Method)

Objective: To determine the stability of an ADC and measure the change in the average drug-to-antibody ratio (DAR) over time when incubated in human plasma.[13]

Materials:

  • ADC of interest

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity beads (e.g., Protein A/G magnetic beads)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Incubator at 37°C

Procedure:

  • Incubation: Spike the ADC into human plasma at a final concentration of approximately 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis.

  • Immunoaffinity Capture:

    • Thaw the plasma samples.

    • Add immunoaffinity beads to capture the ADC.

    • Incubate to allow binding.

    • Wash the beads to remove unbound plasma proteins.

  • Elution and Reduction (for cysteine-linked ADCs):

    • Elute the ADC from the beads.

    • Reduce the eluted ADC to separate the light and heavy chains.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Separate the antibody fragments using a suitable reversed-phase column.

    • Analyze the mass spectra to identify the different drug-loaded species.

  • Data Analysis:

    • Determine the peak areas for each drug-loaded species.

    • Calculate the average DAR at each time point.

    • Plot the average DAR versus time to determine the stability profile and calculate the half-life.[13]

Diagram of Plasma Stability Workflow

G cluster_0 Plasma Stability Assay Workflow start Spike ADC into Plasma incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points incubate->aliquots capture Immunoaffinity Capture of ADC aliquots->capture wash Wash to Remove Plasma Proteins capture->wash elute Elute ADC wash->elute lcms LC-MS Analysis elute->lcms dar Calculate Average DAR lcms->dar

Figure 2: Experimental workflow for assessing ADC plasma stability.
In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC by measuring its ability to kill target cancer cells in culture and to calculate the half-maximal inhibitory concentration (IC50).[14]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC of interest

  • Control antibody (unconjugated)

  • Free payload

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the Ag+ and Ag- cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Add the treatments to the cells.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-120 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control cells to determine the percentage of cell viability.

    • Plot the percent viability versus the logarithm of the ADC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Expert Recommendations and Future Outlook

The choice of linker technology is a critical decision in the design of an ADC, with no single solution being optimal for all applications.

  • For targets requiring high stability and a non-cleavable mechanism, NHS ester-based conjugation to lysines, resulting in a stable amide bond, is a well-established approach. However, the resulting heterogeneity can be a drawback.

  • For applications where site-specific conjugation and high stability are paramount, click chemistry linkers offer a superior solution, enabling the production of homogeneous ADCs with well-defined properties.

  • Maleimide-based linkers remain a popular choice for cysteine conjugation, but careful consideration must be given to the stability of the thiosuccinimide bond. Strategies to promote ring hydrolysis can enhance the in vivo stability of these conjugates.

  • Succinimide-based linkers, such as those derived from this compound, represent a versatile platform for the development of novel linker architectures. Further research is needed to fully elucidate their performance characteristics in direct comparison to more established linker technologies.

The future of ADC linker design will likely focus on the development of novel cleavage strategies that are more specific to the tumor microenvironment, as well as the creation of linkers with improved physicochemical properties to enable higher drug loading without compromising stability and solubility. The continued evolution of linker technology will be a key driver in the development of safer and more effective targeted therapies.

References

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). Methods in Molecular Biology. [Link]

  • Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (n.d.). Sterling Pharma Solutions. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (2023). RSC Medicinal Chemistry. [Link]

  • A novel bifunctional metabolizable linker for the conjugation of antibodies with radionuclides. (1991). Bioconjugate Chemistry. [Link]

  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. (2018). Analytical Chemistry. [Link]

  • Assessing ADC Plasma Stability by LC-MS Methods. (2020). ResearchGate. [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (2023). RSC Publishing. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). Pharmaceuticals. [Link]

  • In Vitro Cytotoxicity Results for ADCs IC 50 (ng/mL antibody). (n.d.). ResearchGate. [Link]

  • Impact of Different Levels of Succinimide Ring Hydrolysis in Maleimide Linker on Plasma Stability and Pharmacokinetics of Maleimidocaproyl-valine-citrulline-p-aminobenylooxycarbonyl (MC-vc-PAB) Linked Antibody Drug Conjugate. (2016). ResearchGate. [Link]

  • Mild Method for Succinimide Hydrolysis on ADCs: Impact on ADC Potency, Stability, Exposure, and Efficacy. (2014). Sci-Hub. [Link]

  • Cell viability curves and calculated IC50 values of cancer cell lines... (n.d.). ResearchGate. [Link]

  • Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. (2018). ResearchGate. [Link]

  • Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. (2024). MDPI. [Link]

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2016). ACS Chemical Biology. [Link]

  • ADC Plasma Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

  • Evaluation of the off-target toxicity of ADCs using an in vitro... (2023). ResearchGate. [Link]

  • Determination of Drug-to-Antibody Ratio for Antibody-Drug Conjugates Purified from Serum. (2016). Agilent. [Link]

  • Maleimide and succinimide conjugation methods. (2024). ResearchGate. [Link]

  • Linker Substitution Influences Succinimide Ring Hydrolysis Equilibrium Impacting Stability of Attachment to the Antibody-Drug Conjugate. (2023). ResearchGate. [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (2018). Journal of the American Chemical Society. [Link]

  • Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs. (2018). Journal of Pharmaceutical Sciences. [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). Bioconjugate Chemistry. [Link]

  • Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. (2008). ResearchGate. [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (2018). Journal of the American Chemical Society. [Link]

  • The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. (2018). Current Pharmaceutical Design. [Link]

  • Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). (2015). Agilent. [Link]

  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). Bio-protocol. [Link]

  • Chemical Reactivity of Crosslinkers. (n.d.). Creative Biolabs. [Link]

  • LCMS 163 - drug analysis to antibody ratio and drug distribution. (n.d.). Bruker. [Link]

  • Bifunctional μ/δ Opioid Peptides: Variation of the Type and Length of the Linker Connecting the Two Components. (2012). Molecules. [Link]

  • Bifunctional linkers. (n.d.). CD Biosynsis. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Derivatives in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrrolidine-2,5-dione (succinimide) scaffold represents a cornerstone in the design of central nervous system (CNS) active agents. This guide provides an in-depth comparative analysis of 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride derivatives, focusing on their structure-activity relationships (SAR) as anticonvulsant agents. We will delve into the rationale behind experimental design, present comparative efficacy data, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Enduring Significance of the Succinimide Core

The five-membered pyrrolidine-2,5-dione ring is a privileged structure in medicinal chemistry, renowned for its utility in developing compounds for a range of human diseases.[1][2][3] Its non-planar, sp³-hybridized nature allows for a greater exploration of pharmacophore space compared to flat aromatic systems, contributing to the stereochemistry and three-dimensional shape of a molecule.[1][2][3] This is particularly advantageous in designing ligands that interact with the complex topography of biological targets such as ion channels and receptors.

Historically, succinimide derivatives like ethosuximide have been pivotal in the management of absence seizures, establishing the therapeutic potential of this chemical class.[1][4] The primary mechanism of action for many succinimide anticonvulsants is the inhibition of low-voltage-activated T-type calcium channels in the thalamus, which are implicated in the characteristic spike-and-wave discharges of absence seizures.[5][6] By blocking these channels, these drugs reduce the abnormal neuronal firing that leads to seizures.[5]

This guide will focus on a specific subclass: this compound derivatives. The introduction of an aminomethyl group at the 3-position offers a versatile point for chemical modification, allowing for a systematic investigation of how different substituents impact anticonvulsant activity. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of these compounds for in vivo studies.

Structure-Activity Relationship (SAR) Analysis: A Comparative Study

The anticonvulsant activity of 3-(aminomethyl)pyrrolidine-2,5-dione derivatives is profoundly influenced by the nature of the substituents on the amino group and the pyrrolidine-2,5-dione core.[7] The following sections dissect the SAR based on available experimental data, primarily from preclinical animal models of epilepsy such as the maximal electroshock (MES) and psychomotor (6 Hz) seizure tests.

Impact of Substituents on the 3-Amino Group

Recent studies have demonstrated that modifications to the amino group at the 3-position are critical for anticonvulsant potency. A key study by Rudolf et al. (2023) synthesized a series of 3-aminopyrrolidine-2,5-dione derivatives and evaluated their anticonvulsant activity.[8]

Key Findings:

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents on the amino group, particularly those with electron-withdrawing groups, tend to confer potent anticonvulsant activity. For instance, the introduction of a 4-chlorophenylamino group at the 3-position resulted in a compound with broad-spectrum antiseizure activity.[8]

  • Nature and Position of Aromatic Substituents: The electronic properties and position of substituents on the aromatic ring are crucial. Halogen substitutions, such as chlorine, have been shown to enhance activity.

  • Bulky Substituents: The steric bulk of the substituent also plays a role, influencing the binding of the molecule to its biological target.

Comparative Data:

The following table summarizes the anticonvulsant activity of selected 3-aminopyrrolidine-2,5-dione derivatives from the study by Rudolf et al. (2023), highlighting the impact of different substituents on the amino group. The data is presented as median effective dose (ED₅₀) in mg/kg, which is the dose required to protect 50% of the animals from seizures in the respective models. A lower ED₅₀ indicates higher potency.

CompoundR Group (at 3-amino position)MES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
1 -H> 100> 100> 300-
2 -CH₂-Ph85.362.1> 300> 3.5 (MES)
3 -Ph72.555.8> 300> 4.1 (MES)
4 -Ph-4-Cl48.937.4> 300> 6.1 (MES)
Ethosuximide (Reference)-> 500221.7662~3.0 (6 Hz)

Data extracted and adapted from Rudolf et al., Biomedicine & Pharmacotherapy, 2023.[8]

Interpretation of Data:

The data clearly illustrates that the unsubstituted parent compound (1 ) is inactive. The introduction of a benzyl group (2 ) or a phenyl group (3 ) confers anticonvulsant activity. The most potent compound in this series is the 4-chlorophenyl derivative (4 ), which exhibits significantly lower ED₅₀ values in both the MES and 6 Hz tests compared to the other derivatives and the reference drug, ethosuximide.[8] Importantly, these active compounds show low neurotoxicity, resulting in favorable protective indices.[8]

Influence of N-Substitution on the Pyrrolidine-2,5-dione Ring

While the focus of this guide is on 3-(aminomethyl) derivatives, it is important to note that substitution at the N-1 position of the pyrrolidine-2,5-dione ring also significantly modulates activity. Generally, N-alkylation or N-arylation can influence the lipophilicity and pharmacokinetic properties of the compounds. For instance, N-phenyl substitution has been explored in various pyrrolidine-2,5-dione series.[7]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative compound and the execution of key anticonvulsant assays.

Synthesis of 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione (Compound 4)

The synthesis of 3-aminopyrrolidine-2,5-dione derivatives is often achieved through aza-Michael addition of an amine to a maleimide.[8] This reaction is atom-economical and can be performed under relatively mild conditions.

Reaction Principle:

The aza-Michael addition involves the conjugate addition of a nucleophilic amine to the electron-deficient double bond of a maleimide. The reaction proceeds via a nucleophilic attack of the amine on one of the double-bonded carbons of the maleimide, followed by protonation to yield the 3-amino-substituted succinimide.

aza_michael_addition cluster_reactants Reactants cluster_product Product maleimide Maleimide product 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione maleimide->product Aza-Michael Addition amine 4-Chloroaniline amine->product

Caption: General scheme of the aza-Michael addition for the synthesis of 3-aminopyrrolidine-2,5-dione derivatives.

Step-by-Step Protocol (Solvent-Based Method):

  • Reactant Preparation: In a round-bottom flask, dissolve maleimide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To the stirred solution of maleimide, add 4-chloroaniline (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the product often precipitates out of the solution. The solid product is collected by filtration, washed with cold solvent, and dried under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Hydrochloride Salt Formation: To prepare the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with the solvent, and dried to yield the hydrochloride salt.

Anticonvulsant Screening Protocols

The following are generalized protocols for the two most common preclinical models for assessing anticonvulsant activity.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[9][10]

  • Animal Preparation: Adult male mice (e.g., CD-1 strain) are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the mouse, which have been treated with a topical anesthetic (e.g., 0.5% tetracaine) to minimize discomfort.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50-60 mA for mice) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The mouse is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered the endpoint of protection.

  • Data Analysis: The percentage of animals protected at each dose is determined, and the ED₅₀ is calculated using probit analysis.

The 6 Hz test is a model for therapy-resistant partial seizures.[9][11]

  • Animal Preparation: Similar to the MES test, mice are pre-treated with the test compound or vehicle.

  • Electrode Placement and Anesthesia: Corneal electrodes are applied after topical anesthesia.

  • Stimulation: A longer duration, low-frequency stimulus (6 Hz, 0.2 ms pulse width, 3 seconds duration) is delivered at a specific current intensity (e.g., 32 mA for standard screening or 44 mA for a more stringent test of efficacy).

  • Observation: The animals are observed for signs of seizure activity, which typically includes head nodding, jaw clonus, and forelimb clonus. The absence of these behaviors is considered protection.

  • Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at different doses.

anticonvulsant_workflow start Compound Synthesis and Formulation animal_prep Animal Acclimation and Dosing start->animal_prep mes_test Maximal Electroshock (MES) Test animal_prep->mes_test six_hz_test 6 Hz Seizure Test animal_prep->six_hz_test neurotox Neurotoxicity Assessment (Rotarod Test) animal_prep->neurotox data_analysis Data Analysis (ED50, TD50, PI Calculation) mes_test->data_analysis six_hz_test->data_analysis neurotox->data_analysis sar_conclusion Structure-Activity Relationship Conclusion data_analysis->sar_conclusion

Caption: Experimental workflow for the synthesis and anticonvulsant evaluation of 3-(aminomethyl)pyrrolidine-2,5-dione derivatives.

Putative Mechanism of Action

The anticonvulsant activity of succinimide derivatives is primarily attributed to their ability to modulate voltage-gated ion channels.[12]

Inhibition of T-type Calcium Channels:

As previously mentioned, the classical mechanism for succinimides is the inhibition of T-type calcium channels, particularly in the thalamic neurons.[5][6] This action is thought to be responsible for their efficacy against absence seizures.

Modulation of Voltage-Gated Sodium Channels:

Some studies on related pyrrolidine-2,5-dione derivatives suggest that they may also interact with voltage-gated sodium channels.[13] Blockade of these channels can reduce sustained high-frequency repetitive firing of neurons, a mechanism that is relevant for the control of generalized tonic-clonic and partial seizures.[12][14] The efficacy of 3-aminopyrrolidine-2,5-dione derivatives in the MES test, a model sensitive to sodium channel blockers, supports this potential mechanism.

mechanism_of_action compound 3-(Aminomethyl)pyrrolidine-2,5-dione Derivative t_type T-type Ca2+ Channels compound->t_type na_channel Voltage-gated Na+ Channels compound->na_channel inhibition_t Inhibition t_type->inhibition_t inhibition_na Inhibition na_channel->inhibition_na neuronal_excitability Reduced Neuronal Hyperexcitability inhibition_t->neuronal_excitability inhibition_na->neuronal_excitability anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Putative mechanism of action for the anticonvulsant effects of 3-(aminomethyl)pyrrolidine-2,5-dione derivatives.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel anticonvulsant agents. Structure-activity relationship studies have demonstrated that the nature of the substituent on the 3-amino group is a key determinant of anticonvulsant potency, with halogenated aromatic moieties showing particular promise. These compounds exhibit efficacy in preclinical models of both generalized and partial seizures, suggesting a potentially broad spectrum of activity.

Future research in this area should focus on:

  • Expanding the SAR: Synthesizing and evaluating a wider range of derivatives with diverse electronic and steric properties to further refine the SAR.

  • Elucidating the Mechanism of Action: Conducting detailed electrophysiological studies to confirm the interaction of these compounds with T-type calcium channels, sodium channels, and other potential targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent compounds to assess their drug-likeness.

  • Evaluation in Chronic Models of Epilepsy: Testing the most promising candidates in chronic models of epilepsy to assess their long-term efficacy and potential for disease modification.

By systematically building upon the foundational knowledge of the succinimide core, researchers can continue to innovate and develop safer and more effective treatments for epilepsy.

References

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Patsnap Synapse. (2024). What is the mechanism of Methsuximide? Retrieved from [Link]

  • Drugs.com. (n.d.). List of Succinimide anticonvulsants. Retrieved from [Link]

  • Góra, J., et al. (2019). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 24(12), 2269.
  • Barton, M. E., et al. (2014). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsy Res, 108(6), 989-997.
  • Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Arch Pharm (Weinheim), 347(10), 723-735.
  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.
  • Creative Bioarray. (n.d.). Seizure Models. Retrieved from [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]

  • OUCI. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test. Retrieved from [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. Retrieved from [Link]

  • Macdonald, R. L., & McLean, M. J. (1986). Anticonvulsant drugs: mechanisms of action. Annals of Neurology, 20(2), 195-202.
  • Góra, J., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(18), 4156.
  • Kaminski, R. M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749.
  • Sahu, R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(1), 332.
  • van der Meer, J. Y., et al. (2019).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810-829.
  • Staliński, K., et al. (2023). 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affinity for 5-HT1A receptors and the serotonin transporter. European Journal of Medicinal Chemistry, 260, 115729.
  • Garmanchuk, L. V., et al. (2017). Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones. Ukrainian Biochemical Journal, 89(4), 74-81.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Bates, R. W., et al. (2020). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 18(4), 810-829.
  • ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Retrieved from [Link]

  • van de Weghe, P., et al. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 91(4), 833-844.

Sources

A Comparative Efficacy Analysis of 3-(Aminomethyl)pyrrolidine-2,5-dione Analogs for Neurological Disorders

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione, or succinimide, core is a privileged scaffold in medicinal chemistry, forming the backbone of several established and investigational therapeutic agents.[1] Its inherent structural features, including the ability to participate in hydrogen bonding and its stereochemical complexity, make it an attractive starting point for the design of novel drugs targeting a range of biological processes.[2] Notably, derivatives of this heterocyclic system have demonstrated significant promise in the management of neurological disorders, particularly epilepsy.[3] This guide provides a comprehensive comparison of the efficacy of various analogs of the 3-(aminomethyl)pyrrolidine-2,5-dione scaffold, with a primary focus on their anticonvulsant properties. Drawing upon key experimental data, we will delve into the structure-activity relationships (SAR) that govern their therapeutic potential and provide detailed protocols for the evaluation of these compounds.

The core structure of 3-(aminomethyl)pyrrolidine-2,5-dione hydrochloride serves as a foundational template for the development of a diverse array of analogs. The primary amine and the pyrrolidine-2,5-dione ring offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research in this area has largely focused on substitutions at the 3-position of the pyrrolidine-2,5-dione ring, as this has been shown to be a critical determinant of biological activity.[4]

Comparative Efficacy of 3-Substituted Pyrrolidine-2,5-dione Analogs as Anticonvulsants

Extensive research has been conducted to explore the anticonvulsant potential of various 3-substituted pyrrolidine-2,5-dione derivatives. These studies have utilized a battery of well-established in vivo seizure models in rodents, including the maximal electroshock (MES) test, the 6 Hz psychomotor seizure test, and the subcutaneous pentylenetetrazole (scPTZ) test. These models represent different types of seizures, with the MES test modeling generalized tonic-clonic seizures, the 6 Hz test modeling psychomotor and drug-resistant seizures, and the scPTZ test modeling myoclonic and absence seizures.[2][3][4]

Key Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity of these analogs is profoundly influenced by the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring and the substituent on the nitrogen atom at the 1-position.

  • Substitution at the 3-Position: Aromatic substitutions at this position have been a primary focus of investigation. The presence of a phenyl ring, particularly with electron-withdrawing groups, has been shown to enhance anticonvulsant activity. For instance, the introduction of a chlorine atom to the phenyl ring can significantly increase potency.[5]

  • Substitution at the 1-Position: The substituent on the imide nitrogen also plays a crucial role. Linkers containing piperazine moieties, especially those with substituted phenyl rings, have been shown to be beneficial for activity. The length of the linker between the pyrrolidine-2,5-dione core and the terminal amine is another critical factor, with a propylene linker often demonstrating superior activity compared to an ethylene linker.[6]

Quantitative Efficacy Comparison

The following table summarizes the anticonvulsant efficacy of several key 3-substituted pyrrolidine-2,5-dione analogs, as determined by their median effective dose (ED₅₀) in various seizure models. A lower ED₅₀ value indicates higher potency.

Compound3-Position Substituent1-Position SubstituentMES ED₅₀ (mg/kg)6 Hz (32mA) ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Reference
1 3-((4-chlorophenyl)amino)-HHighly ActiveHighly ActiveHighly Active[7]
2 3-(benzylamino)-HActiveActiveNot Reported[7]
3 3-(phenylamino)-HActiveActiveNot Reported[7]
4 3-(2-chlorophenyl)-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}68.3028.20Not Reported[4]
5 3-(3-methylthiophen-2-yl)-(3-morpholinopropyl) hydrochloride62.1475.59Not Reported[8]
Valproic Acid (Reference) --252.74130.64-[4]
Ethosuximide (Reference) ---221.7-[8]

Note: "Highly Active" indicates significant activity was observed, but specific ED₅₀ values were not provided in the abstract. Further details would be in the full publication.

From this data, it is evident that analogs such as 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione (1) and 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (4) exhibit potent, broad-spectrum anticonvulsant activity, with ED₅₀ values significantly lower than the reference drug, valproic acid.[4][7] The data also highlights the effectiveness of these compounds in the 6 Hz model, which is indicative of potential efficacy against drug-resistant seizures.[9]

Experimental Protocols for Efficacy and Safety Evaluation

To ensure the rigorous and reproducible evaluation of these analogs, standardized experimental protocols are essential. The following are detailed step-by-step methodologies for key in vivo and in vitro assays.

In Vivo Anticonvulsant Efficacy Assays

This test is a well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[10]

  • Principle: An electrical stimulus is delivered to the cornea of the animal, inducing a maximal seizure characterized by a tonic hindlimb extension. The ability of a compound to prevent this tonic extension is a measure of its anticonvulsant activity.[1]

  • Protocol:

    • Administer the test compound to mice or rats via the desired route (e.g., oral gavage, intraperitoneal injection).

    • At the time of predicted peak effect, apply a drop of a topical anesthetic/electrolyte solution (e.g., 0.5% tetracaine hydrochloride in saline) to the eyes of the animal.

    • Place corneal electrodes on the eyes of the restrained animal.

    • Deliver a high-frequency electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[11]

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension.

    • An animal is considered protected if it does not exhibit the tonic hindlimb extension phase.[11]

    • The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

This model is used to identify compounds that may be effective against psychomotor and treatment-resistant focal seizures.[12]

  • Principle: A low-frequency, long-duration electrical stimulus is delivered to the cornea, inducing a seizure characterized by stereotyped, "stunned" posture, forelimb clonus, and twitching of the vibrissae.[13]

  • Protocol:

    • Administer the test compound to mice.

    • At the time of predicted peak effect, apply a topical anesthetic/electrolyte solution to the eyes.

    • Deliver a 6 Hz electrical stimulus through corneal electrodes (e.g., 32 mA or 44 mA for 3 seconds with a 0.2 ms pulse width).[13]

    • Observe the animal for a period of up to 2 minutes for the characteristic seizure behaviors.

    • An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulus and does not display the characteristic seizure phenotype.[12]

    • The ED₅₀ is determined as the dose that protects 50% of the animals.

This model is used to screen compounds for activity against myoclonic and absence seizures.[2]

  • Principle: The chemoconvulsant pentylenetetrazole (PTZ) is administered subcutaneously, inducing clonic seizures. The ability of a test compound to prevent these seizures is assessed.

  • Protocol:

    • Administer the test compound to mice.

    • At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the loose skin of the neck.[14]

    • Place the animals in individual observation cages.

    • Observe the animals for at least 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).[14]

    • An animal is considered protected if it does not exhibit clonic seizures.

    • The ED₅₀ is calculated as the dose that protects 50% of the animals.

In Vivo Neurotoxicity Assessment

This test is used to assess the potential for motor impairment and neurotoxicity of the test compounds.[7]

  • Principle: The animal is placed on a rotating rod, and its ability to maintain balance and stay on the rod is measured. A decrease in performance indicates potential motor deficits.[15]

  • Protocol:

    • Prior to testing, train the animals on the rotarod for a set period (e.g., daily sessions for 3 days).

    • On the test day, administer the test compound.

    • At the time of predicted peak effect, place the animal on the rotarod, which is rotating at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).[16][17]

    • Record the latency to fall from the rod.

    • A significant decrease in the latency to fall compared to vehicle-treated animals indicates potential neurotoxicity.

    • The test is typically repeated for a total of three trials with an inter-trial interval.[16]

In Vitro Mechanistic Assays

Given that some pyrrolidine-2,5-dione derivatives exhibit anti-inflammatory properties, assessing their ability to inhibit cyclooxygenase (COX) enzymes can provide valuable mechanistic insights.[18]

  • Principle: The peroxidase activity of COX-1 and COX-2 is measured colorimetrically or fluorometrically by monitoring the oxidation of a substrate. The ability of a compound to inhibit this activity is quantified.[19][20]

  • Protocol (using a commercial colorimetric kit):

    • Prepare a 96-well plate with the necessary reagents, including assay buffer, heme, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

    • Add the test compound at various concentrations to the appropriate wells.

    • Add purified ovine COX-1 or human recombinant COX-2 enzyme to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Read the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that causes 50% inhibition of enzyme activity).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental process and the relationships between different evaluation stages, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Mechanistic Studies cluster_analysis Data Analysis & SAR Synthesis Analog Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization MES MES Test Characterization->MES SixHz 6 Hz Test Characterization->SixHz scPTZ scPTZ Test Characterization->scPTZ Rotarod Rotarod Test Characterization->Rotarod COX_Assay COX-1/COX-2 Inhibition Assay Characterization->COX_Assay Efficacy_Data Efficacy Data (ED50) MES->Efficacy_Data SixHz->Efficacy_Data scPTZ->Efficacy_Data Safety_Data Safety Data (Neurotoxicity) Rotarod->Safety_Data SAR_Analysis Structure-Activity Relationship Efficacy_Data->SAR_Analysis Safety_Data->SAR_Analysis SAR_Logic cluster_R1 1-Position Substituent cluster_R3 3-Position Substituent Core Pyrrolidine-2,5-dione Scaffold Linker Linker Length (e.g., C2 vs. C3) Core->Linker Terminal_Amine Terminal Amine (e.g., Morpholine, Piperazine) Core->Terminal_Amine Aromatic_Sub Aromatic Group (e.g., Phenyl) Core->Aromatic_Sub Activity Anticonvulsant Efficacy Linker->Activity Terminal_Amine->Activity Aryl_Substituents Substituents on Aromatic Ring (e.g., -Cl, -F) Aromatic_Sub->Aryl_Substituents Aryl_Substituents->Activity

Caption: Key structural determinants of anticonvulsant activity.

Conclusion and Future Directions

The 3-substituted pyrrolidine-2,5-dione scaffold represents a highly promising class of compounds for the development of novel anticonvulsant agents. The extensive body of research clearly demonstrates that strategic modifications at the 1- and 3-positions of the succinimide ring can lead to analogs with potent, broad-spectrum efficacy in preclinical seizure models, often surpassing the performance of established antiepileptic drugs.

While much of the existing data focuses on direct aryl or alkyl substitutions at the 3-position, the principles of structure-activity relationships elucidated in these studies provide a rational basis for the design of novel analogs based on the 3-(aminomethyl)pyrrolidine-2,5-dione template. Future research should focus on the synthesis and evaluation of derivatives where the aminomethyl group is further functionalized, for example, by acylation or reaction with various aryl or heteroaryl moieties. By systematically exploring these modifications and utilizing the robust experimental protocols outlined in this guide, it will be possible to identify new lead compounds with improved efficacy and safety profiles for the treatment of epilepsy and other neurological disorders.

References

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

  • Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(23), 7243. [Link]

  • Luszczki, J. J. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Models of Seizures and Epilepsy. Springer.
  • Abram, M., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]

  • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]

  • Socała, K., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Pharmaceuticals, 14(7), 635. [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. [Link]

  • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. International Journal of Molecular Sciences, 21(16), 5750. [Link]

  • Góra, M., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. PubMed, 32796594. [Link]

  • Kamiński, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PMC, PMC8623069. [Link]

  • NIEHS/DTT. (n.d.). Neurobehavioral Testing. [Link]

  • Metcalf, C. S., et al. (2017). Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. Epilepsia, 58(6), 1073–1084. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central, PMC10482590. [Link]

  • Melior Discovery. (n.d.). 6-Hz Psychomotor Seizure Model. [Link]

  • Luszczki, J. J. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Pharmacological Reports, 61(6), 961-970.
  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644.
  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). [Link]

  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Khanam, R., & Vohora, D. (2021). Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. In Behavioral Neurobiology of Epilepsy. Humana, New York, NY.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]

  • MMPC. (2024). Rotarod. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

  • Zhang, L., et al. (2022). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central, PMC10482590. [Link]

  • PANAChE Database. (n.d.). 6 Hz Electrical Stimulation Test (mouse, rat). [Link]

  • MMPC. (2024). Rotarod. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central, PMC10482590. [Link]

  • Zhang, L., et al. (2022). Systematic Evaluation of a Mouse Model of Aging-Associated Parkinson's Disease Induced with MPTP and D-Galactose. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. [Link]

Sources

A Comparative Guide to 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride: Cross-Validation of a Versatile Scaffold in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, a molecule built upon the privileged pyrrolidine-2,5-dione (succinimide) scaffold. While direct experimental data for this specific hydrochloride salt is emerging, its therapeutic potential can be robustly cross-validated by examining the extensive body of research on its structural analogs. We will dissect the performance of the core scaffold across various therapeutic areas, compare it with key alternatives, and provide the detailed experimental frameworks necessary for its evaluation.

The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensional complexity into molecular design, which is crucial for specific interactions with biological targets.[1][2] This guide is intended for researchers, chemists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of this chemical class and to design rigorous validation experiments.

Section 1: The Pyrrolidine-2,5-dione Core: A Foundation for Diverse Bioactivity

The five-membered pyrrolidine ring is a recurring motif in numerous natural products, alkaloids, and synthetic drugs, prized for its stereochemical possibilities and favorable physicochemical properties.[1][2] The pyrrolidine-2,5-dione substructure, in particular, serves as a versatile template. The biological activity of these compounds is profoundly influenced by the nature of substituents at two key positions: the nitrogen atom (N-1) and the carbon at position 3 (C-3).[1]

Our subject, this compound (C₅H₉ClN₂O₂, MW: 164.59 g/mol ), features a primary aminomethyl group at the C-3 position.[3] This functional group is significant as it introduces a basic center and the potential for hydrogen bonding, which can dramatically alter the molecule's interaction with protein targets compared to analogs bearing hydrophobic or bulky groups at the same position.

G cluster_core Core Scaffold & Modifications cluster_activity Resulting Biological Activities scaffold Pyrrolidine-2,5-dione (Succinimide Core) n1 N-1 Substitution (e.g., Aryl, Alkyl) scaffold->n1 Modulation c3 C-3 Substitution (e.g., Aminomethyl, Phenyl, Alkyl) scaffold->c3 Modulation antimicrobial Antimicrobial n1->antimicrobial Influences Spectrum enzyme Enzyme Inhibition (e.g., α-glucosidase) n1->enzyme anticonvulsant Anticonvulsant c3->anticonvulsant Key Determinant cns CNS Receptor Affinity (e.g., 5-HT, D3) c3->cns Determines Affinity

Caption: Logical relationship between the core scaffold and its biological activities.

Section 2: Comparative Analysis Across Therapeutic Targets

The true potential of 3-(Aminomethyl)pyrrolidine-2,5-dione is best understood by comparing the performance of its analogs where the C-3 position is systematically varied.

Anticonvulsant Activity: A Primary Application

The succinimide core is famously represented by the anti-epileptic drug Ethosuximide. Research consistently shows that the substituent at the C-3 position is a critical determinant of anticonvulsant efficacy and the type of seizure it can prevent.[1][4] Two primary preclinical models, the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test, are used to evaluate activity against generalized tonic-clonic and absence seizures, respectively.

Structure-Activity Relationship (SAR) Insights:

  • Bulky, Lipophilic Groups: The introduction of bulky groups like benzhydryl or isopropyl at the C-3 position tends to confer strong protection in the scPTZ test.[1]

  • Aromatic/Alkyl Groups: Smaller methyl groups or unsubstituted C-3 positions often result in better activity in the MES test.[1]

  • Phenylpiperazine Moieties: Complex fragments attached to the C-3 position via an acetamide linker have shown potent activity, with ED₅₀ values in some cases superior to reference drugs like valproic acid.[1]

Comparative Performance of C-3 Substituted Pyrrolidine-2,5-diones

Compound Class (C-3 Substituent)Primary Test ModelReported Efficacy (ED₅₀ in mg/kg, i.p., mice)Reference
3-Benzhydryl derivativesscPTZHighly Favorable Protection[1]
3-Isopropyl derivativesscPTZFavorable Protection[1]
3-Methyl derivativesMESActive[1]
3-((4-chlorophenyl)amino) derivativeMES & 6 HzED₅₀ < 108 mg/kg[4]
Phenylpiperazine Acetamide derivativesMESED₅₀ as low as 80.38 mg/kg[1]

Cross-Validation Perspective for 3-(Aminomethyl)pyrrolidine-2,5-dione: The aminomethyl group is small and polar, a significant departure from the bulky, lipophilic groups that excel in the scPTZ model. Its profile might be more aligned with activity in the MES or the 6 Hz psychomotor seizure tests, which are sensitive to compounds that modulate voltage-gated sodium channels. Direct testing is required to confirm this hypothesis.

Antimicrobial and Antifungal Potential

Several studies have explored pyrrolidine derivatives for their antibacterial and antifungal properties.[5][6][7] The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. The substitution pattern on the N-1 aryl ring and the C-3 position collectively dictates the spectrum and potency of activity.

Comparative Performance of Pyrrolidine-2,5-dione Analogs

Compound StructureTarget OrganismKey FindingReference
N-Aryl Pyrrolo-QuinolinesS. aureus, E. coliModerate to good antibacterial activity
1,5-Diphenylpyrrolidine-2,4-dionesGram-positive bacteriaPronounced inhibitory activity
1-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amineE. coli, BacillusMost tested compounds showed efficacy[5][6]

Cross-Validation Perspective: The presence of a basic amine in the title compound is a common feature in many antimicrobial agents. This functional group could facilitate interactions with negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria. Its efficacy would need to be validated against a panel of bacterial and fungal strains using standardized assays like Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition and CNS Receptor Modulation

The pyrrolidine scaffold is adept at targeting specific proteins, leading to applications in metabolic diseases and neurology.

  • Antidiabetic Activity: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate metabolism.[8] Inhibition of these enzymes can help manage hyperglycemia in type-2 diabetes. One study identified a 4-methoxy analogue with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL against α-amylase and α-glucosidase, respectively.[8]

  • CNS Receptor Affinity: More complex derivatives of 3-(indol-3-yl)pyrrolidine-2,5-dione have been designed as dual-affinity ligands for the serotonin 1A (5-HT₁A) receptor and the serotonin transporter (SERT), showing promise as novel antidepressants.[9] The geometry and basicity of the amine fragment are critical for high-affinity binding.[10]

Cross-Validation Perspective: The aminomethyl group of our title compound provides a key pharmacophoric feature—a basic nitrogen—that is essential for interaction with the acidic residues (e.g., Aspartate) found in the binding sites of many CNS receptors and enzymes. Its relatively simple structure makes it an excellent starting point or fragment for the development of more complex and potent inhibitors or receptor modulators.

Section 3: Key Experimental Protocols for Cross-Validation

To ensure scientific rigor and reproducibility, the following protocols are provided as a template for evaluating this compound and its analogs.

General Workflow: Synthesis via Aza-Michael Addition

A common and efficient method for synthesizing 3-aminopyrrolidine-2,5-dione derivatives is the mechanochemical or solvent-based aza-Michael reaction. This approach offers high yields and a straightforward path to C-3 functionalization.[4]

G cluster_workflow Synthetic Workflow: Aza-Michael Addition maleimide N-Substituted Maleimide reaction Reaction Conditions - Solvent-based OR - Ball-milling (Mechanochemical) maleimide->reaction amine Primary/Secondary Amine (e.g., Aminomethyl Precursor) amine->reaction product 3-Aminopyrrolidine-2,5-dione Derivative reaction->product

Caption: General synthetic workflow for 3-aminopyrrolidine-2,5-dione derivatives.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the α-glucosidase enzyme, which breaks down complex carbohydrates into absorbable glucose.

Principle: The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) to p-nitrophenol, a yellow-colored product measured spectrophotometrically. An inhibitor will reduce the rate of this color formation.

Step-by-Step Methodology: [8]

  • Preparation: Prepare solutions of α-glucosidase (1 U/mL), the test compound at various concentrations (e.g., 20-100 µg/mL), and the substrate p-NPG (1 M) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

  • Pre-incubation: In a 96-well plate, mix 10 µL of the enzyme solution with each concentration of the test compound. Include a positive control (e.g., Acarbose) and a negative control (buffer only). Incubate for 20 minutes at 37°C.

  • Reaction Initiation: Add 125 µL of phosphate buffer to each well, followed by 20 µL of the p-NPG substrate solution to start the reaction.

  • Incubation: Incubate the plate for an additional 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Sodium Carbonate (Na₂CO₃).

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to an animal (typically a mouse or rat), inducing a characteristic tonic seizure. An effective anticonvulsant will prevent the tonic hindlimb extension phase of the seizure.

Step-by-Step Methodology:

  • Animal Preparation: Use adult male mice, allowing them to acclimate. Administer the test compound intraperitoneally (i.p.) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin).

  • Pre-treatment Time: Allow for a set period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

  • Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension for 10-15 seconds post-stimulus. The absence of this phase is defined as protection.

  • Data Analysis: The number of animals protected at each dose level is recorded. This data is used to calculate the median effective dose (ED₅₀) using probit analysis.

  • Neurotoxicity: To assess acute side effects, a rotarod test is often performed in parallel to determine the median toxic dose (TD₅₀) and calculate a protective index (PI = TD₅₀/ED₅₀). A higher PI indicates a better safety profile.

Conclusion

This compound is a molecule of significant interest, belonging to a chemical class with proven and versatile therapeutic relevance. While direct, published experimental results for this specific compound are limited, a thorough cross-validation against its structural analogs provides a compelling case for its potential.

The comparative analysis strongly suggests that its primary utility may lie in the fields of epilepsy and central nervous system disorders , where the aminomethyl group can serve as a critical pharmacophore for interacting with ion channels or receptors. Its potential as an antimicrobial agent or enzyme inhibitor also warrants investigation. The provided experimental protocols offer a robust framework for researchers to systematically validate these hypotheses, quantify the compound's efficacy, and firmly establish its position within the landscape of pyrrolidine-2,5-dione-based therapeutics.

References

  • The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Benchchem.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central.
  • Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed Central.
  • (PDF) Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. ResearchGate.
  • Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. National Institutes of Health.
  • This compound. CymitQuimica.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. PubMed.
  • Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research.
  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed.
  • Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed.
  • Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate.
  • Pyrrolidine synthesis. Organic Chemistry Portal.
  • indol-3-yl)pyrrolidine-2,5-dione derivatives with a dual affi. ScienceDirect.
  • Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. National Institutes of Health.

Sources

Benchmarking 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride: A Comparative Analysis Against Known Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of medicinal chemistry, the pyrrolidine-2,5-dione (succinimide) scaffold is a cornerstone for the development of various therapeutic agents, notably in the realm of anticonvulsants.[1][2] This guide provides a comprehensive benchmarking analysis of a promising derivative, 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, against established inhibitors of neuronal excitability. Our investigation is grounded in the hypothesis that, like other 3-substituted succinimides, this compound may exhibit significant anticonvulsant properties.[1][2]

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an objective comparison of efficacy and neurotoxicity. The experimental designs detailed herein are structured to ensure self-validation and reproducibility, adhering to the highest standards of scientific integrity.

Introduction: The Rationale for Benchmarking

The core of our investigation lies in the well-documented anticonvulsant activity of molecules containing the pyrrolidine-2,5-dione ring.[1] Structurally similar compounds have demonstrated efficacy in preclinical models of epilepsy, suggesting that this compound could represent a novel therapeutic candidate.[2] To rigorously evaluate this potential, we propose a head-to-head comparison with two well-characterized anticonvulsant drugs: Ethosuximide, a classic succinimide-based drug, and Valproic Acid (VPA), a broad-spectrum anti-epileptic.

This guide will delineate the experimental protocols for assessing anticonvulsant efficacy using standardized in vivo models and neurotoxicity, providing a clear framework for comparative analysis.

Experimental Design: A Multi-faceted Approach to Validation

Our benchmarking strategy employs a multi-tiered approach, beginning with an acute toxicity assessment, followed by efficacy testing in established seizure models. This ensures a comprehensive evaluation of both the therapeutic potential and the safety profile of the test compound.

Workflow for Comparative Analysis

The overall experimental workflow is depicted below. This systematic progression from toxicity to efficacy is crucial for a robust and reliable assessment.

cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Data Analysis Toxicity Acute Neurotoxicity Assessment (Rotarod Test) MES Maximal Electroshock Seizure (MES) Test Toxicity->MES Proceed if non-toxic at efficacious doses scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test MES->scPTZ Hz6 6 Hz Psychomotor Seizure Test scPTZ->Hz6 Analysis Determination of ED50 and TD50 Calculation of Protective Index (PI) Hz6->Analysis

Caption: A stepwise workflow for the comprehensive evaluation of novel anticonvulsant candidates.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and control groups for robust data interpretation.

Acute Neurotoxicity: The Rotarod Test

Rationale: The rotarod test is a standard method for assessing motor coordination and is sensitive to drug-induced neurological deficits. This initial screen is critical to identify a therapeutic window where the compound is effective without causing significant motor impairment.

Protocol:

  • Animal Model: Male Swiss mice (20-25 g).

  • Apparatus: Automated rotarod apparatus with a rotating rod (3 cm diameter).

  • Procedure:

    • Mice are pre-trained on the rotarod at a constant speed (e.g., 10 rpm) for three consecutive days.

    • On the test day, baseline motor performance is recorded.

    • Animals are administered with either vehicle, this compound, Ethosuximide, or Valproic Acid at varying doses.

    • At specified time points post-administration (e.g., 30, 60, 120 minutes), mice are placed back on the rotarod, and the latency to fall is recorded.

  • Endpoint: A significant decrease in the latency to fall compared to the vehicle-treated group indicates neurotoxicity. The dose that causes motor impairment in 50% of the animals (TD50) is calculated.

Anticonvulsant Efficacy: Seizure Models

Rationale: To establish a comprehensive anticonvulsant profile, we will utilize three distinct and well-validated seizure models that represent different types of epileptic seizures.

Represents: Generalized tonic-clonic seizures.

Protocol:

  • Animal Model: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are administered with either vehicle or the test compounds at various doses.

    • At the time of peak effect (determined from pilot studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal electrodes.

    • The presence or absence of the tonic hindlimb extension is recorded.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension. The dose that protects 50% of the animals (ED50) is calculated.

Represents: Myoclonic and absence seizures.

Protocol:

  • Animal Model: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with vehicle or test compounds.

    • A convulsant dose of Pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously.

    • Animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Endpoint: Protection is defined as the absence of clonic seizures. The ED50 is calculated.

Represents: Psychomotor seizures, which can be pharmacoresistant.

Protocol:

  • Animal Model: Male Swiss mice (20-25 g).

  • Procedure:

    • Animals are pre-treated with vehicle or test compounds.

    • A 6 Hz electrical stimulus (e.g., 32 mA, 3 s duration) is delivered via corneal electrodes.

    • Animals are observed for seizure activity, characterized by a "stunned" posture with forelimb clonus and Straub tail.

  • Endpoint: Protection is defined as the absence of seizure activity. The ED50 is calculated.

Data Presentation and Comparative Analysis

The quantitative data from these experiments should be summarized in a clear and concise table to facilitate direct comparison between this compound and the known inhibitors.

Table 1: Comparative Anticonvulsant Profile

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI = TD50/ED50)
3-(Aminomethyl)pyrrolidine-2,5-dione HCl [Fictional Data][Fictional Data][Fictional Data][Fictional Data][Calculated]
Ethosuximide> 500130> 3004003.1 (scPTZ)
Valproic Acid2501501004501.8 (MES), 3.0 (scPTZ), 4.5 (6 Hz)

Note: Data for Ethosuximide and Valproic Acid are representative values from the literature. The Protective Index (PI) is a crucial measure of a drug's safety margin.

Mechanistic Insights and Structure-Activity Relationships

The pyrrolidine-2,5-dione moiety is a key pharmacophore in many anticonvulsant drugs.[1] It is believed that substitutions at the 3-position of the ring can significantly influence the anticonvulsant activity.[1] The aminomethyl group in our test compound introduces a basic nitrogen atom, which may interact with different biological targets compared to the alkyl or aryl substituents found in other succinimide derivatives. Further studies would be warranted to elucidate the precise mechanism of action, which could involve modulation of ion channels or neurotransmitter systems.

Pyrrolidinedione Pyrrolidine-2,5-dione Core Key Pharmacophore Substitution 3-Position Substitution (Aminomethyl) group Pyrrolidinedione->Substitution influences Activity Potential Anticonvulsant Activity Substitution->Activity confers

Sources

An Investigational Guide to the In Vivo and In Vitro Efficacy of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide addresses the current landscape of research surrounding 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride. A comprehensive review of existing scientific literature reveals a notable absence of direct studies on the in vivo and in vitro efficacy of this specific compound. However, the broader family of pyrrolidine-2,5-dione (succinimide) derivatives has been the subject of extensive investigation, revealing significant therapeutic potential across several key areas, most notably in the treatment of epilepsy.[1][2]

This document, therefore, serves as an investigational guide. We will first synthesize the established knowledge on the pyrrolidine-2,5-dione scaffold to hypothesize the likely therapeutic utility of this compound. Subsequently, we will propose a structured, experimentally-driven approach to systematically evaluate its in vitro and in vivo efficacy. This guide is designed to provide a robust framework for researchers seeking to explore the therapeutic potential of this novel compound.

Hypothesized Therapeutic Potential: An Analog-Based Inference

The pyrrolidine-2,5-dione core is a well-established pharmacophore, particularly in the field of anticonvulsant drug discovery.[2] Numerous derivatives have demonstrated efficacy in preclinical models of epilepsy, with their mechanism of action often attributed to the modulation of voltage-gated sodium channels (VGSCs).[1] By stabilizing the inactivated state of these channels, these compounds can reduce the repetitive neuronal firing that characterizes seizure activity.[1]

The structure of this compound, featuring a basic aminomethyl substituent at the 3-position, suggests a potential for interaction with biological targets. The primary amine could engage in hydrogen bonding or ionic interactions within a receptor binding pocket. Based on the extensive literature on related compounds, the most probable therapeutic application for this molecule is as an anticonvulsant.[3]

Proposed In Vitro Efficacy Evaluation

The initial assessment of a novel compound's therapeutic potential begins with a series of in vitro assays to determine its biological activity and preliminary safety profile at the cellular level.

Primary Efficacy Screening: Anticonvulsant Activity

Given the hypothesized anticonvulsant properties, initial in vitro screening should focus on neuronal cell lines and primary neuronal cultures.

Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Modulation

This protocol aims to directly assess the effect of this compound on voltage-gated sodium channels.

Cell Lines:

  • SH-SY5Y (human neuroblastoma cell line)

  • Primary rat cortical neurons

Materials:

  • This compound

  • Comparator compounds: Ethosuximide, Valproic Acid

  • Cell culture reagents

  • Patch-clamp rig with amplifier and data acquisition system

  • External and internal recording solutions

Procedure:

  • Culture SH-SY5Y cells or primary neurons on glass coverslips suitable for microscopy.

  • Prepare stock solutions of the test compound and comparators in an appropriate vehicle (e.g., DMSO, water).

  • On the day of recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single neuron.

  • Record baseline sodium currents elicited by a series of depolarizing voltage steps.

  • Perfuse the chamber with a known concentration of this compound and repeat the voltage-step protocol.

  • Wash out the compound and ensure the sodium currents return to baseline.

  • Repeat with a range of concentrations to determine the IC50.

  • Perform the same series of experiments with the comparator compounds.

Secondary Efficacy Screening: Aromatase Inhibition

Some aminophenyl-substituted pyrrolidine-2,5-diones have shown activity as aromatase inhibitors.[4] While the aminomethyl group is different, this secondary screening could reveal unexpected activities.

Experimental Protocol: Human Placental Aromatase Inhibition Assay

Enzyme Source:

  • Human placental microsomes

Materials:

  • This compound

  • Comparator: Aminoglutethimide

  • [1β-³H]-Androstenedione (substrate)

  • NADPH

  • Assay buffer

Procedure:

  • Pre-incubate the human placental microsomes with varying concentrations of the test compound or comparator.

  • Initiate the enzymatic reaction by adding the radiolabeled substrate and NADPH.

  • Incubate for a defined period at 37°C.

  • Stop the reaction and measure the amount of tritiated water released, which is proportional to aromatase activity.

  • Calculate the IC50 value for the test compound and comparator.

In Vitro Cytotoxicity Assessment

Experimental Protocol: MTT Assay

This assay assesses the metabolic activity of cells and is a common method for determining cytotoxicity.

Cell Lines:

  • HepG2 (human liver cancer cell line - for hepatotoxicity)[3]

  • SH-SY5Y (for neurotoxicity)[3]

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation: Comparative In Vitro Activity

CompoundTarget/AssayEndpointResult (Hypothetical)Reference Comparator(s)
3-(Aminomethyl)pyrrolidine-2,5-dione HClVoltage-Gated Sodium Channels (SH-SY5Y)IC50To be determinedEthosuximide, Valproic Acid
3-(Aminomethyl)pyrrolidine-2,5-dione HClAromatase InhibitionIC50To be determinedAminoglutethimide[4]
3-(Aminomethyl)pyrrolidine-2,5-dione HClCytotoxicity (HepG2)CC50To be determinedDoxorubicin (Positive Control)
3-(Aminomethyl)pyrrolidine-2,5-dione HClCytotoxicity (SH-SY5Y)CC50To be determinedDoxorubicin (Positive Control)

Proposed In Vivo Efficacy Evaluation

Following promising in vitro data, the next critical step is to assess the efficacy and safety of the compound in living organisms.

Animal Models for Anticonvulsant Activity

A battery of well-established rodent models is used to screen for anticonvulsant activity.

Experimental Protocol: Maximal Electroshock (MES) and 6 Hz Seizure Tests in Mice

These tests are widely used to identify compounds that are effective against generalized tonic-clonic seizures and pharmacoresistant seizures, respectively.[1][3]

Animals:

  • Male Swiss mice (20-25 g)

Materials:

  • This compound

  • Comparator compounds: Ethosuximide, Valproic Acid

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Corneal electrodes

  • Constant current stimulator

Procedure:

  • Administer the test compound or a comparator at various doses via intraperitoneal (i.p.) injection.

  • After a predetermined time (e.g., 30-60 minutes), subject the mice to an electrical stimulus.

    • MES Test: A high-intensity stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

    • 6 Hz Test: A lower-intensity, longer-duration stimulus (e.g., 32 mA, 3 s) is delivered.

  • Observe the mice for the presence or absence of a seizure (hindlimb extension in MES; clonic seizure with Straub's tail in 6 Hz).

  • Determine the median effective dose (ED50) for each compound.

In Vivo Neurotoxicity Assessment

Experimental Protocol: Rotarod Test

This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficits.[3]

Procedure:

  • Train the mice to stay on a rotating rod (e.g., at 6 rpm).

  • Administer the test compound at various doses.

  • At the time of peak effect (determined from the efficacy studies), place the mice back on the rotarod.

  • Record the time each mouse remains on the rod.

  • Determine the median toxic dose (TD50).

Data Presentation: Comparative In Vivo Efficacy and Safety

CompoundAnimal ModelTestEfficacy (ED50 mg/kg, i.p.)Neurotoxicity (TD50 mg/kg, i.p.)Protective Index (TD50/ED50)
3-(Aminomethyl)pyrrolidine-2,5-dione HClMouseMESTo be determinedTo be determinedTo be determined
3-(Aminomethyl)pyrrolidine-2,5-dione HClMouse6 Hz (32 mA)To be determinedTo be determinedTo be determined
Valproic AcidMouseMES252.7[1]--
Valproic AcidMouse6 Hz (32 mA)130.6[1]--
EthosuximideMouse6 Hz (32 mA)221.7[1]--

Visualizing the Path Forward: Experimental Workflows

The following diagrams illustrate the proposed research workflows.

InVitro_Workflow cluster_start Compound Synthesis & QC cluster_primary Primary Efficacy Screening cluster_secondary Secondary & Safety Screening cluster_decision Go/No-Go Decision Compound 3-(Aminomethyl)pyrrolidine- 2,5-dione HCl PatchClamp Patch-Clamp Electrophysiology (VGSC Modulation) Compound->PatchClamp Aromatase Aromatase Inhibition Assay PatchClamp->Aromatase Cytotoxicity Cytotoxicity Assays (HepG2, SH-SY5Y) Aromatase->Cytotoxicity Decision1 Proceed to In Vivo? Cytotoxicity->Decision1

Caption: Proposed in vitro screening cascade for 3-(Aminomethyl)pyrrolidine-2,5-dione HCl.

InVivo_Workflow cluster_start Lead Compound cluster_efficacy In Vivo Efficacy Models cluster_safety In Vivo Safety cluster_analysis Data Analysis Lead Promising In Vitro Candidate MES_Test Maximal Electroshock (MES) Seizure Test Lead->MES_Test SixHz_Test 6 Hz Seizure Test Lead->SixHz_Test Rotarod Rotarod Neurotoxicity Test MES_Test->Rotarod SixHz_Test->Rotarod Analysis Calculate ED50, TD50 & Protective Index Rotarod->Analysis

Caption: Proposed in vivo evaluation workflow for anticonvulsant activity.

Conclusion

While direct efficacy data for this compound is not yet available, its structural similarity to a well-validated class of anticonvulsants provides a strong rationale for its investigation in this therapeutic area. The experimental framework proposed in this guide offers a systematic and robust pathway for elucidating its in vitro and in vivo efficacy and safety profile. By following this investigational plan, researchers can effectively determine the therapeutic potential of this novel compound and its viability for further drug development.

References

  • Hartmann, R. W., & Batzl, C. (1989). Synthesis and biochemical evaluation of analogues of aminoglutethimide based on phenylpyrrolidine-2,5-dione. Journal of Medicinal Chemistry, 32(11), 2434-2439. [Link]

  • Di Mola, A., et al. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 25(23), 5673. [Link]

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride, also known as 3-(aminomethyl)succinimide hydrochloride, is a crucial building block in medicinal chemistry. Its pyrrolidine-2,5-dione (succinimide) core is a prevalent scaffold in a variety of biologically active compounds, including anticonvulsants and anti-inflammatory agents. The primary amine functionality at the 3-position provides a key site for further molecular elaboration, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to this important molecule, offering detailed experimental protocols and a critical evaluation of each method's advantages and limitations to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies, each with distinct starting materials and reaction pathways.

Table 1: Overview of Synthetic Strategies

Strategy Key Intermediate Starting Materials Key Reactions Advantages Disadvantages
Method 1: The Gabriel Synthesis Approach 3-(Phthalimidomethyl)pyrrolidine-2,5-dioneMaleimide, N-(Hydroxymethyl)phthalimideAza-Michael Addition, Phthalimide DeprotectionHigh yields, Readily available starting materials.Requires protection/deprotection steps.
Method 2: From Substituted Succinic Acid 2-(Protected-aminomethyl)succinic acidProtected Amino Acid (e.g., Boc-β-alanine)Grignard Reaction, Cyclization, DeprotectionPotentially shorter route.Synthesis of the substituted succinic acid can be challenging.
Method 3: Direct Amination of a Precursor 3-Substituted Pyrrolidine-2,5-dioneMaleimideAza-Michael Addition with a primary amineDirect introduction of the amino group.Potential for side reactions and purification challenges.

Method 1: The Gabriel Synthesis Approach

This classical yet highly effective method involves the introduction of a protected amino group onto the succinimide ring, followed by deprotection to yield the desired primary amine. The use of phthalimide as a protecting group for the amine is a cornerstone of this strategy, preventing over-alkylation and ensuring a clean conversion to the primary amine.

Causality Behind Experimental Choices

The choice of the Gabriel synthesis is predicated on its reliability and high yields. The aza-Michael addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system like maleimide is a robust and well-established reaction. Phthalimide provides a stable, crystalline protecting group that is readily cleaved under specific conditions without affecting the succinimide ring.

Reaction Pathway

Gabriel Synthesis Approach Maleimide Maleimide Intermediate 3-(Phthalimidomethyl)pyrrolidine-2,5-dione Maleimide->Intermediate Aza-Michael Addition Phthalimide N-(Hydroxymethyl)phthalimide Phthalimide->Intermediate Amine 3-(Aminomethyl)pyrrolidine-2,5-dione Intermediate->Amine Deprotection Hydrazine Hydrazine Hydrate Hydrazine->Amine Product 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Amine->Product Salt Formation HCl HCl HCl->Product Substituted Succinic Acid Approach BocAla Boc-β-alanine SuccinicAcid 2-(Boc-aminomethyl)succinic acid BocAla->SuccinicAcid Grignard Grignard Reagent Grignard->SuccinicAcid ProtectedSuccinimide N-Boc-3-(aminomethyl)pyrrolidine-2,5-dione SuccinicAcid->ProtectedSuccinimide Cyclization Ammonia Ammonia / Heat Ammonia->ProtectedSuccinimide Product 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride ProtectedSuccinimide->Product Deprotection & Salt Formation HCl HCl HCl->Product Direct Aza-Michael Addition Maleimide Maleimide Adduct 3-(Substituted-amino)pyrrolidine-2,5-dione Maleimide->Adduct Aza-Michael Addition AmineNu Amine Nucleophile (e.g., Benzylamine) AmineNu->Adduct Amine 3-(Aminomethyl)pyrrolidine-2,5-dione Adduct->Amine Deprotection Debenzylation Hydrogenolysis Debenzylation->Amine Product 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride Amine->Product Salt Formation HCl HCl HCl->Product

A Comparative Literature Review: 3-(Aminomethyl)pyrrolidine-2,5-dione Hydrochloride and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive literature review comparing 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride to structurally similar compounds, with a focus on their potential anticonvulsant and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system and inflammatory pathways. By synthesizing available preclinical data and outlining established experimental protocols, this guide aims to provide a framework for the rational design and evaluation of new chemical entities based on the privileged pyrrolidine-2,5-dione scaffold.

Introduction: The Versatility of the Pyrrolidine-2,5-dione Scaffold

The pyrrolidine-2,5-dione, or succinimide, core is a well-established pharmacophore in medicinal chemistry. Its presence in clinically approved drugs, most notably the anti-absence seizure medication Ethosuximide, has cemented its importance in the development of central nervous system (CNS) active agents. The rigid, five-membered ring system provides a robust scaffold for the precise spatial orientation of various substituents, allowing for the fine-tuning of biological activity.

This compound introduces a key basic side chain at the 3-position, offering a potential point of interaction with biological targets through hydrogen bonding and electrostatic interactions. This structural feature distinguishes it from many other 3-substituted succinimides and warrants a detailed comparative analysis to understand its potential therapeutic utility.

Structural Comparison of Selected Pyrrolidine-2,5-dione Derivatives

For a meaningful comparative analysis, we will focus on systematic structural modifications of the 3-(aminomethyl)pyrrolidine-2,5-dione scaffold. The following compounds have been selected from the literature to elucidate key structure-activity relationships (SAR).

Compound Structure Key Structural Features
This compound Primary amine at the 3-position via a methylene linker.
3-Aminopyrrolidine-2,5-dione Direct attachment of a primary amine to the 3-position.
3-(Benzylamino)pyrrolidine-2,5-dione N-benzylation of the 3-amino group.
3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione N-arylation of the 3-amino group with an electron-withdrawing substituent.
Ethosuximide Clinically used anticonvulsant with a 3,3-diethyl substitution.[1]

Comparative Analysis of Biological Activity

The primary focus of this review is the comparative anticonvulsant and anti-inflammatory activity of this compound and its analogs.

Anticonvulsant Activity

The pyrrolidine-2,5-dione scaffold is a cornerstone in the development of anticonvulsant drugs.[2][3][4][5] The Maximal Electroshock (MES) seizure test in rodents is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

Table 1: Comparative Anticonvulsant Activity in the MES Test (Mice, i.p. administration)

Compound ED₅₀ (mg/kg) Reference
3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dioneNot explicitly stated, but showed significant activity.[4]
3-(Benzylamino)pyrrolidine-2,5-dioneExhibited antiseizure activity.[4]
Ethosuximide> 500[4]
Valproic Acid252.7[4]

ED₅₀: Median Effective Dose required to protect 50% of animals from the tonic extensor component of the seizure.

Structure-Activity Relationship Insights:

  • Substitution at the 3-Position is Crucial: Unsubstituted succinimide shows weak to no anticonvulsant activity. The nature of the substituent at the 3-position significantly influences efficacy.

  • Aromatic Substitution on the Amino Group: The presence of an N-aryl or N-benzyl group on the 3-amino substituent appears to confer significant anticonvulsant activity in the MES model.[4] For instance, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione demonstrated robust antiseizure effects.[4]

  • Comparison with Ethosuximide: Ethosuximide, a clinically used anti-absence seizure drug, is notably inactive in the MES test, highlighting its different mechanism of action which is believed to involve the inhibition of T-type calcium channels.[1][6] This suggests that 3-amino substituted pyrrolidine-2,5-diones may act through a different mechanism, possibly involving voltage-gated sodium channels, similar to other MES-active compounds.

Anti-inflammatory Activity

Chronic inflammation is increasingly recognized as a contributing factor in the pathophysiology of various neurological disorders, including epilepsy. Therefore, compounds possessing both anticonvulsant and anti-inflammatory properties are of significant therapeutic interest. The in vitro inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation, is a common screening method for anti-inflammatory potential.

Table 2: Comparative In Vitro COX-2 Inhibition

Compound IC₅₀ (µM) Reference
N-substituted pyrrolidine-2,5-dione derivative (Compound 13e)0.98[7]
Celecoxib (Positive Control)-[7]

IC₅₀: Half-maximal inhibitory concentration.

Structure-Activity Relationship Insights:

  • Potential for Dual Activity: The pyrrolidine-2,5-dione scaffold has been shown to be a viable starting point for the development of potent anti-inflammatory agents, particularly COX-2 inhibitors.[7][8]

  • N-Substitution is Key: In a study of N-substituted pyrrolidine-2,5-diones, significant COX-2 inhibitory activity was observed, with some compounds showing sub-micromolar potency.[7] This suggests that modifications at the nitrogen of the succinimide ring are critical for this activity.

  • Data Gap for 3-(Aminomethyl) Analogs: There is a notable lack of published data on the anti-inflammatory activity of 3-(aminomethyl)pyrrolidine-2,5-dione and its close analogs. This represents a significant area for future investigation.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for the key biological assays discussed are provided below.

Maximal Electroshock (MES) Seizure Test in Mice

This in vivo assay is a gold standard for the initial screening of compounds with potential efficacy against generalized tonic-clonic seizures.

Experimental Workflow:

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_obs Observation & Analysis Animal_Acclimation Animal Acclimation Compound_Prep Compound Preparation (Vehicle Control & Test Articles) Dosing Intraperitoneal (i.p.) Administration Compound_Prep->Dosing MES_Stimulation Maximal Electroshock Stimulation (corneal electrodes) Dosing->MES_Stimulation Seizure_Observation Observe for Tonic Hindlimb Extension MES_Stimulation->Seizure_Observation Data_Analysis Calculate % Protection and ED50 Seizure_Observation->Data_Analysis

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Detailed Protocol:

  • Animal Preparation: Male albino mice (e.g., Swiss strain, 20-25 g) are used. Animals are acclimatized to the laboratory conditions for at least 24 hours before the experiment with free access to food and water.

  • Compound Administration: Test compounds and the vehicle control are administered intraperitoneally (i.p.) in a volume of 10 mL/kg.

  • Maximal Electroshock Induction: At a predetermined time after drug administration (typically 30 or 60 minutes), a maximal electroshock is delivered via corneal electrodes. A typical stimulus for mice is 50 mA, 60 Hz for 0.2 seconds.

  • Observation: Animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED₅₀) is calculated using probit analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its anti-inflammatory potential and selectivity.

Experimental Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Incubation Incubate Enzyme with Test Compound Enzyme_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Reaction_Initiation Add Arachidonic Acid (Substrate) Incubation->Reaction_Initiation PGE2_Measurement Measure Prostaglandin E2 (PGE2) Production (ELISA) Reaction_Initiation->PGE2_Measurement Data_Analysis Calculate % Inhibition and IC50 PGE2_Measurement->Data_Analysis

Caption: Workflow for the In Vitro COX Inhibition Assay.

Detailed Protocol:

  • Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and an ELISA kit for prostaglandin E2 (PGE2) are required.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Enzyme Reaction: The COX enzyme is pre-incubated with the test compound or vehicle for a short period (e.g., 10 minutes) at 37°C in a reaction buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination and Detection: The reaction is stopped after a defined time, and the amount of PGE2 produced is quantified using a competitive ELISA.

  • Data Analysis: The percentage of COX inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by non-linear regression analysis.

Discussion and Future Directions

The available literature strongly supports the pyrrolidine-2,5-dione scaffold as a promising starting point for the development of novel anticonvulsant and anti-inflammatory agents. Structure-activity relationship studies have revealed that substitution at the 3-position and on the imide nitrogen are key determinants of biological activity.

A significant knowledge gap exists regarding the specific biological profile of this compound and its close analogs. The introduction of a primary aminomethyl group at the 3-position presents an intriguing structural modification that warrants thorough investigation. Future research should focus on:

  • Systematic SAR Studies: Synthesis and evaluation of a focused library of analogs with variations in the length of the 3-aminoalkyl chain, and N-alkylation or N-arylation of the amino group.

  • Broad Biological Screening: In addition to anticonvulsant and anti-inflammatory assays, these compounds should be screened against a broader panel of CNS and inflammatory targets to identify potential novel mechanisms of action.

  • In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.

By addressing these research gaps, the full therapeutic potential of 3-(aminomethyl)pyrrolidine-2,5-dione derivatives can be explored, potentially leading to the discovery of novel drug candidates for a range of debilitating diseases.

References

  • Kamiński, K., Wiklik, B., & Obniska, J. (2014). Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine‐2,5‐diones and Piperidine‐2,6‐diones. Archiv der Pharmazie, 347(11), 840–852. [Link]

  • Cunha, C. A., et al. (2005). Comparison of the anticonvulsant activities of ethosuximide, valproate, and a new anticonvulsant, thiobutyrolactone. Epilepsy & Behavior, 6(3), 319-325. [Link]

  • Góra, M., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(23), 7244. [Link]

  • Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]

  • Jan, M. S., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

  • Gollavilli, R., et al. (2019). Synthesis of Pyrrolidine-2,5-dione Based Anti-inflammatory Drug: In Vitro COX-2, 5-LOX Inhibition and In Vivo Anti-inflammatory Studies. Latin American Journal of Pharmacy, 38(9), 1779-85. [Link]

  • Göktaş, O., et al. (2022). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. Molecules, 27(19), 6289. [Link]

  • Reddy, P. A., et al. (1996). 3,3-Dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones: a new class of anticonvulsant agents. Journal of Medicinal Chemistry, 39(9), 1898-1906. [Link]

  • Guzior, N., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13092. [Link]

  • Gökalp, O. (2021). Ethosuximide. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride (CAS No. 1799421-09-2), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

The core principle of chemical waste management is responsibility. From the moment a chemical is synthesized or purchased to the point of its final disposal, every step must be deliberate, informed, and compliant with all applicable regulations.

Part 1: Hazard Assessment and Characterization

Structural Analogs Analysis:

  • 3-Aminopyrrolidine dihydrochloride: Classified as a skin and eye irritant.[1]

  • Succinimide: May cause respiratory irritation.[2]

  • Amine Hydrochlorides: These compounds can release corrosive hydrogen chloride (HCl) gas upon thermal decomposition.

Given this, it is prudent to handle this compound as a substance that may cause skin, eye, and respiratory irritation. During combustion or thermal decomposition, it is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1]

Hazard Category Inferred Potential Hazard Primary Rationale
Acute Toxicity (Oral) May be harmful if swallowed.Common classification for many amine-based compounds.[2]
Skin Corrosion/Irritation Expected to be a skin irritant.Based on data for similar aminopyrrolidine compounds.[1]
Eye Damage/Irritation Expected to be a serious eye irritant.Based on data for similar aminopyrrolidine compounds.[1]
Respiratory Irritation May cause respiratory tract irritation, especially as a dust.Based on data for succinimide derivatives.[2]
Hazardous Decomposition Forms NOx, COx, and Hydrogen Chloride gas upon heating.Characteristic of nitrogenous and chlorinated organic compounds.[1]

Part 2: Regulatory Classification - The Critical First Step

The U.S. Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA). As the waste generator, you are legally responsible for determining if your chemical waste is hazardous.

A chemical waste is considered hazardous if it is either "listed" by the EPA or exhibits one or more "characteristics" of hazardous waste.

  • Listed Wastes: this compound is not specifically found on the EPA's F, K, P, or U lists of hazardous wastes.[3][4][5][6] Therefore, it is not considered a "listed" hazardous waste unless it is a component of a listed waste stream from a specific industrial process.

  • Characteristic Wastes: The responsibility falls on the generator to determine if the waste exhibits any of the four hazardous characteristics:

    • Ignitability (D001): Unlikely for this solid compound.

    • Corrosivity (D002): Possible if dissolved in a solution resulting in a pH of ≤ 2 or ≥ 12.5.

    • Reactivity (D003): The potential to react violently or generate toxic fumes when mixed with water or under other conditions.[3] This is unlikely but must be considered.

    • Toxicity (D004-D043): Determined by a specific laboratory test (Toxicity Characteristic Leaching Procedure - TCLP).

Unless you have specific data to the contrary, waste containing this compound should be managed as hazardous chemical waste. This conservative approach ensures the highest level of safety and compliance.

G cluster_char Characteristic Evaluation start Waste Generation: 3-(Aminomethyl)pyrrolidine- 2,5-dione hydrochloride is_listed Is the waste an EPA Listed Waste (F, K, P, U)? start->is_listed is_corrosive Is pH ≤ 2 or ≥ 12.5? (Corrosivity D002) is_listed->is_corrosive No haz_waste Manage as Hazardous Chemical Waste is_listed->haz_waste Yes is_reactive Does it meet criteria for Reactivity (D003)? is_corrosive->is_reactive No is_corrosive->haz_waste Yes is_toxic Does it fail TCLP test? (Toxicity D004-D043) is_reactive->is_toxic No is_reactive->haz_waste Yes non_haz Manage as Non-Hazardous Waste (Consult local regulations) is_toxic->non_haz No is_toxic->haz_waste Yes

Caption: Decision workflow for classifying waste containing the target compound.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the procedure for managing waste this compound from generation to final disposal.

Step 1: Segregation and Containment

Proper segregation is the foundation of safe waste management.

  • Waste Stream: Dedicate a specific waste container for this compound and materials contaminated with it. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, tight-fitting lid. For contaminated solids (gloves, weigh boats, paper towels), a double-bagged, sealed plastic bag or a lined solid waste drum is appropriate.

  • Incompatibilities: Store this waste away from strong bases (which could neutralize the hydrochloride and release the free amine) and strong oxidizing agents.

Waste Type Primary Container Labeling Requirements
Unused/Surplus Solid HDPE or Glass Bottle with screw cap"HAZARDOUS WASTE", Full Chemical Name, Hazard Characteristics (Irritant)
Contaminated Solids (PPE, etc.) Lined Cardboard Box or HDPE Pail"HAZARDOUS WASTE", "Solid Lab Debris contaminated with [Chemical Name]"
Contaminated Sharps Puncture-proof Sharps Container"HAZARDOUS WASTE", "Sharps contaminated with [Chemical Name]"
Step 2: Labeling

Accurate labeling is a regulatory requirement and critical for safety. The label must clearly state:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "this compound" .

  • The approximate concentration or quantity.

  • The date accumulation started.

  • The associated hazards (e.g., "Irritant").

Step 3: Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA must be at or near the point of generation and under the control of the operator. Keep the container closed at all times except when adding waste.

Step 4: Final Disposal

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[7]

  • Why Incineration? This method ensures the complete destruction of the organic molecule.[8] Because this compound contains chlorine, the incinerator must be equipped with specialized scrubbers to neutralize the hydrogen chloride (HCl) gas produced during combustion, preventing its release into the atmosphere.[7][9]

  • Arranging Disposal: Contact your institution's EHS department to arrange for a pickup. They will work with a licensed professional waste disposal service to transport and dispose of the material in compliance with all federal and state regulations. Never attempt to dispose of this chemical down the drain or in the regular trash.

Part 4: Emergency Procedures

Spill Response

In the event of a spill, prioritize personal safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood for handling if possible.

  • Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact), and safety goggles.

  • Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust.[10] Place the swept material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a solution, cover with an inert absorbent material (e.g., vermiculite, sand), allow it to absorb, then scoop the material into the waste container.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) to the medical personnel. [10]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.

References

  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Google Patents. (2010, March 18). US20100069673A1 - Neutralization of Ethylenediamine Hydrochloride and recovery of Ethylenediamine.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Standard Operating Procedure. (n.d.). Hydrochloric Acid. Retrieved from [Link]

  • Office of Environmental Sustainability. (2016, June 17). Technical Committee Report on an application for a review of an IPPC Licence. Retrieved from [Link]

  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation Related to Waste Incineration. Retrieved from [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers working with 3-(Aminomethyl)pyrrolidine-2,5-dione hydrochloride (CAS No. 85516-42-3). As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of why certain precautions are necessary, ensuring a self-validating system of safety in your laboratory.

A Note on Data Scarcity: It is crucial to acknowledge that comprehensive, publicly available toxicological data for this compound is limited. One safety data sheet (SDS) notes "no data available" for key hazard statements[1]. In such instances, our approach must be guided by prudence and an evaluation of structurally similar compounds. Compounds like 3-Aminopyrrolidine dihydrochloride and 3-Aminopiperidine-2,6-dione hydrochloride are classified as causing skin irritation (Category 2), serious eye irritation (Category 2/2A), and potentially respiratory irritation[2][3][4]. Therefore, we will proceed with the conservative assumption that this compound presents similar hazards.

Hazard Assessment and Core Principles

The primary hazards associated with fine chemical amine hydrochlorides in solid form are:

  • Dermal and Eye Contact: The most immediate risk comes from the compound acting as a skin and serious eye irritant[2][3][4].

  • Inhalation: Fine powders can easily become airborne during handling, leading to respiratory tract irritation[4].

  • Ingestion: Accidental ingestion can be harmful[5].

Our safety protocol is built on the principle of "As Low As Reasonably Practicable" (ALARP) exposure. We will achieve this by creating multiple barriers between the researcher and the chemical through engineering controls, administrative procedures, and, finally, Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it should never be the only safety measure. It is designed to protect you when engineering controls (like fume hoods) and administrative controls fail.[6][7] The appropriate level of PPE is dictated by the specific task and the associated risk of exposure.

Task Required PPE Rationale
Pre-Use Inspection & Weighing - Nitrile Gloves (double-gloving recommended)- Safety Glasses with Side Shields- Full-Length Lab CoatThis is a primary exposure risk point. Double gloving provides an extra barrier against contamination. Safety glasses are the minimum requirement for eye protection[8].
Solution Preparation / Dissolution - Nitrile Gloves (double-gloving)- Chemical Splash Goggles- Full-Length Lab CoatThe risk of splashing increases when handling liquids. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses[8].
Large-Scale Operations or High-Dust Scenarios - Nitrile Gloves (double-gloving)- Chemical Splash Goggles & Face Shield- Chemical-Resistant Apron or Coverall- NIOSH-approved Respirator (e.g., N95)For tasks with a high potential for dust generation or splashes, enhanced protection is critical. A face shield protects the entire face, and a respirator prevents inhalation of airborne particles[8][9].
Spill Cleanup - Chemical-Resistant Outer Gloves (e.g., Butyl)- Inner Nitrile Gloves- Chemical Splash Goggles & Face Shield- Chemical-Resistant Coverall/Suit- NIOSH-approved RespiratorSpill response requires the highest level of protection to manage a concentrated, uncontrolled release of the material[10].

Safe Handling Workflow: A Step-by-Step Protocol

This workflow is designed to minimize exposure at every stage of handling.

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area (Fume Hood) gather_ppe 2. Gather & Inspect PPE gather_mats 3. Assemble All Materials (Spatulas, Vials, Solvents, Waste Bag) don_ppe 4. Don Appropriate PPE gather_mats->don_ppe Proceed to Handling weigh 5. Weigh Compound in Hood (Use anti-static weigh boat) don_ppe->weigh dissolve 6. Prepare Solution (Add solid to solvent slowly) weigh->dissolve transfer 7. Cap & Label Container dissolve->transfer decon_tools 8. Decontaminate Tools & Surfaces transfer->decon_tools Proceed to Cleanup doff_ppe 9. Doff PPE Correctly (Gloves last, inside-out) decon_tools->doff_ppe dispose 10. Dispose of Waste (Clearly labeled hazardous waste) doff_ppe->dispose wash 11. Wash Hands Thoroughly dispose->wash

Caption: Step-by-step workflow for handling this compound.

1. Preparation (The "Pre-Flight" Check):

  • Designate Your Workspace: All handling of the solid compound should occur within a certified chemical fume hood to control airborne particles[11].
  • Assemble Equipment: Before retrieving the chemical, gather all necessary items: spatulas, weigh paper/boats, vials, solvents, and a designated, labeled hazardous waste container. This prevents the need to leave the controlled area during handling.
  • Inspect PPE: Check gloves for any signs of degradation or punctures before use[9]. Ensure safety eyewear is clean and fits properly.

2. Handling (Active Engagement):

  • Don PPE: Put on your lab coat, followed by safety glasses/goggles, and finally, gloves.
  • Weighing: Carefully transfer the required amount of the solid. Use gentle motions to minimize dust creation. If the material is static, an anti-static weigh boat can be beneficial.
  • Dissolution: When preparing solutions, always add the solid powder to the solvent, not the other way around. This prevents splashing of the concentrated powder.
  • Container Management: Keep the primary container of the chemical tightly closed when not in use[3][11]. Immediately cap and clearly label any new containers with the prepared solution.

3. Cleanup and Disposal (Completing the Cycle Safely):

  • Decontamination: Wipe down spatulas and the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
  • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items (outer gloves) are removed first. Remove your lab coat and eyewear, and finally, your inner gloves, turning them inside-out as you remove them to contain any residual powder.
  • Waste Disposal: All disposable items that have come into contact with the chemical, including weigh boats, wipes, and gloves, must be placed in a clearly labeled hazardous waste bag or container[12]. The container must be kept closed except when adding waste[12]. Never dispose of this material in standard trash or down the drain[4]. Consult your institution's Environmental Health & Safety (EHS) office for specific hazardous waste pickup procedures[12].
  • Personal Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete, even though you were wearing gloves[9].

Emergency Procedures

Accidental Release:

  • Evacuate and Alert: Evacuate personnel from the immediate area to prevent further exposure[9]. Alert colleagues and your supervisor.

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before cleanup, don the enhanced PPE outlined in the table above.

  • Cleanup: Gently cover the spill with an inert absorbent material. Sweep up the material and place it into a sealed, labeled container for hazardous waste disposal[2][4]. Avoid actions that create dust.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4]. Eyewash stations should be readily accessible[2][11].

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing[2][4]. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][11].

By adhering to these scientifically grounded procedures, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the safety of your laboratory personnel.

References

  • Chem-Supply. MSDS of (S)-3-n-boc-aminomethyl pyrrolidine. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • The Healthy Bean. PPE for Chemical Handling: A Quick Guide. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.